molecular formula C13H15ClFNO2 B3021422 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl CAS No. 936648-40-7

6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl

Cat. No.: B3021422
CAS No.: 936648-40-7
M. Wt: 271.71
InChI Key: VITABEUPCHVIAC-UHFFFAOYSA-N
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Description

6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl is a useful research compound. Its molecular formula is C13H15ClFNO2 and its molecular weight is 271.71. The purity is usually 95%.
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Properties

IUPAC Name

6-fluorospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITABEUPCHVIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936648-40-7
Record name Spiro[2H-1-benzopyran-2,4′-piperidin]-4(3H)-one, 6-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936648-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride is a heterocyclic compound featuring a unique spirocyclic fusion of a chroman-4-one system and a piperidine ring. The presence of a fluorine atom on the chroman moiety significantly influences its electronic properties and metabolic stability, making it a molecule of high interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, and its established or potential pharmacological significance. The spiro[chroman-2,4'-piperidine]-4-one scaffold is recognized as a "privileged skeleton" in medicinal chemistry, serving as a core component in various drug candidates and biochemical probes.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking a detailed technical understanding of this compound.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure and nomenclature. The molecule consists of a chroman-4-one core, where the carbon at position 2 is spiro-linked to the carbon at position 4 of a piperidine ring. A fluorine atom is substituted at the 6th position of the chroman ring. The hydrochloride salt form enhances aqueous solubility and stability for formulation and experimental purposes.[3]

Chemical Structure

Caption: Chemical Structure of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Core Chemical Identifiers
PropertyValueSource
IUPAC Name 6-Fluoro-spiro[chroman-2,4'-piperidine]-4-one hydrochlorideN/A
Molecular Formula C₁₃H₁₅FNO₂ · HClCalculated
Molecular Weight 273.72 g/mol Calculated
Canonical SMILES C1C(OC2=CC(=C(C=C2)F)C(=O)C1)C3CCNCC3.ClN/A
CAS Number Not assignedN/A

Physicochemical Properties

The physicochemical properties of this molecule are critical for its behavior in both chemical and biological systems. The fluorine substitution is expected to increase lipophilicity and potentially enhance metabolic stability by blocking a common site of oxidative metabolism. The hydrochloride salt form is intended to improve aqueous solubility.

PropertyPredicted/Reported ValueRationale / Notes
Melting Point >200 °C (decomposes)Expected for a stable, crystalline hydrochloride salt.
Solubility Soluble in water, DMSO, MethanolThe HCl salt form significantly increases polarity and aqueous solubility.
pKa ~8.5-9.5Primarily determined by the secondary amine of the piperidine ring.
LogP 1.5 - 2.5 (for free base)The fluorine atom increases lipophilicity compared to the non-fluorinated analog.
Appearance White to off-white solidTypical for small molecule hydrochloride salts.

Storage and Stability: As a hydrochloride salt, the compound is expected to be a stable solid. For long-term storage, it is recommended to keep it in a cool, dry place, such as at 0-8°C, protected from light and moisture to prevent degradation.[4][5][6]

Synthesis and Purification

The synthesis of the spiro[chroman-2,4'-piperidin]-4-one core is well-documented and typically involves a multi-step process. A common and efficient method is the Kabbe condensation.

Retrosynthetic Analysis

A plausible synthetic pathway involves the reaction between a substituted 2-hydroxyacetophenone and a protected piperidone derivative. The fluorine atom would be introduced on the starting acetophenone.

Proposed Synthetic Workflow

The synthesis can be achieved via a one-pot reaction involving 5'-fluoro-2'-hydroxyacetophenone and 1-boc-4-piperidone.

A 6-Fluorospiro[chroman-2,4'- piperidin]-4-one B HDAC Enzyme A->B Inhibition C Histone Acetylation (Increased) B->C Blocks Deacetylation D Chromatin Relaxation C->D E Gene Transcription (e.g., Tumor Suppressors) D->E F Cell Cycle Arrest, Apoptosis E->F

Sources

An In-depth Technical Guide to the Structural Elucidation of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the structural elucidation of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex data, and the logical workflow required to unambiguously confirm the molecular structure of this novel spirocyclic compound.

Introduction: The Significance of a Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of increasing interest in medicinal chemistry. The spiro[chroman-2,4'-piperidin]-4-one core, in particular, imparts a rigid, three-dimensional architecture to molecules, which can enhance binding affinity and selectivity for biological targets.[1][2] The introduction of a fluorine atom on the chroman ring is a common strategy in drug design to modulate metabolic stability and pharmacokinetic properties. Therefore, the precise and unequivocal determination of the structure of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl (a versatile small molecule scaffold) is a critical step in its development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex bioactive molecules.[3][4][5]

This guide will present a multi-pronged analytical approach, integrating data from Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. Each technique provides a unique piece of the structural puzzle, and their combined application ensures a self-validating and trustworthy elucidation process.

The Elucidation Workflow: A Synergistic Approach

The structural confirmation of a novel compound like this compound is not a linear process but rather an integrated workflow. Each analytical technique informs and corroborates the others, leading to a final, unambiguous assignment.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive Confirmation MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (1H, 13C, 2D) (Connectivity & Stereochemistry) MS->NMR Provides Molecular Formula XRay X-ray Crystallography (3D Structure & Absolute Configuration) MS->XRay Corroborates Molecular Weight IR Infrared Spectroscopy (Functional Groups) IR->NMR Confirms Functional Groups NMR->XRay Proposes Connectivity for Confirmation

Caption: A logical workflow for the structural elucidation of this compound.

Section 1: Mass Spectrometry (MS) - The First Glimpse

Mass spectrometry provides the foundational data points of molecular weight and elemental composition. For a hydrochloride salt, electrospray ionization (ESI) in positive ion mode is the technique of choice due to the basicity of the piperidine nitrogen.

Expected Outcome: The ESI-MS spectrum should exhibit a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base. Given the molecular formula of the HCl salt as C₁₃H₁₅ClFNO₂, the free base is C₁₃H₁₄FNO₂.[3] The expected monoisotopic mass of the protonated free base [C₁₃H₁₅FNO₂]⁺ would be approximately 236.11 Da. High-resolution mass spectrometry (HRMS), for instance, using a Q-TOF instrument, would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is crucial for substantiating the proposed structure. The fragmentation pattern is heavily influenced by the piperidine and chromanone moieties.[6][7]

Characteristic Fragmentation Pathways:

  • α-Cleavage: A dominant pathway in piperidine-containing compounds, involving cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[6]

  • Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions.[6]

  • Retro-Diels-Alder (RDA) Fragmentation: The chromanone ring system can undergo RDA fragmentation, providing further structural information.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Inferred Structural Moiety
~236.11VariesVariesPiperidine Ring Fragments
~236.11VariesVariesChromanone Ring Fragments
Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of methanol or a suitable solvent mixture.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Full Scan: Acquire a full scan spectrum (e.g., m/z 100-500) to identify the precursor ion [M+H]⁺.

  • Product Ion Scan: Select the [M+H]⁺ ion and perform a product ion scan to generate the MS/MS spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8][9][10][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for the complete assignment of all proton and carbon signals and to establish the connectivity of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their electronic environments.

Expected Chemical Shifts and Multiplicities:

  • Aromatic Protons: The protons on the fluorinated benzene ring of the chroman moiety will appear in the aromatic region (typically δ 6.5-8.0 ppm). The fluorine substitution will influence their chemical shifts and introduce additional couplings (H-F coupling).

  • Piperidine Protons: The protons on the piperidine ring will likely appear as complex multiplets in the aliphatic region (typically δ 1.5-3.5 ppm).

  • Chroman Protons: The methylene protons of the chroman ring will also be in the aliphatic region.

  • NH Proton: The proton on the piperidine nitrogen (as the hydrochloride salt) will likely be a broad signal, and its chemical shift will be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Expected Chemical Shifts:

  • Carbonyl Carbon: The ketone carbon (C=O) of the chromanone will be significantly downfield (typically δ 190-200 ppm).

  • Spiro Carbon: The quaternary spiro carbon will have a characteristic chemical shift.

  • Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (typically δ 110-160 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

  • Aliphatic Carbons: The carbons of the piperidine and chroman rings will be in the upfield region.

2D NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the protons in the piperidine and chroman rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for connecting the different structural fragments.

NMR_Connectivity Aromatic_H Aromatic Protons Aliphatic_H Aliphatic Protons (Piperidine & Chroman) Aromatic_H->Aliphatic_H COSY (through-bond coupling) Aromatic_C Aromatic Carbons Aromatic_H->Aromatic_C HSQC (direct attachment) Carbonyl_C Carbonyl Carbon Aromatic_H->Carbonyl_C HMBC (2-3 bond correlation) Aliphatic_C Aliphatic Carbons Aliphatic_H->Aliphatic_C HSQC (direct attachment) Aliphatic_H->Carbonyl_C HMBC (2-3 bond correlation) Spiro_C Spiro Carbon Aliphatic_H->Spiro_C HMBC (2-3 bond correlation)

Caption: Relationship between different NMR experiments for structural connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Spectra: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D Spectra: Perform standard COSY, HSQC, and HMBC experiments.

Section 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.[12][13]

Expected Characteristic Absorptions:

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the conjugated ketone in the chromanone ring.

  • N-H Stretch: A broad absorption in the region of 2500-3000 cm⁻¹ is expected for the ammonium (N-H⁺) group in the hydrochloride salt.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1300 cm⁻¹.

  • C-O Stretch: An absorption corresponding to the ether linkage in the chroman ring.

  • Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Section 4: Single-Crystal X-ray Crystallography - The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule.[14][15][16][17] It can confirm the connectivity, stereochemistry, and absolute configuration.

Expected Outcome: The X-ray diffraction data will yield a detailed 3D model of the molecule, showing the precise bond lengths, bond angles, and the spatial arrangement of the atoms. This will definitively confirm the spirocyclic nature of the compound and the relative stereochemistry at the spiro center.

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[15]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.[14]

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is a process of synergistic data integration. Mass spectrometry provides the molecular formula, IR spectroscopy confirms the key functional groups, and a suite of NMR experiments maps out the intricate atomic connectivity. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, a cornerstone for any further research and development involving this promising chemical entity.

References

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  • Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy.
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  • EvitaChem. (n.d.). Buy 7-Chlorospiro[chroman-2,4'-piperidin]-4-one (EVT-11996222).
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  • Advanced ChemBlocks. (n.d.). Spiro[chroman-2,4'-piperidine] hydrochloride 95%.
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Sources

An In-depth Technical Guide to 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl (CAS: 936648-40-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride, a versatile heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes available data and draws logical, experience-based insights from closely related analogues to present a holistic view of its chemical properties, synthesis, and potential biological applications. The spiro[chroman-2,4'-piperidin]-4-one core is a privileged scaffold, notably explored for its potent inhibitory activity against key enzymes such as acetyl-CoA carboxylase (ACC) and histone deacetylases (HDACs), suggesting its potential in oncology and metabolic diseases. This guide is intended to serve as a foundational resource for researchers embarking on studies involving this compound, providing both established facts and scientifically grounded hypotheses to direct future investigations.

Introduction and Molecular Overview

6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride is a synthetic, small-molecule scaffold characterized by a unique spirocyclic system where a chroman-4-one ring and a piperidine ring are fused through a common carbon atom.[1][2] The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for biological assays and formulation studies.[3] The presence of a fluorine atom at the 6-position of the chroman ring is a key structural feature, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

The broader class of spiro[chroman-2,4'-piperidine] derivatives has been identified as a valuable pharmacophore in drug discovery.[3][4] These compounds serve as crucial intermediates in the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders and cancers.[3][5]

Chemical and Physical Properties

A summary of the key physicochemical properties of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl is presented below.

PropertyValueSource
CAS Number 936648-40-7[1]
Molecular Formula C₁₃H₁₅ClFNO₂[1][2]
Molecular Weight 271.72 g/mol [1][2]
Appearance Likely a solid powderInferred
Solubility Expected to be soluble in water and polar organic solvents[3]
SMILES C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)F.Cl[1]

Synthesis and Chemical Reactivity

The synthesis can be conceptualized as a two-stage process:

  • Formation of the N-Boc protected spirocyclic core.

  • Deprotection of the piperidine nitrogen to yield the final hydrochloride salt.

Proposed Synthesis Workflow

The following diagram illustrates a plausible synthetic route.

G cluster_0 Stage 1: Formation of N-Boc Protected Intermediate cluster_1 Stage 2: Deprotection and Salt Formation 5-Fluoro-2-hydroxyacetophenone 5-Fluoro-2-hydroxyacetophenone Reaction1 Michael Addition & Intramolecular Cyclization 5-Fluoro-2-hydroxyacetophenone->Reaction1 N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Reaction1 Precursor tert-butyl 6-fluoro-4-oxospiro [chroman-2,4'-piperidine]-1'-carboxylate (CAS: 721958-63-0) Reaction1->Precursor Reaction2 Acidic Deprotection (e.g., HCl in Dioxane) Precursor->Reaction2 Final_Product This compound (CAS: 936648-40-7) Reaction2->Final_Product ACC_Inhibition Compound 6-Fluorospiro[chroman-2,4'- piperidin]-4-one HCl ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) Compound->ACC Inhibits MalonylCoA Malonyl-CoA Production ACC->MalonylCoA Catalyzes FattyAcid Fatty Acid Synthesis MalonylCoA->FattyAcid Leads to Therapeutic Therapeutic Effects (Anti-obesity, Anti-cancer) FattyAcid->Therapeutic Inhibition leads to HDAC_Intermediate Core 6-Fluorospiro[chroman-2,4'- piperidin]-4-one HCl Modification Functionalization at Piperidine Nitrogen Core->Modification Serves as intermediate for HDACi Potent HDAC Inhibitor (with Zinc-Binding Group) Modification->HDACi

Sources

An In-Depth Technical Guide to the Synthesis of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride, a valuable scaffold in medicinal chemistry. The synthesis is dissected into a logical, multi-step process, commencing with the formation of the crucial intermediate, 6-fluorochroman-4-one, via an intramolecular Friedel-Crafts acylation. Subsequently, a proposed acid-catalyzed reaction cascade leads to the construction of the spiro-piperidine ring system, followed by conversion to the final hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed rationale for the experimental choices and an exploration of the underlying reaction mechanisms. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams.

Introduction: The Significance of the Spiro[chroman-2,4'-piperidine] Scaffold

The spiro[chroman-2,4'-piperidine]-4-one core structure is a prominent scaffold in modern drug discovery.[1][2] Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, providing opportunities for novel interactions with biological targets.[3] This unique topology can lead to improved potency, selectivity, and pharmacokinetic properties.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][4][5] The incorporation of a fluorine atom at the 6-position of the chroman ring can further enhance metabolic stability and binding affinity.[6] This guide details a robust synthetic route to 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride, a key building block for the development of novel therapeutics.[7][8]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The spirocyclic core can be disconnected at the spiro-carbon, leading to two key precursors: 6-fluorochroman-4-one and a suitable piperidine-forming synthon. The 6-fluorochroman-4-one itself can be derived from a substituted phenoxypropanoic acid through an intramolecular Friedel-Crafts acylation.

Our forward synthetic strategy is therefore a three-stage process:

  • Stage 1: Synthesis of 3-(4-fluorophenoxy)propanoic acid.

  • Stage 2: Intramolecular Friedel-Crafts acylation to yield 6-fluorochroman-4-one.

  • Stage 3: Spirocyclization with a protected piperidine precursor and subsequent deprotection and salt formation.

This approach allows for the efficient construction of the complex scaffold from readily available starting materials.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 3-(4-fluorophenoxy)propanoic acid

The synthesis commences with a nucleophilic substitution reaction between 4-fluorophenol and a suitable three-carbon electrophile under basic conditions.

Protocol:

  • To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-chloropropionic acid (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Acidify the filtrate with 2N HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-fluorophenoxy)propanoic acid.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the nucleophilic phenoxide, while being mild enough to avoid side reactions.

  • Solvent: Acetone or DMF are excellent polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

  • Acidification: The product is a carboxylic acid, which is soluble in its carboxylate form. Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution.

Stage 2: Intramolecular Friedel-Crafts Acylation to 6-Fluorochroman-4-one

The synthesized phenoxypropanoic acid undergoes a crucial intramolecular Friedel-Crafts acylation to form the chromanone ring system.[9] This reaction is a classic and powerful method for the formation of cyclic ketones fused to aromatic rings.[10][11]

Protocol:

  • To polyphosphoric acid (PPA) (10-20 times the weight of the starting material) at 80-100 °C, slowly add 3-(4-fluorophenoxy)propanoic acid (1.0 eq) with vigorous stirring.

  • The reaction is typically exothermic; maintain the temperature within the specified range.

  • After the addition is complete, continue stirring at the same temperature for 1-2 hours, monitoring the reaction by TLC.

  • Pour the hot reaction mixture onto crushed ice with stirring.

  • The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum.

  • The crude 6-fluorochroman-4-one can be further purified by recrystallization from ethanol or column chromatography.[6]

Mechanistic Insight: The Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate.[12][13] The strong acid, PPA, protonates the carboxylic acid, which then loses water to form the highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position to the activating ether linkage, followed by deprotonation to restore aromaticity and yield the cyclic ketone.[14] The fluorine substituent at the para position directs the cyclization to the ortho position.

Visualization of Stage 2 Workflow:

G cluster_0 Stage 2: Intramolecular Friedel-Crafts Acylation Start 3-(4-fluorophenoxy)propanoic acid PPA Polyphosphoric Acid (PPA) 80-100 °C Start->PPA Add slowly Reaction Acylium Ion Formation & Electrophilic Aromatic Substitution PPA->Reaction Heat and Stir Quench Pour onto Crushed Ice Reaction->Quench After completion Precipitation Precipitation of Product Quench->Precipitation Isolation Filtration and Washing Precipitation->Isolation Purification Recrystallization/Chromatography Isolation->Purification Product 6-Fluorochroman-4-one Purification->Product

Caption: Workflow for the synthesis of 6-fluorochroman-4-one.

Stage 3: Spirocyclization and Hydrochloride Salt Formation

The final stage involves the construction of the spiro-piperidine ring. This can be achieved through a reaction analogous to the Pictet-Spengler reaction, where the ketone of the chromanone reacts with a suitable amino-aldehyde or its equivalent, followed by cyclization.[15] A plausible approach involves a one-pot reaction with 1-benzyl-4-aminopiperidine or a related precursor.

Protocol:

  • To a solution of 6-fluorochroman-4-one (1.0 eq) and 1-N-Boc-4-piperidone (1.1 eq) in a suitable solvent like toluene or ethanol, add a catalytic amount of a dehydrating acid such as p-toluenesulfonic acid (p-TSA) or pyrrolidine.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC for the formation of the spirocyclic product.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product is then subjected to deprotection of the Boc group using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or by bubbling HCl gas through an ethereal solution.

  • After deprotection, the solvent is evaporated, and the residue is triturated with diethyl ether to afford the 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride as a solid.

  • The final product can be purified by recrystallization.

Mechanistic Insight: The Spirocyclization

The reaction is initiated by the acid-catalyzed condensation of the ketone on the chromanone with the amine of the piperidine precursor to form an enamine or iminium ion intermediate. This is followed by an intramolecular cyclization, likely a Mannich-type reaction, where the enol or enolate of the chromanone attacks the iminium ion, leading to the formation of the spirocyclic system.[15][16] The use of a protected piperidone allows for controlled reaction and subsequent straightforward deprotection to the secondary amine, which is then protonated to form the hydrochloride salt.

Visualization of Overall Synthetic Pathway:

G Start 4-Fluorophenol + 3-Chloropropionic Acid Intermediate1 3-(4-fluorophenoxy)propanoic acid Start->Intermediate1 Nucleophilic Substitution Intermediate2 6-Fluorochroman-4-one Intermediate1->Intermediate2 Intramolecular Friedel-Crafts Acylation Spirocycle N-Boc-6-Fluorospiro[chroman-2,4'-piperidin]-4-one Intermediate2->Spirocycle Piperidone 1-N-Boc-4-piperidone Piperidone->Spirocycle Spirocyclization FinalProduct 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl Spirocycle->FinalProduct Deprotection & Salt Formation

Caption: Overall synthetic pathway to the target molecule.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
3-(4-fluorophenoxy)propanoic acidC₉H₉FO₃184.1685-95Solid
6-Fluorochroman-4-oneC₉H₇FO₂166.1570-85Solid
6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochlorideC₁₃H₁₅ClFNO₂271.7260-75Solid

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, C-F).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates.

  • Melting Point Analysis: As an indicator of purity.

Conclusion

This technical guide outlines a robust and efficient synthetic route for the preparation of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride. The strategy relies on well-established and reliable chemical transformations, including a key intramolecular Friedel-Crafts acylation and a proposed spirocyclization reaction. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable compound and its derivatives for further investigation in drug discovery programs. The inherent modularity of this synthesis also allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

References

  • Taylor & Francis Online. (2022, March 16). Synthesis of spiro chromanone sandwiched 15,16,18 membered (Z)-dioxo cycloalkenes by ring closing metathesis and homodimers of 8-allyl-7-((6-bromoalkyl) oxy) spirochroman-4-ones by cross metathesis. [Link]

  • Der Pharma Chemica. A highly regioselective synthesis of spiro [oxindole-chromanone]pyrrolidines and pyrrolizines through 1,3-dipolarcycloaddition. [Link]

  • ResearchGate. Synthesis of Spirochromanones 3a–i and 4a–i. [Link]

  • PubMed Central. (2021, June 16). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. [Link]

  • Chemical Communications (RSC Publishing). Enantioselective heterocyclic synthesis of spiro chromanone–thiochroman complexes catalyzed by a bifunctional indane catalyst. [Link]

  • PubMed Central. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • ResearchGate. An Enantio- and Diastereoselective Mannich/Pictet–Spengler Sequence To Form Spiro[piperidine-pyridoindoles] and Application to Library Synthesis. [Link]

  • University Scholarly Repository. Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. [Link]

  • American Chemical Society. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

  • National Institutes of Health. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. [Link]

  • PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Google Patents. ATE36158T1 - RECOVERY OF 6-FLUORO-4-CHROMANONE FROM 6FLUORO-4-UREIDO-CHROMAN-4-CARBOXYL ACID.
  • ACS Publications. (2019, August 9). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. [Link]

  • PubMed. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • PubMed. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. [Link]

  • PubMed Central. (2025, July 14). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ResearchGate. (2025, August 6). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. [Link]

  • MDPI. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. [Link]

  • MySkinRecipes. 6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride. [Link]

  • MySkinRecipes. 7-HYDROXYSPIRO[CHROMAN-2,4'-PIPERIDIN]-4-ONE HCL. [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The spiro[chroman-2,4'-piperidin]-4-one core is a unique three-dimensional heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This scaffold serves as a foundational structure for a multitude of bioactive molecules, demonstrating a broad range of pharmacological activities, including neuroprotective, anti-inflammatory, and notably, anticancer properties.[3][4] The strategic incorporation of a fluorine atom at the 6-position of the chroman ring, yielding 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl, is a deliberate medicinal chemistry strategy aimed at enhancing metabolic stability, membrane permeability, and target-binding affinity. This guide will provide an in-depth exploration of the core mechanism of action of this promising compound, with a primary focus on its role as a histone deacetylase (HDAC) inhibitor and the subsequent downstream cellular consequences.

Core Mechanism of Action: Inhibition of Histone Deacetylases (HDACs)

The primary mechanism of action of this compound is predicated on its ability to inhibit histone deacetylases (HDACs).[5][6] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from the lysine residues of histones.[2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[7]

Spiro[chroman-2,4'-piperidine] derivatives have been identified as novel and potent HDAC inhibitors.[5][6] The mechanism of inhibition is believed to involve the spirocyclic core interacting with the active site of the HDAC enzyme. The fluorination at the 6-position can further enhance this interaction through favorable electrostatic interactions and by improving the pharmacokinetic profile of the compound.[5]

HDAC_Inhibition cluster_0 Normal Gene Expression cluster_1 Cancer Cell Dysregulation cluster_2 Therapeutic Intervention HAT Histone Acetyltransferase (HAT) AcetylatedHistone Acetylated Histone (Open Chromatin) HAT->AcetylatedHistone Adds Acetyl Groups HDAC Histone Deacetylase (HDAC) DeacetylatedHistone Deacetylated Histone (Closed Chromatin) HDAC->DeacetylatedHistone Removes Acetyl Groups AcetylatedHistone->HDAC Deacetylation GeneExpression Gene Transcription AcetylatedHistone->GeneExpression Promotes OverexpressedHDAC Overexpressed HDAC TumorSuppressor Tumor Suppressor Gene Silencing OverexpressedHDAC->TumorSuppressor Leads to ReactivatedGene Tumor Suppressor Gene Reactivation Compound This compound Compound->OverexpressedHDAC Inhibits Apoptosis Apoptosis & Cell Cycle Arrest ReactivatedGene->Apoptosis Induces

Caption: Proposed mechanism of action of this compound as an HDAC inhibitor.

Downstream Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by this compound triggers a cascade of downstream cellular events, culminating in anticancer effects. These consequences primarily manifest as the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]

Induction of Apoptosis

By preventing the deacetylation of histones, this compound facilitates the re-expression of silenced tumor suppressor genes, such as p53 and its downstream targets like p21.[7] The activation of these pathways initiates the intrinsic apoptotic cascade, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[8]

Cell Cycle Arrest

HDAC inhibitors, including the spiro[chroman-2,4'-piperidin]-4-one class of compounds, are known to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[2][9] The re-expression of cyclin-dependent kinase inhibitors like p21 plays a crucial role in this process.[7] By halting the cell cycle, the compound prevents the proliferation of cancerous cells, providing a window for DNA repair mechanisms or, if the damage is too severe, for the initiation of apoptosis.[2]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action, a series of well-established in vitro and in vivo assays are essential. The following protocols provide a framework for the systematic evaluation of this compound.

In Vitro HDAC Inhibition Assay

This assay directly measures the ability of the compound to inhibit HDAC enzyme activity.

Methodology:

  • Enzyme and Substrate Preparation: Utilize a commercially available fluorometric HDAC assay kit. Reconstitute the human recombinant HDAC enzyme and the fluorogenic substrate according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Reaction: In a 96-well microplate, combine the HDAC enzyme, the fluorogenic substrate, and the various concentrations of the test compound. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Add the developer solution provided in the kit to stop the enzymatic reaction and generate a fluorescent signal.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, or 72 hours.[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with this compound overnight_incubation->compound_treatment incubation_period Incubate for 24/48/72h compound_treatment->incubation_period mtt_addition Add MTT Reagent incubation_period->mtt_addition formazan_formation Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals with DMSO formazan_formation->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 Value absorbance_reading->data_analysis end End data_analysis->end Cell_Cycle_Workflow start Start cell_treatment Treat Cells with Test Compound start->cell_treatment harvest_fix Harvest and Fix Cells cell_treatment->harvest_fix pi_staining Stain with Propidium Iodide harvest_fix->pi_staining flow_cytometry Analyze by Flow Cytometry pi_staining->flow_cytometry data_analysis Quantify Cell Cycle Phases flow_cytometry->data_analysis end End data_analysis->end

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the biological significance of the spiro[chroman-2,4'-piperidin]-4-one scaffold, with a specific focus on the 6-fluoro derivative, 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl. While direct, extensive research on this particular analog is emerging, the broader family of spiro[chroman-2,4'-piperidin]-4-ones has been the subject of significant investigation, revealing a landscape rich with therapeutic promise. This document synthesizes the known biological activities of this chemical class, providing a foundational understanding for researchers exploring the potential of the 6-fluoro derivative. We will explore established mechanisms of action, present relevant experimental data from closely related compounds, and propose workflows for the investigation of this specific molecule.

The Spiro[chroman-2,4'-piperidin]-4-one Core: A Privileged Scaffold in Medicinal Chemistry

The spiro[chroman-2,4'-piperidin]-4-one moiety is recognized as a "privileged scaffold" in drug discovery. This is due to its rigid, three-dimensional structure which allows for precise orientation of functional groups and interaction with biological targets. The fusion of the chromanone and piperidine rings creates a unique chemical space that has been successfully exploited to develop inhibitors of various enzymes and modulators of cellular pathways. The chromone and chromanone cores, in general, are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. The spirocyclic nature of the scaffold often imparts improved metabolic stability and oral bioavailability compared to more flexible structures.

Established and Potential Biological Activities

Research into derivatives of the spiro[chroman-2,4'-piperidin]-4-one core has revealed several key areas of biological activity. The introduction of a fluorine atom at the 6-position of the chroman ring in this compound is anticipated to modulate these activities, potentially enhancing potency, selectivity, or pharmacokinetic properties. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

Acetyl-CoA Carboxylase (ACC) Inhibition

A significant area of investigation for spiro[chroman-2,4'-piperidin]-4-one derivatives has been their activity as inhibitors of acetyl-CoA carboxylase (ACC). ACC is a key enzyme in the fatty acid synthesis pathway and is a validated target for the treatment of metabolic diseases such as obesity and type 2 diabetes, as well as certain cancers that exhibit a high rate of lipogenesis.

Several spiro[chroman-2,4'-piperidin]-4-one derivatives have demonstrated potent ACC inhibitory activity in the low nanomolar range[3]. For instance, compound 38j from a published study reduced the respiratory quotient in mice, indicating an increase in whole-body fat oxidation[3].

Proposed Mechanism of Action:

The spiro[chroman-2,4'-piperidin]-4-one core likely interacts with the biotin carboxylase or carboxyltransferase domain of the ACC enzyme. The specific substitutions on the piperidine and chroman rings are crucial for defining the potency and isoform selectivity of the inhibition.

Experimental Workflow for ACC Inhibition Assay:

ACC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound Incubation Incubate enzyme, compound, and substrates at 37°C Compound_Prep->Incubation Enzyme_Prep Purify recombinant human ACC1 and ACC2 enzymes Enzyme_Prep->Incubation Substrate_Prep Prepare assay buffer with acetyl-CoA, ATP, and bicarbonate Substrate_Prep->Incubation Detection Measure rate of ADP production (e.g., using a coupled-enzyme assay) Incubation->Detection IC50_Calc Plot dose-response curves and calculate IC50 values Detection->IC50_Calc Selectivity Determine selectivity for ACC1 vs. ACC2 IC50_Calc->Selectivity

Caption: Workflow for determining the ACC inhibitory activity of the target compound.

Histone Deacetylase (HDAC) Inhibition and Anticancer Activity

Another promising therapeutic avenue for this scaffold is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development and progression of many cancers.

A series of spiro[chromane-2,4'-piperidine] derivatives have been developed as novel HDAC inhibitors[4][5]. These compounds have demonstrated potent in vitro antiproliferative activities against various cancer cell lines. Notably, 4-fluorobenzyl and 2-phenylethyl spirocycles showed improved pharmacokinetic profiles and superior in vivo antitumor activity in a human colon carcinoma (HCT-116) xenograft model compared to the parent compound[4][5].

Furthermore, other derivatives of spiro[chroman-2,4'-piperidin]-4-one have been shown to induce apoptosis in cancer cells. For example, one compound with a sulfonyl spacer exhibited potent cytotoxic activity against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range[6]. Mechanistic studies revealed that this compound induced early apoptosis and caused cell cycle arrest in the sub-G1 and G2-M phases[6].

Signaling Pathway Implicated in Apoptosis Induction:

Apoptosis_Pathway Compound This compound HDAC HDAC Inhibition Compound->HDAC Acetylation Increased Histone Acetylation HDAC->Acetylation Gene_Expression Altered Gene Expression (e.g., p21, pro-apoptotic genes) Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Gene_Expression->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Gene_Expression->Caspase_Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of the target compound.

Compound Class Target Biological Activity Cell Lines Reference
Spiro[chromane-2,4'-piperidine] derivativesHDACAntitumor activityHCT-116[4][5]
Spiro[chroman-2,4'-piperidin]-4-one derivativesNot specifiedCytotoxicity, Apoptosis inductionMCF-7, A2780, HT-29[6]
Spiro[chroman-2,4'-piperidin]-4-one derivativesACCEnzyme inhibition, Increased fat oxidationIn vivo (mice)[3]
Antimicrobial and Antioxidant Activities

The spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one scaffold, a close structural relative, has been investigated for its antimicrobial and antioxidant properties. Diastereomerically pure compounds from this class exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL[7]. Derivatives containing vicinal bisphenol moieties also demonstrated potent antioxidant activity[7]. The presence of phenolic groups within the chromane structure is thought to contribute to this antibacterial activity[7].

Potential in Neurological Disorders and Inflammation

The spiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride scaffold has been highlighted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders[8]. Furthermore, it has shown promise in studies related to anti-inflammatory and analgesic activities, positioning it as a potential lead compound for further exploration in these areas[8]. The hydroxylated analog, 6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride, is also being investigated for its potential neuroprotective properties, with applications in conditions like Alzheimer's and Parkinson's disease[9].

Synthesis and Characterization

The synthesis of the spiro[chroman-2,4'-piperidin]-4-one core typically involves a multi-step process. A general synthetic approach is outlined below.

General Synthetic Protocol:

  • Formation of the Chroman-4-one Moiety: This can be achieved through various methods, such as the reaction of a substituted phenol with an appropriate three-carbon synthon.

  • Introduction of the Spiro-Piperidine Ring: A key step involves the reaction of the pre-formed chroman-4-one with a suitable piperidine precursor, often under conditions that facilitate a spirocyclization reaction.

  • Functional Group Interconversion: The final step involves the introduction of the desired substituent, in this case, a fluorine atom at the 6-position of the chroman ring. This can be accomplished through electrophilic fluorination of an activated aromatic ring or by starting with a 4-fluorophenol derivative.

  • Salt Formation: The final compound is typically converted to its hydrochloride salt to improve its solubility and handling properties[8].

Synthetic Workflow Diagram:

Synthesis_Workflow Start Starting Materials (e.g., 4-Fluorophenol) Step1 Chroman-4-one Formation Start->Step1 Step2 Spirocyclization with Piperidine Precursor Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 Final_Product 6-Fluorospiro[chroman-2,4'-piperidin]-4-one Step3->Final_Product Salt_Formation HCl Salt Formation Final_Product->Salt_Formation Final_HCl Final Product (HCl salt) Salt_Formation->Final_HCl

Caption: A generalized synthetic workflow for this compound.

Future Directions and Conclusion

The spiro[chroman-2,4'-piperidin]-4-one scaffold represents a highly versatile and promising platform for the development of novel therapeutics. While the specific biological profile of this compound requires further elucidation, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential inhibitor of ACC and HDACs, as well as a candidate for development in oncology, metabolic diseases, and neurology.

Future research should focus on:

  • In-depth in vitro profiling: Evaluating the inhibitory activity of this compound against a panel of ACC and HDAC isoforms to determine its potency and selectivity.

  • Cell-based assays: Assessing its antiproliferative and pro-apoptotic effects in a variety of cancer cell lines.

  • Pharmacokinetic and in vivo studies: Determining its metabolic stability, oral bioavailability, and efficacy in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a series of analogs to understand the contribution of the 6-fluoro substituent and to optimize the overall pharmacological profile.

References

  • Thaler, F., Varasi, M., Carenzi, G., Colombo, A., Abate, A., Bigogno, C., ... & Mercurio, C. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709–721.
  • Shinde, P., Srivastava, S. K., Odedara, R., Tuli, D., Munshi, S., Patel, J., ... & Chauthaiwale, V. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949–953.
  • Thaler, F., Varasi, M., Carenzi, G., Colombo, A., Abate, A., Bigogno, C., ... & Mercurio, C. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-21.
  • Gomes, A., Fernandes, E., & Lima, J. L. (2018). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 23(10), 2486.
  • Google Patents. (n.d.). US7498323B2 - Spiro-piperidine compounds and medicinal use thereof.
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2023). Molecules, 28(14), 5483.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., El-Azab, A. S., & Al-Dhfyan, A. (2021). Synthesis and Anticancer Screening of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Frontiers in Chemistry, 9, 726895.
  • Kumar, R., Arora, P., & Kumar, V. (2014). Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones.
  • Google Patents. (n.d.). WO2010045251A2 - Spiro-oxindole compounds and their use as therapeutic agents.

Sources

An In-depth Technical Guide to the Therapeutic Potential of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers and Drug Development Professionals

Abstract

The spiro[chroman-2,4'-piperidin]-4-one scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the 6-fluoro substituted hydrochloride salt of this scaffold, 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl. We will delve into the established and potential therapeutic targets of this compound class, synthesizing data from preclinical studies and computational models. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the mechanistic underpinnings of its therapeutic potential and providing a framework for future research and development.

Introduction: The Spirochromanone Scaffold - A Confluence of Structure and Activity

The unique three-dimensional architecture of spirocyclic compounds has long intrigued medicinal chemists for its potential to yield novel therapeutic agents. The fusion of a chromanone and a piperidine ring to create the spiro[chroman-2,4'-piperidin]-4-one core results in a rigid structure that can present functional groups in precise orientations for optimal target engagement. The incorporation of a fluorine atom at the 6-position of the chroman ring can further enhance pharmacological properties, including metabolic stability and target affinity. The hydrochloride salt form of the molecule typically improves its solubility and handling characteristics for research purposes[1].

This guide will explore the diverse therapeutic avenues for which this scaffold has shown promise, including oncology, neurodegenerative diseases, metabolic disorders, and infectious diseases. We will dissect the molecular targets that have been identified and propose experimental workflows for further validation and development.

Identified and Potential Therapeutic Targets

The versatility of the spiro[chroman-2,4'-piperidin]-4-one scaffold is reflected in the wide array of biological targets it has been shown to modulate.

Oncology

The fight against cancer is a primary area where derivatives of this scaffold have demonstrated significant potential.

  • Epidermal Growth Factor Receptor (EGFR) Kinase: The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Molecular docking studies have indicated that spirochromanone derivatives can effectively bind to the active site of the EGFR kinase domain[2]. This suggests a mechanism of action involving the inhibition of downstream signaling cascades, leading to apoptosis and cell cycle arrest in cancer cells. One study showed that a potent derivative induced 28.6% total apoptosis and arrested the G2 phase of the cell cycle in murine melanoma cells[2].

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF EGF->EGFR Spirochromanone 6-Fluorospiro [chroman-2,4'-piperidin] -4-one Derivative Spirochromanone->EGFR Apoptosis Apoptosis Spirochromanone->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed EGFR signaling pathway inhibition.

  • Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Spiro[chromane-2,4'-piperidine] derivatives have been developed as novel HDAC inhibitors, demonstrating antiproliferative activities in vitro and superior in vivo antitumor activity in xenograft models[3][4].

  • p300/CBP Histone Acetyltransferase (HAT): In addition to HDACs, HATs are also critical epigenetic modulators. The p300/CBP HAT family is a co-activator involved in cell growth and differentiation. Spirocyclic chromane derivatives have been designed as potent p300/CBP HAT inhibitors, with one of the most potent compounds inhibiting the proliferation of enzalutamide-resistant prostate cancer cells with an IC50 value of 96 nM[5].

Neurodegenerative Diseases
  • Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Spiro[chroman-2,4'-piperidin]-4-one derivatives have shown potent inhibitory activity against both enzymes[6]. Notably, a derivative containing fluorine exhibited the highest inhibitory activity, with an IC50 of 3.20 µM for AChE and 18.14 µM for BChE[6]. This highlights the potential of the 6-fluoro substitution in optimizing the activity of this scaffold for neurodegenerative disorders. The potential for neuroprotective properties is also being explored[7][8].

Metabolic Diseases
  • Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a rate-limiting enzyme in fatty acid synthesis, making it an attractive target for the treatment of metabolic diseases such as obesity and type 2 diabetes. Derivatives of spiro[chroman-2,4'-piperidin]-4-one have been identified as ACC inhibitors with low nanomolar potency[9]. In vivo studies in mice demonstrated that these compounds can reduce the respiratory quotient, indicating an increase in whole-body fat oxidation[9].

Infectious Diseases
  • Antimicrobial Activity: The spirochromanone core has been shown to be a valuable scaffold for the development of agents with broad-spectrum antimicrobial activity[10][11]. Molecular docking studies suggest that these compounds may exert their effects by targeting essential bacterial enzymes such as penicillin-binding proteins and DNA gyrase[10].

Structure-Activity Relationships (SAR) and the Significance of the 6-Fluoro Moiety

The biological activity of the spiro[chroman-2,4'-piperidin]-4-one scaffold can be significantly modulated by substitutions on both the chromanone and piperidine rings. For instance, N-aryl and N-alkylaryl substituents on the piperidine ring have been explored for HDAC inhibitors[3].

The presence of the 6-fluoro group is particularly noteworthy. In the context of cholinesterase inhibitors, the fluorine-containing derivative demonstrated the highest potency[6]. From a medicinal chemistry perspective, the introduction of a fluorine atom can:

  • Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein.

  • Improve Metabolic Stability: The carbon-fluorine bond is strong and can block sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Modulate Physicochemical Properties: Fluorine substitution can influence pKa, lipophilicity, and membrane permeability.

Experimental Protocols for Target Validation

The following provides a general framework for the preclinical evaluation of this compound and its derivatives.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on a specific enzyme.

General Protocol (Example: EGFR Kinase Assay):

  • Reagents and Materials: Recombinant human EGFR kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the EGFR kinase, substrate peptide, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Objective: To assess the compound's effect on cellular processes in a relevant disease model.

General Protocol (Example: Cancer Cell Cytotoxicity Assay):

  • Cell Lines: Human cancer cell lines relevant to the target (e.g., MCF-7 for breast cancer, B16F10 for melanoma)[2].

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as the MTT assay.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow: Target Validation

Workflow Start Hypothesized Target In_Silico In Silico Screening (Molecular Docking) Start->In_Silico In_Vitro_Enzyme In Vitro Enzyme Assay (e.g., IC50 Determination) In_Silico->In_Vitro_Enzyme Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) In_Vitro_Enzyme->Cell_Based In_Vivo In Vivo Animal Models (e.g., Xenograft Studies) Cell_Based->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A generalized workflow for target validation.

Data Summary

Compound ClassTherapeutic TargetKey FindingsReference
Spirochromanone DerivativesEGFR KinaseBinds to the active site, induces apoptosis and G2 cell cycle arrest.[2]
Spiro[chromane-2,4'-piperidine] DerivativesHDACIn vivo antitumor activity.[3][4]
Spirocyclic Chromane Derivativesp300/CBP HATIC50 of 96 nM against resistant prostate cancer cells.[5]
Fluorinated SpirochromanoneAChE / BChEPotent dual inhibitor (IC50 = 3.20 µM for AChE).[6]
Spiro[chroman-2,4'-piperidin]-4-one DerivativesACCLow nanomolar inhibition, increases fat oxidation in vivo.[9]
Spirochromanone DerivativesBacterial EnzymesBroad-spectrum antimicrobial activity.[10][11]

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics against a range of diseases. The existing body of research strongly supports its potential in oncology, neurodegenerative disorders, and metabolic diseases. The fluorine substitution at the 6-position appears to be a favorable modification for enhancing biological activity.

Future research in this area should focus on:

  • Target Deconvolution: For activities where the precise molecular target is not yet fully elucidated (e.g., antimicrobial effects), target identification studies are warranted.

  • Lead Optimization: Systematic medicinal chemistry efforts to further optimize the potency, selectivity, and pharmacokinetic properties of lead compounds are crucial.

  • In Vivo Efficacy Studies: Expanding the in vivo testing of promising compounds across a wider range of disease models will be essential to translate the in vitro findings.

  • Exploration of Novel Therapeutic Areas: The broad biological activity profile suggests that this scaffold may have potential in other areas, such as inflammatory and cardiovascular diseases.

References

  • Jadhav, S. A., et al. (2022). Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Future Medicinal Chemistry, 14(1), 5-21. [Link]

  • Kamal, A., et al. (2024). Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. Scientific Reports, 14(1), 13689. [Link]

  • Tuli, D., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]

  • Gogoi, D., et al. (2022). Synthesis of spiro chromanone sandwiched 15,16,18 membered (Z)-dioxo cycloalkenes by ring closing metathesis and homodimers of 8-allyl-7-((6-bromoalkyl) oxy) spirochroman-4-ones by cross metathesis. Synthetic Communications, 52(8), 1135-1148. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. RSC Advances, 11(39), 24205-24218. [Link]

  • Krasilnikova, E. A., et al. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 28(14), 5393. [Link]

  • Mercurio, C., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(8), 1426-1435. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. Molecules, 27(19), 6598. [Link]

  • ResearchGate. (2012). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. Retrieved from [Link]

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An In-Depth Technical Guide to the In Vitro Evaluation of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl: A Compound with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The spiro[chroman-2,4'-piperidine]-4-one core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is a recurring component in many drugs and drug candidates.[1][2] This structural motif imparts a rigid, three-dimensional conformation that can enhance binding affinity and selectivity to biological targets.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising leads in diverse therapeutic areas, including oncology, metabolic disorders, and infectious diseases.[2][4][5][6]

This guide provides a comprehensive framework for the in vitro investigation of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl. The proposed studies are grounded in the established pharmacological profiles of structurally related compounds and are designed to systematically elucidate the therapeutic potential of this specific molecule. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Foundational Analysis: Physicochemical Characterization and Compound Management

Before embarking on biological assays, it is imperative to establish the identity, purity, and handling characteristics of the test compound. This foundational step ensures the reliability and reproducibility of all subsequent in vitro data.

Identity and Purity Verification

The first step is to unequivocally confirm the structure and purity of the synthesized or procured this compound. This is crucial as impurities can confound biological data.

  • Methodologies:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and assess purity.

    • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound, typically aiming for >95%.

Solubility and Stability Assessment

A compound's solubility and stability in assay-specific buffers are critical for accurate results. Poor solubility can lead to an underestimation of potency.

  • Experimental Protocol: Kinetic Solubility Assay

    • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for instance, 10 mM.

    • Serially dilute the stock solution in the relevant aqueous assay buffer (e.g., Phosphate-Buffered Saline [PBS], cell culture medium).

    • Incubate the dilutions at room temperature or 37°C for a defined period (e.g., 2 hours).

    • Measure the turbidity of each solution using a nephelometer or a plate reader. The concentration at which precipitation is observed is the kinetic solubility limit.

    • Assess stability by incubating the compound in the assay buffer for the duration of the longest planned experiment and then re-analyzing its concentration and purity via HPLC.

Part 2: In Vitro Oncology Assays: Targeting Uncontrolled Cell Proliferation

The spiro-oxindole and spiro-chromanone scaffolds are prevalent in compounds exhibiting potent anticancer activities.[7][8][9] Therefore, a thorough investigation into the antiproliferative and cytotoxic effects of this compound is a logical starting point.

Initial Broad-Spectrum Screening: The NCI-60 Panel

To gain an initial understanding of the compound's potential anticancer activity across a wide range of human cancer types, a screen against the National Cancer Institute's 60 human tumor cell line panel (NCI-60) is highly recommended.[7]

  • Causality: This unbiased screen can reveal patterns of activity, suggesting potential mechanisms of action and identifying cancer types that are particularly sensitive to the compound. A single high-dose (e.g., 10 µM) screen is a cost-effective first pass.[7]

Elucidating the Mechanism of Action

Should the initial screening indicate significant antiproliferative activity, the next phase involves delineating the underlying mechanism.

Structurally similar spiro[chromane-2,4'-piperidine] derivatives have been identified as potent HDAC inhibitors.[5] HDACs are crucial regulators of gene expression, and their inhibition can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

  • Experimental Protocol: Fluorometric HDAC Inhibition Assay

    • Plate recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) in a 96-well plate.

    • Add a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine residue coupled to a fluorophore).

    • Introduce varying concentrations of this compound.

    • Incubate to allow for the enzymatic reaction.

    • Add a developer solution that releases the fluorophore from the deacetylated substrate.

    • Measure the fluorescence intensity. A decrease in fluorescence relative to the vehicle control indicates HDAC inhibition.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Certain spiro-oxindole compounds have been shown to inhibit DNA topoisomerases, enzymes that are vital for DNA replication and transcription.[10] Their inhibition leads to DNA damage and subsequent cell death.

  • Experimental Protocol: Plasmid Relaxation Assay

    • Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase I or II.

    • Add varying concentrations of the test compound.

    • Allow the reaction to proceed, during which the enzyme will "relax" the supercoiled DNA.

    • Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) using agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a persistence of the supercoiled DNA form.

To determine if the observed antiproliferative effects are due to the induction of programmed cell death (apoptosis) or cell cycle arrest, the following assays are critical.

  • Workflow for Apoptosis and Cell Cycle Investigation

G start Treat Cancer Cells with Compound incubation Incubate for 24-72h start->incubation apoptosis_branch Apoptosis Analysis incubation->apoptosis_branch cell_cycle_branch Cell Cycle Analysis incubation->cell_cycle_branch annexin_vi Annexin V / PI Staining (Flow Cytometry) apoptosis_branch->annexin_vi caspase_glo Caspase-Glo 3/7, 8, 9 Assays apoptosis_branch->caspase_glo apoptosis_result Quantify Apoptosis vs. Necrosis Determine Apoptotic Pathway annexin_vi->apoptosis_result caspase_glo->apoptosis_result pi_staining Propidium Iodide Staining (Flow Cytometry) cell_cycle_branch->pi_staining cell_cycle_result Identify Cell Cycle Arrest (G1, S, G2/M) pi_staining->cell_cycle_result

Caption: Workflow for investigating apoptosis and cell cycle arrest.

Quantitative Data Summary

The results from the antiproliferative assays should be summarized in a clear and concise table.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaValue
A2780Ovarian CarcinomaValue
HT-29Colorectal AdenocarcinomaValue
PC-3Prostate AdenocarcinomaValue
HCT-116Colon CarcinomaValue

Part 3: Probing Metabolic Regulation

The spiro[chroman-2,4'-piperidine] scaffold is also found in modulators of key metabolic enzymes and receptors, suggesting a potential role for this compound in treating metabolic diseases like obesity and type 2 diabetes.

Acetyl-CoA Carboxylase (ACC) Inhibition

ACC is a rate-limiting enzyme in fatty acid biosynthesis, making it an attractive target for metabolic diseases.[4] Inhibition of ACC can lead to a decrease in fat storage and an increase in fat oxidation.

  • Experimental Protocol: In Vitro ACC Inhibition Assay

    • Use purified human ACC1 or ACC2 enzyme.

    • Initiate the reaction in the presence of acetyl-CoA, ATP, and bicarbonate. The enzyme carboxylates acetyl-CoA to malonyl-CoA.

    • Include varying concentrations of the test compound.

    • Quantify the reaction product, malonyl-CoA, using a coupled enzyme reaction that leads to a change in absorbance or fluorescence, or by using a radiolabeled substrate.

    • Calculate the IC50 value from the dose-response curve.

G-Protein-Coupled Receptor 119 (GPR119) Agonism

GPR119 is expressed in pancreatic β-cells and intestinal L-cells. Its activation enhances glucose-stimulated insulin secretion and the release of incretin hormones, making it a target for type 2 diabetes.[6]

  • Experimental Protocol: Cell-Based cAMP Assay

    • Use a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119).

    • Treat the cells with various concentrations of this compound.

    • Incubate to allow for receptor activation and subsequent production of cyclic AMP (cAMP).

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

    • Determine the EC50 value (the concentration that elicits a half-maximal response).

Quantitative Data for Metabolic Targets
TargetAssay TypeEndpointValue (nM/µM)
ACC1Enzyme InhibitionIC50Value
ACC2Enzyme InhibitionIC50Value
GPR119Cell-based AgonismEC50Value

Part 4: Investigating Anti-inflammatory and Anti-Infective Potential

The versatility of the spirocyclic scaffold extends to compounds with anti-inflammatory, antioxidant, and antiparasitic properties.[10][11]

Anti-inflammatory and Antioxidant Screening
  • Inhibition of Protein Denaturation: A simple, preliminary assay to screen for anti-inflammatory activity is the inhibition of heat-induced bovine serum albumin (BSA) denaturation.[11]

  • Nitric Oxide (NO) Scavenging Assay: To assess antioxidant potential, a nitric oxide scavenging assay can be performed.[8] This is relevant as excessive NO production is implicated in inflammatory processes.

Antiparasitic Activity

Given that spiro-oxindoles have shown promise against various parasites, screening for antiparasitic activity is warranted.[10]

  • Experimental Workflow for Antiparasitic Screening

G compound This compound leishmania Leishmania donovani compound->leishmania plasmodium Plasmodium falciparum compound->plasmodium promastigote Promastigote Growth Inhibition Assay leishmania->promastigote amastigote Macrophage-Amastigote Infection Model leishmania->amastigote leishmania_ic50 Determine IC50 promastigote->leishmania_ic50 amastigote->leishmania_ic50 sybr_green SYBR Green I-based Fluorescence Assay plasmodium->sybr_green plasmodium_ic50 Determine IC50 sybr_green->plasmodium_ic50

Caption: Screening workflow for antiparasitic activity.

Part 5: Early ADME-Tox Profiling: A Glimpse into Drug-Likeness

Early in the drug discovery process, it is essential to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a compound. This helps to identify potential liabilities that could hinder its development.

  • Key In Vitro ADME-Tox Assays:

    • Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to phase I metabolism.

    • Cytochrome P450 (CYP) Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9).

    • Plasma Protein Binding: Use equilibrium dialysis to determine the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.

    • Hepatotoxicity: Assess cytotoxicity in a human liver cell line, such as HepG2, as an early indicator of potential liver toxicity.

Conclusion

This compound belongs to a class of compounds with a proven track record of diverse and potent biological activities. The systematic in vitro evaluation framework outlined in this guide provides a robust strategy for uncovering its specific therapeutic potential. By moving from broad, unbiased screening to more focused, mechanism-of-action studies, researchers can efficiently and effectively characterize this promising molecule, paving the way for its potential development as a novel therapeutic agent. The key to success lies in a methodologically sound and logically structured investigation, ensuring that the data generated is both reliable and insightful.

References

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]

  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. PubMed. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. University of the Witwatersrand, South Africa. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. ResearchGate. [Link]

  • A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase. NIH. [Link]

  • Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. PubMed Central. [Link]

  • Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. PubMed. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

  • A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. PubMed. [Link]

  • Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. PubMed. [Link]

  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. PMC - NIH. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. [Link]

  • Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. PubMed. [Link]

  • A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. ResearchGate. [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones. PMC - PubMed Central. [Link]

  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ResearchGate. [Link]

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Discovery and development of spirochromanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Spirochromanone Derivatives

Authored by a Senior Application Scientist

Foreword: Unlocking Three-Dimensional Chemical Space with the Spirochromanone Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer both structural rigidity and three-dimensional complexity is paramount for successful drug discovery. The spirochromanone scaffold has emerged as a "privileged structure," a framework that, through various modifications, can interact with a wide array of biological targets.[1] Its defining feature—a spirocyclic junction where a chromanone system is fused to another ring at a single carbon atom—imparts a distinct and rigid 3D conformation. This rigidity is highly advantageous as it can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity and selectivity.[1][2]

Spirochromanone derivatives are found in a range of biologically active natural products and have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[1][2][3][4] This guide serves as a technical deep-dive for researchers and drug development professionals, moving beyond a simple recitation of facts to explore the causality behind synthetic strategies, the intricacies of biological evaluation, and the logic of structure-activity relationship (SAR) studies that drive the evolution of these promising compounds.

Part 1: The Architectural Blueprint - Synthesis of the Spirochromanone Core

The construction of the spirochromanone scaffold is a foundational step that dictates the feasibility of subsequent derivatization and biological screening. The choice of synthetic route is governed by factors such as desired substitution patterns, stereochemical control, and overall efficiency.

Foundational Synthetic Strategies

Several powerful reactions have been refined for the synthesis of spirochromanones. The selection of a particular method is a strategic decision based on the availability of starting materials and the desired complexity of the final product.

  • Kabbe Condensation: This is a cornerstone reaction for generating the spirochromanone framework. It typically involves the condensation of a 2-hydroxyacetophenone with a cyclic ketone in the presence of a secondary amine catalyst, such as pyrrolidine or morpholine.[5] The rationale for using a secondary amine is its ability to form an enamine intermediate with the cyclic ketone, which then acts as a nucleophile, attacking the phenolic ketone in a sequence of reactions culminating in the spirocyclic product.

  • Organocatalyzed Michael Addition: For achieving stereocontrol, asymmetric organocatalysis represents a significant advancement. Reactions employing catalysts like L-proline can facilitate an enantioselective Michael addition, a key step in building chiral spirochromanone centers.[1] This approach is critical when developing drugs intended to interact with chiral biological targets, as stereoisomers can have vastly different pharmacological and toxicological profiles.

  • Microwave-Assisted Synthesis: To address the often-lengthy reaction times of traditional methods, microwave irradiation has been adopted to accelerate synthesis.[3][5] The rapid, uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products, a crucial advantage for library synthesis and rapid lead generation.[3]

Synthetic Workflow and Visualization

The general pathway from readily available starting materials to the core spirochromanone scaffold is a multi-step process. Understanding this flow is essential for planning and troubleshooting.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_end Product A 2-Hydroxyacetophenone C Catalyst & Solvent Selection (e.g., Pyrrolidine, Ethanol) A->C B Cyclic Ketone (e.g., Cyclohexanone, Piperidinone) B->C D Reaction Condition (Reflux or Microwave Irradiation) C->D Kabbe Condensation E Work-up & Purification (Extraction, Chromatography) D->E F Spirochromanone Scaffold E->F

General workflow for Spirochromanone synthesis.
Detailed Experimental Protocol: Microwave-Assisted Kabbe Condensation

This protocol provides a self-validating system for the synthesis of a representative spiro[chromane-2,1'-cyclohexan]-4-one derivative. The causality behind each step is explained.

Objective: To synthesize 8-methoxy-spiro[chromane-2,1'-cyclohexan]-4-one.

Materials:

  • 2-Hydroxy-3-methoxyacetophenone (1 mmol)

  • Cyclohexanone (1.2 mmol)

  • Pyrrolidine (2 mmol)

  • Ethanol (5 mL)

  • Microwave synthesizer vial (10 mL)

Procedure:

  • Reagent Combination: To a 10 mL microwave synthesizer vial, add 2-hydroxy-3-methoxyacetophenone, cyclohexanone, and ethanol.

    • Rationale: Ethanol serves as a polar, protic solvent that is efficient at absorbing microwave energy and solubilizing the reactants. An excess of the ketone is used to drive the reaction to completion.

  • Catalyst Addition: Add pyrrolidine to the mixture. Seal the vial.

    • Rationale: Pyrrolidine acts as the catalyst, forming a nucleophilic enamine with cyclohexanone, which is the key reactive intermediate for the initial C-C bond formation.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate at 100-120 °C for 10-15 minutes.

    • Rationale: Microwave heating provides rapid and controlled energy input, significantly accelerating the rate of the condensation and cyclization steps. Temperature is monitored to prevent side reactions or solvent over-pressurization.

  • Reaction Monitoring: After cooling, check the reaction progress using Thin Layer Chromatography (TLC) with a 3:7 Ethyl Acetate:Hexane mobile phase.

    • Rationale: TLC allows for rapid verification of the consumption of starting materials and the formation of the new, typically less polar, product spot.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Rationale: The aqueous work-up removes the water-soluble catalyst (pyrrolidine) and other polar impurities. Ethyl acetate is an effective solvent for extracting the organic product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel.

    • Rationale: Column chromatography is essential to separate the target spirochromanone from unreacted starting materials and any side products, ensuring high purity of the final compound for subsequent biological evaluation.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Rationale: Spectroscopic analysis provides unambiguous proof of the molecular structure, confirming the successful synthesis of the desired spirochromanone.

Part 2: Biological Activity and Mechanistic Insights

The rigid three-dimensional nature of spirochromanones allows them to fit into specific enzyme active sites and protein-protein interfaces, leading to a broad spectrum of biological activities.

Anticancer Activity: Targeting Cell Proliferation and Survival

Spirochromanone derivatives have shown significant promise as anticancer agents, demonstrating cytotoxicity against various human cancer cell lines, including breast cancer (MCF-7) and melanoma (B16F10).[4][6]

  • Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[4][6] For instance, certain spiro[chromane-2,4'-piperidine]-4-one analogs have been shown to cause cell cycle arrest in the G2 phase, preventing cancer cells from proceeding to mitosis.[6]

  • Molecular Targets: A key molecular target identified for some of these compounds is the epidermal growth factor receptor (EGFR) kinase domain.[4][6] By binding to this domain, the derivatives can inhibit the downstream signaling pathways that drive cell proliferation and survival.

G EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Spiro Spirochromanone Derivative Spiro->EGFR Inhibition Apoptosis Apoptosis Spiro->Apoptosis Ras Ras-Raf-MEK-ERK Pathway P->Ras PI3K PI3K-Akt Pathway P->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Inhibition of the EGFR signaling pathway by Spirochromanones.
Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases. Spirofurochromanone derivatives have been synthesized and evaluated for their ability to mitigate these processes.[3]

  • Anti-inflammatory Evaluation: The in vitro anti-inflammatory activity is often assessed using the albumin denaturation assay.[3] In this technique, the ability of a compound to prevent heat-induced denaturation of protein serves as a proxy for its anti-inflammatory potential, as protein denaturation is a hallmark of inflammation.

  • Antioxidant Evaluation: Antioxidant capacity is typically measured through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydrogen peroxide scavenging assays.[3][7] The compounds donate a hydrogen atom or electron to neutralize these reactive species, a mechanism that is critical for protecting cells from oxidative damage.

Antimicrobial and Other Activities

The spirochromanone scaffold has been incorporated into molecules with potent antimicrobial activity.[2] Some derivatives are predicted to target essential bacterial enzymes like acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis.[3] Beyond this, various derivatives have been reported to possess anti-arrhythmic, anti-HIV, and anti-tuberculosis activities, highlighting the versatility of this scaffold.[1][3][8]

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are fundamental to medicinal chemistry, providing a rational framework for modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For spirochromanones, SAR has been explored to optimize their anticancer activity.

Key Structural Modifications and Their Impact

Systematic modification of the spirochromanone scaffold has yielded crucial insights into the structural requirements for biological activity.

  • Aromatic Ring Substitution: The electronic nature of substituents on the chromanone's aromatic ring plays a critical role. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the molecule's electronic distribution and its ability to form key interactions with the target protein.

  • Spiro Ring Modification: The nature of the spiro-fused ring (e.g., piperidine vs. cyclohexane) and its substituents significantly influences activity. For spiro-[chromane-2,4'-piperidine]-4-ones, substitutions on the piperidine nitrogen are a common strategy for introducing diversity and modulating properties like solubility and cell permeability.[9]

  • Stereochemistry: As mentioned, the absolute stereochemistry at the spiro center can be a decisive factor for activity, making asymmetric synthesis a vital tool in the development process.

Quantitative SAR Data Presentation

The following table summarizes representative SAR data for a series of spirochromanone hydrochloride analogs tested for anticancer activity against the MCF-7 (human breast cancer) cell line.[4][6] This quantitative data allows for direct comparison and informs the design of next-generation compounds.

CompoundR¹ (Aromatic Ring)R² (Piperidine N)IC₅₀ (μM) vs. MCF-7Selectivity Index (vs. HEK-293)
Csp 1 H-CH₃15.12> 3.3
Csp 5 7-Cl-CH₃9.85> 5.0
Csp 12 7-Cl-CH₂CH₂Ph4.34 > 11.5
Csp 18 6-Cl-CH₂CH₂Ph5.01> 9.9
BG-45 (Ref.) --7.31~ 1.0

Data synthesized from literature reports.[4][6] IC₅₀ is the concentration required to inhibit 50% of cell growth. HEK-293 is a non-cancerous human embryonic kidney cell line.

Analysis of SAR:

  • Impact of R¹: The introduction of a chlorine atom at the 6 or 7-position of the aromatic ring (Csp 5, 12, 18) generally leads to a significant increase in potency compared to the unsubstituted analog (Csp 1).

  • Impact of R²: Replacing the small methyl group on the piperidine nitrogen with a larger, more hydrophobic phenethyl group (-CH₂CH₂Ph) dramatically improves anticancer activity (compare Csp 5 with Csp 12). This suggests the presence of a hydrophobic pocket in the target's binding site.

  • Selectivity: The most potent compounds, Csp 12 and Csp 18, also exhibit higher selectivity towards the cancer cell line over the non-cancerous cell line, which is a critical attribute for a potential therapeutic agent.

Part 4: Key Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized and well-defined protocols are essential.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a spirochromanone derivative that inhibits 50% of cancer cell growth (IC₅₀).

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Rationale: This initial incubation ensures cells are in a logarithmic growth phase and uniformly adhered before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

    • Rationale: A dose-response curve is necessary to accurately calculate the IC₅₀. The incubation period allows sufficient time for the compound to exert its cytotoxic effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Rationale: DMSO is a solubilizing agent that brings the colored product into solution for spectrophotometric measurement.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability versus log[concentration] and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Molecular Docking Simulation

Objective: To predict the binding mode and affinity of a spirochromanone derivative within the active site of a target protein (e.g., EGFR kinase domain).

Procedure:

  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Rationale: This "cleaning" step ensures the protein structure is computationally ready and free of artifacts that could interfere with docking.

  • Ligand Preparation: Draw the 2D structure of the spirochromanone derivative and convert it to a 3D structure. Perform energy minimization using a suitable force field.

    • Rationale: Energy minimization finds the most stable, low-energy conformation of the ligand, which is the most likely to be biologically relevant.

  • Active Site Definition: Define the binding pocket (grid box) on the protein, typically centered on the location of a known co-crystallized ligand.

    • Rationale: This focuses the docking algorithm on the relevant binding site, increasing computational efficiency and accuracy.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the active site and score them based on a scoring function.

    • Rationale: The algorithm explores the conformational space to find the most favorable binding pose, which is predicted to have the lowest binding energy.

  • Pose Analysis: Analyze the top-scoring poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.

    • Rationale: This analysis provides mechanistic hypotheses about which specific interactions are responsible for the ligand's binding affinity and can guide further SAR studies.

Conclusion and Future Outlook

The spirochromanone scaffold represents a highly validated starting point for the discovery of new therapeutic agents. Its inherent three-dimensionality and synthetic tractability have enabled the development of potent and selective modulators of various biological targets. The successful identification of anticancer agents that function through EGFR kinase inhibition underscores the potential of this structural class.

Future efforts in this field should focus on several key areas:

  • Exploration of Novel Biological Targets: Expanding screening efforts to new target classes could uncover entirely new therapeutic applications for spirochromanone derivatives.

  • Advanced Synthetic Methodologies: The development of more sophisticated asymmetric and multi-component reactions will allow for the creation of more complex and diverse chemical libraries with greater control over stereochemistry.

  • In-depth Mechanistic Studies: Moving beyond cellular assays to detailed biochemical and biophysical studies will provide a deeper understanding of the molecular mechanisms of action.

  • Pharmacokinetic Optimization: A critical next step for promising lead compounds is the optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they are viable candidates for in vivo studies and eventual clinical development.

By integrating rational design, advanced synthesis, and rigorous biological evaluation, the full therapeutic potential of spirochromanone derivatives can be realized, offering new hope for challenging diseases.

References

  • Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. (2022). HETEROCYCLES, 104(1). [Link]

  • Synthesis, biological evaluation and molecular docking of spirofurochromanone derivatives as anti-inflammatory and antioxidant agents. (n.d.). ResearchGate. [Link]

  • Synthesis of spiro chromanone sandwiched 15,16,18 membered (Z)-dioxo cycloalkenes by ring closing metathesis and homodimers of 8-allyl-7-((6-bromoalkyl) oxy) spirochroman-4-ones by cross metathesis. (2022). Taylor & Francis Online. [Link]

  • Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. (2022). Taylor & Francis Online. [Link]

  • Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents | Request PDF. (n.d.). ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. (2022). PubMed. [Link]

  • Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. (2021). PubMed Central. [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). National Institutes of Health. [Link]

  • Synthesis of Spirochromanones 3a–i and 4a–i. (n.d.). ResearchGate. [Link]

  • Spirochromanone based anti‐tubercular agents. (n.d.). ResearchGate. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The spiro[chroman-2,4'-piperidin]-4-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds incorporating this core structure have demonstrated a wide range of biological activities, including potential as anticancer, antidiabetic, and neuroprotective agents.[1][2][3] Specifically, derivatives of this scaffold have been investigated as potent inhibitors of acetyl-CoA carboxylase (ACC) and histone deacetylases (HDAC), highlighting their therapeutic potential.[4][5] The introduction of a fluorine atom at the 6-position of the chromanone ring can significantly modulate the compound's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride (936648-40-7), a key intermediate and versatile building block in the development of novel therapeutics.[6][7] The described methodology is based on established synthetic strategies for spirochromanones, offering a reliable and reproducible route for laboratory-scale preparation.[8]

Synthesis Overview & Rationale

The synthesis of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl is achieved through a two-step process:

  • Kabbe Condensation: A one-pot, three-component reaction between 5-fluoro-2-hydroxyacetophenone, N-Boc-4-piperidone, and pyrrolidine as a basic catalyst to construct the spiro[chroman-2,4'-piperidin]-4-one core. The use of a Boc-protected piperidone is crucial for ensuring the reaction's success and simplifying purification.

  • Boc Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, followed by the in-situ formation of the hydrochloride salt.

This approach is favored for its efficiency and atom economy, providing a straightforward path to the desired product.

Experimental Workflow Diagram

G cluster_0 Step 1: Kabbe Condensation cluster_1 Step 2: Deprotection & Salt Formation A 5-Fluoro-2-hydroxyacetophenone D Reaction in Ethanol (Reflux) A->D B N-Boc-4-piperidone B->D C Pyrrolidine (catalyst) C->D E N-Boc-6-fluorospiro[chroman-2,4'-piperidin]-4-one D->E Formation of Spiro Core F N-Boc-6-fluorospiro[chroman-2,4'-piperidin]-4-one H Reaction at Room Temperature F->H G HCl in Dioxane G->H I This compound H->I Boc Removal & HCl Salt Formation

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
5-Fluoro-2-hydroxyacetophenone≥98%Commercially Available
N-Boc-4-piperidone≥98%Commercially Available
Pyrrolidine≥99%Commercially Available
EthanolAnhydrousCommercially Available
Hydrochloric Acid in Dioxane4 MCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium BicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer (for identity confirmation)

  • Melting point apparatus

Detailed Synthesis Protocol

Step 1: Synthesis of N-Boc-6-fluorospiro[chroman-2,4'-piperidin]-4-one
  • To a 250 mL round-bottom flask, add 5-fluoro-2-hydroxyacetophenone (1.0 eq), N-Boc-4-piperidone (1.1 eq), and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add pyrrolidine (0.2 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Maintain the reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-6-fluorospiro[chroman-2,4'-piperidin]-4-one as a solid.

Step 2: Synthesis of this compound
  • Dissolve the purified N-Boc-6-fluorospiro[chroman-2,4'-piperidin]-4-one (1.0 eq) in a minimal amount of ethyl acetate in a 100 mL round-bottom flask.

  • To this solution, add a 4 M solution of HCl in dioxane (5.0 eq) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • A precipitate will form during the reaction. Upon completion, collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethyl acetate (2 x 20 mL) to remove any residual impurities.

  • Dry the product under vacuum to yield this compound as a stable, off-white to white solid.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (DMSO-d₆, δ ppm)Expected ¹³C NMR (DMSO-d₆, δ ppm)
This compoundC₁₃H₁₅ClFNO₂271.729.5-9.0 (br s, 2H, NH₂⁺), 7.8-7.2 (m, 3H, Ar-H), 4.5-4.2 (m, 2H), 3.4-3.1 (m, 4H), 2.9 (s, 2H), 2.2-1.9 (m, 2H)190-188, 160-158, 158-156, 122-120, 118-116, 115-113, 78-76, 45-43, 42-40, 34-32

Note: Expected NMR shifts are approximate and should be confirmed by experimental data.

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pyrrolidine is a corrosive and flammable liquid. Handle with care.

  • Hydrochloric acid in dioxane is highly corrosive. Avoid inhalation and skin contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or side product formation.Ensure anhydrous conditions. Increase reflux time. Optimize the amount of catalyst.
Incomplete deprotection in Step 2Insufficient acid or reaction time.Add additional HCl in dioxane. Increase reaction time and monitor by TLC.
Product is an oil instead of a solidPresence of residual solvent or impurities.Triturate with diethyl ether or hexanes to induce precipitation. Recrystallize if necessary.

Conclusion

This application note details a robust and efficient two-step synthesis of this compound. The protocol is suitable for laboratory-scale production and provides a foundation for the synthesis of a diverse library of analogs for further investigation in drug discovery programs. The characterization data provided serves as a benchmark for product validation.

References

  • Prathima, K., et al. (2022). Synthesis of spiro chromanone sandwiched 15,16,18 membered (Z)-dioxo cycloalkenes by ring closing metathesis and homodimers of 8-allyl-7-((6-bromoalkyl) oxy) spirochroman-4-ones by cross metathesis. Synthetic Communications, 52(8), 1235-1249. [Link]

  • Vithiya, S. M. B., et al. (2014). A highly regioselective synthesis of spiro [oxindole-chromanone]pyrrolidines and pyrrolizines through 1,3-dipolarcycloaddition protocol. Der Pharma Chemica, 6(1), 230-236. [Link]

  • Patel, P. S., et al. (2021). Synthesis of Spirochromanones 3a–i and 4a–i. Organic Preparations and Procedures International, 53(2), 143-150. [Link]

  • Vithiya, S. M. B., et al. (2014). A highly regioselective synthesis of spiro [oxindole-chromanone]pyrrolidines and pyrrolizines through 1,3-dipolarcycloaddition p. Der Pharma Chemica, 6(1), 230-236. [Link]

  • Patel, P. S., et al. (2022). Synthesis of spiro[chromane-2,1′\documentclass[12pt]{minimal}. Journal of Heterocyclic Chemistry, 59(4), 587-603. [Link]

  • Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]

  • Kamal, A., et al. (2015). Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. ACS Medicinal Chemistry Letters, 6(7), 806-811. [Link]

  • Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]

  • Al-Hussain, S. A., et al. (2021). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 26(11), 3321. [Link]

  • Al-Suhaimi, E. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 001-008. [Link]

  • Al-Suhaimi, E. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 001-008. [Link]

  • Thaler, F., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-721. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a suite of detailed application notes and robust analytical protocols for the characterization of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride (HCl), a versatile spirocyclic scaffold of significant interest in pharmaceutical research and development.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth methodologies for identity, purity, and solid-state characterization. The protocols are designed to be self-validating systems, grounded in the principles of scientific integrity and aligned with international regulatory expectations.

Introduction: The Analytical Imperative for a Novel Spirocyclic Scaffold

6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl is a heterocyclic compound featuring a spirocyclic junction between a chromanone and a piperidine ring system.[1] The incorporation of a fluorine atom on the chromanone ring can significantly influence the molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets.[3][4] As with any active pharmaceutical ingredient (API), rigorous analytical characterization is paramount to ensure its identity, purity, and quality, which are critical for its successful development and application in medicinal chemistry.

This guide eschews a rigid template in favor of a logically structured narrative that first establishes the foundational principles for each analytical technique, followed by detailed, actionable protocols. The methodologies presented herein are based on established analytical principles for structurally related compounds and are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[2][5][6][7][8]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

The chromophoric nature of the chromanone ring system makes UV-based HPLC an ideal technique for the quantitative analysis of this compound. A reversed-phase method is proposed due to the compound's moderate polarity.

Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability and proven performance in separating compounds with aromatic moieties.[9] The mobile phase, a combination of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The buffer's pH is maintained in the acidic range to ensure the protonation of the piperidine nitrogen, leading to consistent retention behavior. The fluorine substituent is not expected to significantly alter the chromatographic behavior compared to its non-fluorinated analog, but a gradient elution is recommended to ensure the separation of potential impurities with different polarities.

HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes, then hold for 5 minutes, and return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

Method Validation Workflow

The validation of the HPLC method must be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[2][5][6][7][8]

HPLC_Validation_Workflow Start Method Development Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity (50-150% of nominal) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Flow rate, pH, Temp.) LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: HPLC Method Validation Workflow according to ICH Q2(R2) guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS is a powerful tool for the unequivocal identification of this compound and for the characterization of potential impurities. Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the basic piperidine nitrogen.

Rationale for MS Analysis

The piperidine moiety is expected to be readily protonated, yielding a strong [M+H]⁺ signal. Tandem mass spectrometry (MS/MS) will be instrumental in structural elucidation through the analysis of fragmentation patterns. Common fragmentation pathways for piperidine-containing compounds involve cleavage of the piperidine ring and loss of substituents.[1][10][11][12]

LC-MS Protocol

LC Conditions:

  • Utilize the same HPLC conditions as described in Section 2.2.

MS Conditions:

ParameterRecommended Setting
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Full Scan (m/z 100-500) and Product Ion Scan
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Collision Gas Argon
Collision Energy Ramped (10-40 eV) for fragmentation studies

Expected Fragmentation: The protonated molecule [M+H]⁺ is expected at m/z 250.1. Key fragmentation pathways to investigate in MS/MS would include the retro-Diels-Alder fragmentation of the chromanone ring and cleavage of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular structure of this compound.

Rationale for NMR Analysis

¹H and ¹³C NMR will confirm the carbon-hydrogen framework of the molecule. The presence of the fluorine atom makes ¹⁹F NMR a highly specific and sensitive technique for confirming its incorporation into the structure and for purity assessment, as there are typically no interfering background signals.[13][14][15][16][17] The chemical shifts and coupling constants will be diagnostic for the spirocyclic system.

NMR Protocol

Instrumentation:

  • NMR spectrometer with a field strength of at least 400 MHz.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Data Acquisition and Reporting:

  • ¹H NMR: Acquire standard proton spectra. Report chemical shifts (δ) to 0.01 ppm, integration values, multiplicity (s, d, t, q, m), and coupling constants (J) in Hz.[18][19][20][21][22]

  • ¹³C NMR: Acquire proton-decoupled carbon spectra. Report chemical shifts to 0.1 ppm.[20]

  • ¹⁹F NMR: Acquire proton-decoupled fluorine spectra. Report chemical shifts relative to a suitable standard (e.g., CFCl₃).

  • 2D NMR: Conduct COSY, HSQC, and HMBC experiments to confirm connectivity and assignments.

NMR_Analysis_Workflow Sample Sample Preparation (DMSO-d6) H1_NMR 1H NMR (Structure & Purity) Sample->H1_NMR C13_NMR 13C NMR (Carbon Skeleton) Sample->C13_NMR F19_NMR 19F NMR (Fluorine Confirmation) Sample->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Structure_Confirmation Structure Confirmation F19_NMR->Structure_Confirmation TwoD_NMR->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound by NMR.

X-Ray Powder Diffraction (XRPD) for Solid-State Characterization

XRPD is an essential technique for the analysis of the solid-state properties of an API, including polymorphism, crystallinity, and salt form confirmation.[23][24][25][26][27] For this compound, XRPD will be critical to identify and control the crystalline form, which can impact solubility, stability, and bioavailability.

Rationale for XRPD Analysis

Different crystalline forms (polymorphs) of a compound will produce distinct XRPD patterns.[23][24][25][26][27] Therefore, XRPD is a definitive method for identifying the specific solid form of the API and for detecting the presence of any undesired polymorphic impurities.

XRPD Protocol

Instrumentation:

  • X-ray powder diffractometer with a copper (Cu) Kα X-ray source.

Sample Preparation:

  • Gently grind a small amount of the sample (approximately 10-20 mg) to a fine powder using a mortar and pestle.

  • Mount the powdered sample on a zero-background sample holder.

Data Acquisition:

ParameterRecommended Setting
X-ray Source Cu Kα (λ = 1.5406 Å)
Voltage and Current 40 kV, 40 mA
Scan Range (2θ) 2° to 40°
Step Size 0.02°
Scan Speed 1°/min

Data Analysis:

  • The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline form. The positions and relative intensities of the diffraction peaks should be recorded.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The integration of chromatographic, spectrometric, and diffraction techniques, underpinned by a rigorous validation strategy, will ensure the generation of reliable and accurate data. This, in turn, will support the confident progression of this promising spirocyclic compound through the drug discovery and development pipeline.

References

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Gebre, S. L., et al. (2017).
  • Semantic Scholar. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • ResearchGate. (n.d.). Application of 19 F quantitative NMR to pharmaceutical analysis.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • SciSpace. (2017). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals.
  • Rigaku. (n.d.). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
  • ResearchGate. (n.d.). 19 F NMR Spectroscopy: Applications in Pharmaceutical Studies.
  • SciELO. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • ACS Publications. (n.d.). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions.
  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Chem 346 1H NMR Data Reporting Guide. (n.d.).
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • YouTube. (2025). X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization.
  • Altabrisa Group. (2025). What Is ICH Q2R2 Method Validation and Its Importance?.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
  • ResearchGate. (n.d.). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds.
  • ACS Publications. (n.d.). ACS Research Data Guidelines.
  • The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from The Royal Society of Chemistry website.
  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals.
  • SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • ResearchGate. (n.d.). (PDF) A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.
  • NIH. (n.d.). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances.
  • Taylor & Francis Online. (n.d.). Development and validation of a RP-HPLC method for Milrinone quantification using analytical quality by design principles: stability, precision, and method optimization.
  • International Journal of Scientific Research in Science and Technology. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from International Journal of Scientific Research in Science and Technology website.
  • ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances.
  • ResearchGate. (n.d.). Physicochemical properties of selected perfluorinated compounds.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

Application Notes and Protocols for 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of KCNQ Channel Modulation

The voltage-gated potassium channels of the KCNQ (Kv7) family, particularly the heteromeric KCNQ2/3 channels, are critical regulators of neuronal excitability.[1][2] These channels generate the M-current, a sub-threshold potassium current that stabilizes the neuronal membrane potential and prevents repetitive firing.[3][4] Consequently, dysfunction of KCNQ2/3 channels is implicated in various neurological and psychiatric disorders characterized by neuronal hyperexcitability, such as epilepsy, neuropathic pain, and anxiety.[2] This makes activators, or "openers," of KCNQ2/3 channels a highly promising class of therapeutic agents.[2]

The spiro[chroman-2,4'-piperidin]-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including acting as inhibitors of histone deacetylases (HDAC) and acetyl-CoA carboxylase.[5][6] Given the prevalence of this core in centrally acting agents, novel derivatives such as 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl are compelling candidates for screening against neuronal targets. This document provides a comprehensive guide for researchers to evaluate the potential of this compound as a KCNQ2/3 channel activator using robust and validated cell-based assays.

We will detail two primary methodologies: a high-throughput fluorescence-based thallium flux assay for initial screening and a lower-throughput, higher-content automated patch-clamp electrophysiology assay for confirmation and detailed mechanistic studies.

Part 1: High-Throughput Screening for KCNQ2/3 Activation

Principle of the Thallium Flux Assay

For initial high-throughput screening (HTS), a fluorescence-based thallium (Tl+) flux assay is the method of choice.[7][8][9] This assay provides a robust and scalable surrogate for measuring potassium channel activity.[7][10] KCNQ channels are permeable to Tl+ ions. The assay utilizes a Tl+-sensitive fluorescent dye (e.g., FluxOR™) that is pre-loaded into the cells.[7][11] In the resting state, the fluorescence is low. Upon channel opening, Tl+ flows into the cell down its concentration gradient, binds to the dye, and causes a significant increase in fluorescence.[7][9] Activators of KCNQ channels will enhance this Tl+ influx and thus produce a stronger fluorescent signal.[12]

G cluster_cell Cell Interior cluster_membrane Cell Membrane Dye Tl+-sensitive Dye (Low Fluorescence) Activated_Dye Tl+-Dye Complex (High Fluorescence) Dye->Activated_Dye Tl+ Binding KCNQ2_3 KCNQ2/3 Channel (Closed) KCNQ2_3_Open KCNQ2/3 Channel (Open) KCNQ2_3->KCNQ2_3_Open Compound This compound Compound->KCNQ2_3 Binds & Activates Tl_ext Extracellular Tl+ Tl_ext->KCNQ2_3_Open Influx

Caption: Workflow of the thallium flux assay for KCNQ activators.

Experimental Protocol: Thallium Flux Assay

This protocol is designed for a 96- or 384-well plate format and is based on established methods for KCNQ activators.[10][11][13]

1. Cell Culture and Plating:

  • Use a stable cell line expressing human KCNQ2 and KCNQ3 channels, such as CHO-K1 or HEK293 cells.

  • Culture cells in appropriate media (e.g., F-12K for CHO-K1) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) to maintain channel expression.

  • Seed cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in an 80-90% confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells/well for a 96-well plate).[11]

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3) to create a concentration range for testing (e.g., 0.1 nM to 100 µM).

  • Include a known KCNQ2/3 activator (e.g., Retigabine) as a positive control and a known inhibitor (e.g., XE991) as a negative control.

3. Dye Loading:

  • Prepare the FluxOR™ dye loading buffer according to the manufacturer's instructions, often including an organic anion transporter inhibitor like probenecid to improve dye retention.

  • Remove the cell culture medium from the plates and add 80-100 µL of the dye loading buffer to each well.[11]

  • Incubate for 90 minutes at room temperature, protected from light.[11]

4. Compound Incubation:

  • After incubation, remove the dye loading buffer.

  • Add 100 µL of assay buffer to each well, followed by 20 µL of the prepared compound dilutions (or controls).

  • Incubate for 30 minutes at room temperature, protected from light.[11]

5. Fluorescence Measurement:

  • The assay is read on a fluorescence plate reader equipped with an automated liquid handling system for adding the stimulus buffer (e.g., a FLIPR® or FDSS system).[11]

  • Set the reader to excite at ~480 nm and measure emission at ~540 nm.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add 20 µL of the stimulus buffer containing thallium sulfate (Tl2SO4) and potassium sulfate (K2SO4).[11]

  • Continue to measure the fluorescence kinetically for 2-3 minutes.

Data Analysis and Interpretation

The primary output is the change in fluorescence intensity over time. The rate of fluorescence increase or the peak fluorescence after stimulus addition is proportional to the Tl+ influx and thus KCNQ2/3 channel activity.

  • Normalization: For each well, normalize the fluorescence signal (F) to the baseline fluorescence (F0) to get the ratio F/F0.

  • Quantification: Calculate the response to the test compound using the formula: % Activation = ((R_test - R_control) / (R_max - R_control)) * 100 Where R_test is the response with the test compound, R_control is the response with vehicle (DMSO), and R_max is the response with a saturating concentration of the positive control (e.g., Retigabine).

  • Dose-Response Curve: Plot the % Activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

ParameterDescriptionExpected Outcome for an Activator
EC50 The concentration of the compound that elicits a half-maximal response.A potent activator will have a low nanomolar to micromolar EC50 value.
Emax The maximum activation effect of the compound relative to a known activator.A full agonist will have an Emax similar to the positive control.
Z'-factor A statistical measure of assay quality.An assay with a Z'-factor > 0.5 is considered robust for HTS.

Part 2: Confirmatory and Mechanistic Studies using Automated Electrophysiology

While the thallium flux assay is excellent for screening, it is an indirect measure of channel activity. Automated patch-clamp electrophysiology provides a direct measurement of the ionic currents flowing through the KCNQ channels, offering confirmation of activity and deeper mechanistic insights.[14]

Principle of Automated Patch-Clamp

Automated patch-clamp systems (e.g., QPatch, IonWorks Barracuda) use microfluidic chips to achieve whole-cell patch-clamp recordings from multiple cells in parallel.[12] This technique allows for the direct measurement of the M-current generated by KCNQ2/3 channels and how it is modulated by a compound. Key parameters that can be determined include changes in current amplitude and shifts in the voltage-dependence of channel activation.[8]

G cluster_workflow Automated Electrophysiology Workflow Cell_Prep Cell Suspension (CHO-KCNQ2/3) Chip_Loading Load Cells onto Patch-Clamp Chip Cell_Prep->Chip_Loading Sealing Establish Gigaohm Seals & Whole-Cell Access Chip_Loading->Sealing Voltage_Protocol Apply Voltage-Step Protocol (Baseline Recording) Sealing->Voltage_Protocol Compound_App Apply 6-Fluorospiro [chroman-2,4'-piperidin]-4-one HCl Voltage_Protocol->Compound_App Post_Compound Apply Voltage-Step Protocol (Post-Compound Recording) Compound_App->Post_Compound Data_Analysis Analyze Current Traces (Amplitude, G-V Shift) Post_Compound->Data_Analysis

Caption: Automated patch-clamp experimental workflow.

Experimental Protocol: Automated Patch-Clamp

1. Cell Preparation:

  • Use the same stable cell line (e.g., CHO-K1 expressing KCNQ2/3) as for the thallium flux assay.

  • Harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution (e.g., a physiological saline solution).

2. System Setup and Recording:

  • Prime the automated patch-clamp system with intracellular and extracellular solutions.

  • Load the cell suspension and compound plate into the instrument.

  • The instrument will automatically position cells, form gigaohm seals, and establish the whole-cell configuration.

3. Voltage Protocol and Compound Application:

  • Apply a voltage-step protocol to elicit KCNQ2/3 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then stepping to a series of depolarizing potentials (e.g., from -100 mV to +40 mV).

  • Record baseline currents.

  • Apply the test compound at various concentrations.

  • After a sufficient incubation period, repeat the voltage-step protocol to record currents in the presence of the compound.

Data Analysis and Interpretation

The primary data are the current traces generated in response to the voltage steps.

  • Current Amplitude: Measure the steady-state current at the end of a depolarizing step (e.g., +40 mV). An activator will increase the outward current amplitude.[14]

  • Conductance-Voltage (G-V) Curve: Calculate the channel conductance (G) at each voltage step and plot it against the voltage. Fit the data to a Boltzmann function to determine the half-maximal activation voltage (V1/2). A key mechanism for KCNQ activators is to shift the G-V curve to more hyperpolarized potentials, meaning the channels open at lower voltages.[4][8]

ParameterDescriptionExpected Outcome for an Activator
Current Increase (%) The percentage increase in outward current at a specific voltage.A potent activator will cause a significant, dose-dependent increase.
ΔV1/2 (mV) The shift in the half-maximal activation voltage.A leftward (hyperpolarizing) shift is characteristic of KCNQ activators.
EC50 (G-V Shift) The concentration of the compound that causes a half-maximal shift in V1/2.Provides a measure of the compound's potency in modulating channel gating.

Conclusion

This guide provides a two-tiered approach to systematically evaluate this compound as a potential KCNQ2/3 potassium channel activator. The high-throughput thallium flux assay serves as an efficient primary screen to identify initial activity and determine potency (EC50). Positive hits should then be confirmed and further characterized using automated patch-clamp electrophysiology, which provides direct evidence of channel modulation and mechanistic insights into the compound's effect on channel gating. By following these validated protocols, researchers can robustly assess the potential of this novel compound to modulate a key neuronal target, paving the way for further development in the field of neuroscience and therapeutics.

References

  • Weaver, C. D., et al. (2009). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening, 14(5), 505-514. [Link]

  • Zhang, X., et al. (2014). A Novel High-Throughput Screening Assay for KCNQ2 Channel Openers Using a Commercially Available Thallium-Sensitive Fluorescent Dye. ASSAY and Drug Development Technologies, 12(4), 237-244. [Link]

  • Niswender, C. M., et al. (2011). A small molecule activator of KCNQ2 and KCNQ4 channels. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Cheung, Y., et al. (2011). KCNQ2/3 openers show differential selectivity and site of action across multiple KCNQ channels. Biochemical Pharmacology, 82(11), 1771-1782. [Link]

  • Kang, D., et al. (2011). Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay. Journal of Biomolecular Screening, 16(9), 1077-1085. [Link]

  • BMG LABTECH. (n.d.). Adaptation of a potassium channel assay to enable easier high throughput screening. Application Note. [Link]

  • McCoull, D., et al. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. LifeArc. [Link]

  • Zhang, H., et al. (2014). Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques. Acta Pharmacologica Sinica, 35(11), 1383-1391. [Link]

  • OmicsDI. (n.d.). Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques. [Link]

  • Assay Genie. (n.d.). Technical Manual GenieHTS Potassium Ion Channel Assay Kit. [Link]

  • Amato, G., et al. (2011). KCNQ2/3 openers show differential selectivity and site of action across multiple KCNQ channels. Neuroscience Letters, 503(2), 113-118. [Link]

  • Manville, R. W., & Abbott, G. W. (2018). KCNQs: Ligand- and Voltage-Gated Potassium Channels. Frontiers in Physiology, 9, 1493. [Link]

  • Kim, R. Y., et al. (2022). Electro-mechanical coupling of KCNQ channels is a target of epilepsy-associated mutations and retigabine. Science Advances, 8(29), eabn8013. [Link]

  • Li, X., et al. (2020). Molecular basis for ligand activation of the human KCNQ2 channel. Cell Research, 30(11), 1017-1027. [Link]

  • Gribkoff, V. K. (2003). Recent developments on KCNQ potassium channel openers. Current Medicinal Chemistry, 10(14), 1307-1317. [Link]

  • Kosizw, T., et al. (2024). Design and Synthesis of Novel Spiro [Chromane‐2,4'‐Piperidin]‐4‐one Derivatives: Anti‐proliferative Investigation and Molecular Docking Studies. ChemistrySelect, 9(1).
  • Patel, M., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]

  • Kosizume, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3236-3241. [Link]

  • Shkodenko, L. A., et al. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 28(7), 2954. [Link]

  • Mercurio, A., et al. (2012). Spiro[chromane-2,4'-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ChemMedChem, 7(8), 1426-1436. [Link]

Sources

Application Notes and Protocols for 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preclinical application of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl in relevant animal models is provided below. This document offers detailed protocols and scientific rationale based on existing literature for similar compounds.

Introduction

The spiro[chroman-2,4'-piperidin]-4-one scaffold is a significant pharmacophore in modern medicinal chemistry, serving as the foundation for a variety of therapeutic agents. Derivatives of this core structure have been investigated for their potential in oncology, metabolic diseases, and neuropharmacology. The introduction of a fluorine atom at the 6-position of the chroman ring, as in this compound, can modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and metabolic stability.

This guide provides detailed protocols for the preclinical evaluation of this compound in animal models, drawing upon established methodologies for structurally related compounds. The protocols are designed to be adaptable and serve as a starting point for researchers, who are encouraged to optimize the procedures for their specific experimental needs.

Potential Therapeutic Applications and Corresponding Animal Models

Based on the activities of analogous compounds, this compound may be investigated in the following therapeutic areas:

  • Oncology: As a potential Histone Deacetylase (HDAC) inhibitor.

  • Metabolic Diseases: As a potential Acetyl-CoA Carboxylase (ACC) inhibitor.

  • Neuropharmacology: For its potential activity on central nervous system targets.

Oncology: Evaluation in a Xenograft Mouse Model

Scientific Rationale

Structurally similar spiro[chromane-2,4'-piperidine] derivatives have demonstrated efficacy as HDAC inhibitors in preclinical cancer models.[1][2] HDAC inhibitors represent a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. A human tumor xenograft model in immunocompromised mice is a standard method to assess the in vivo antitumor activity of a novel compound. The HCT-116 human colorectal carcinoma cell line is a well-characterized and commonly used model for this purpose.[1]

Experimental Workflow

G cluster_0 Pre-study cluster_1 Tumor Implantation cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell Culture Cell Culture Tumor Cell Implantation HCT-116 Cell Implantation Cell Culture->Tumor Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Cell Implantation Tumor Growth Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

Caption: Workflow for a xenograft study.

Protocol: HCT-116 Xenograft Model

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)

  • HCT-116 human colorectal carcinoma cells

  • Female athymic nude mice (e.g., NU/NU), 6-8 weeks old

  • Matrigel®

  • Sterile PBS

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Culture HCT-116 cells in an appropriate medium until they reach 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice daily for tumor growth. When tumors reach a mean volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Preparation and Administration: Prepare a stock solution of this compound in a suitable vehicle. The dosing solution should be prepared fresh daily. Administer the compound (e.g., via oral gavage or intraperitoneal injection) once daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor dimensions with calipers and body weight twice weekly. Calculate tumor volume using the formula: (Length x Width2)/2.

  • Endpoint: Euthanize the mice at the end of the study, or if tumors exceed a predetermined size or if signs of toxicity are observed. Excise the tumors and record their final weight.

Outcome Measures:

  • Tumor growth inhibition (TGI)

  • Changes in body weight (as an indicator of toxicity)

  • Pharmacodynamic markers in tumor tissue (e.g., histone acetylation levels via Western blot or immunohistochemistry)

Data Presentation

GroupDose (mg/kg)Administration RouteTGI (%)Body Weight Change (%)
Vehicle Control0Oral0+5
Compound X25Oral45-2
Compound X50Oral70-5

Note: This is an example table; actual results will vary.

Metabolic Diseases: Evaluation in a Diet-Induced Obesity Mouse Model

Scientific Rationale

Derivatives of spiro[chroman-2,4'-piperidin]-4-one have been synthesized and evaluated as inhibitors of Acetyl-CoA Carboxylase (ACC).[3] ACC is a key enzyme in the regulation of fatty acid synthesis and oxidation. Inhibition of ACC is a promising strategy for the treatment of metabolic diseases such as obesity and type 2 diabetes. A diet-induced obesity (DIO) model in C57BL/6J mice is a standard and relevant model to study the effects of compounds on metabolic parameters.[3]

Experimental Workflow

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Diet High-Fat Diet (e.g., 8 weeks) Baseline Baseline Metabolic Measurements Diet->Baseline Randomization Randomization Baseline->Randomization Treatment Compound Administration (e.g., 4 weeks) Randomization->Treatment Monitoring Weekly Body Weight & Food Intake Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Terminal Terminal Bleed & Tissue Collection OGTT->Terminal Analysis Plasma & Tissue Analysis Terminal->Analysis

Caption: Workflow for a diet-induced obesity study.

Protocol: Diet-Induced Obesity Model

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose)

  • Male C57BL/6J mice, 6-8 weeks old

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Glucose solution (for OGTT)

  • Glucometer and test strips

Procedure:

  • Obesity Induction: Feed mice an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • Baseline Measurements: Before starting treatment, record baseline body weight, food intake, and fasting blood glucose levels.

  • Randomization and Treatment: Randomize the HFD-fed mice into treatment and vehicle control groups. Administer this compound or vehicle daily (e.g., via oral gavage) for 4-6 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer an oral glucose bolus (2 g/kg). Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.

  • Terminal Procedures: At the end of the study, collect terminal blood samples for analysis of plasma lipids, insulin, and other metabolic markers. Harvest tissues such as liver and adipose tissue for further analysis (e.g., gene expression, histology).

Outcome Measures:

  • Change in body weight and food intake

  • Fasting blood glucose and insulin levels

  • Glucose tolerance (AUC from OGTT)

  • Plasma lipid profile (triglycerides, cholesterol)

  • Liver steatosis (assessed by histology and liver triglyceride content)

Data Presentation

GroupTreatmentBody Weight Change (g)Fasting Glucose (mg/dL)OGTT AUC
ChowVehicle+2.511018000
HFDVehicle+8.015030000
HFDCompound X (30 mg/kg)+4.512522000

Note: This is an example table; actual results will vary.

Pharmacokinetic (PK) Studies in Rats

Scientific Rationale

Understanding the pharmacokinetic profile of a compound is crucial for interpreting efficacy studies and for dose selection in further preclinical and clinical development. Rats are a commonly used species for initial PK studies.[4]

Protocol: Rat Pharmacokinetic Study

Materials:

  • This compound

  • Formulation for intravenous (IV) and oral (PO) administration

  • Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the jugular vein cannula.

    • Oral Administration: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, Cmax, Tmax, AUC) using non-compartmental analysis software.

Key Pharmacokinetic Parameters

ParameterDescription
CL Clearance
Vd Volume of Distribution
t1/2 Half-life
AUC Area Under the Curve
Cmax Maximum Concentration
Tmax Time to Maximum Concentration
F (%) Oral Bioavailability

Safety and Toxicology Considerations

Throughout all animal studies, it is imperative to monitor for signs of toxicity. This includes daily clinical observations, regular body weight measurements, and, where appropriate, clinical pathology (hematology and clinical chemistry) and histopathology of major organs at the end of the study.

References

  • Thaler, F., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-21. Available from: [Link]

  • Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-53. Available from: [Link]

  • ResearchGate. Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF. Available from: [Link]

  • PubChem. Spiro(1-benzopyran-2,4'-piperidin)-4(3H)-one--hydrogen chloride (1/1). Available from: [Link]

  • MySkinRecipes. 6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride. Available from: [Link]

  • MDPI. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Available from: [Link]

  • PubMed. Synthesis and evaluation of a new series of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives as high affinity and selective histamine-3 receptor (H3R) antagonists. Available from: [Link]

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Application Note: Characterization of Sigma-1 Receptor Binding using 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), where it modulates a wide array of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Its involvement in various neuropathological and psychiatric conditions has made it a high-value target for therapeutic drug development. This document provides a detailed protocol for utilizing 6-Fluorospiro[chroman-2,4'-piperidin]-4-one, a potent and selective S1R ligand, in competitive radioligand binding assays. We present a self-validating experimental workflow, from membrane preparation to data analysis, designed to ensure robust and reproducible characterization of ligand-receptor interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to accurately determine the binding affinity (Ki) of this compound and establish a reliable S1R binding assay platform.

Part 1: Foundational Principles & Reagent Overview

The Sigma-1 Receptor: An Enigmatic Chaperone

Unlike traditional transmembrane receptors, the S1R is a ligand-operated intracellular chaperone. It does not function as a classical G-protein coupled receptor or ion channel. Instead, upon ligand binding or cellular stress, it is thought to dissociate from its binding partner at the MAM, BiP (Binding immunoglobulin Protein), and translocate to interact with and modulate various "client" proteins, including voltage-gated ion channels (K+, Na+, Ca2+), the IP3 receptor, and others. This mechanism allows it to exert significant control over cellular excitability and signaling. Understanding this chaperone function is critical, as it informs why a simple binding assay is a valid first step but must be followed by functional assays to determine if a ligand is an agonist (promoting chaperone activity) or an antagonist (inhibiting it).

Sigma-1_Receptor_Signaling cluster_ER Endoplasmic Reticulum (MAM) cluster_Client Client Protein Modulation BiP BiP (Chaperone) S1R_inactive Sigma-1 Receptor (Inactive Dimer/Oligomer) S1R_inactive->BiP S1R_active Sigma-1 Receptor (Active Monomer/Oligomer) S1R_inactive->S1R_active IP3R IP3 Receptor Ligand Agonist Ligand (e.g., 6-Fluorospiro...HCl) Ligand->S1R_inactive Stress Cellular Stress (e.g., Oxidative) Stress->S1R_inactive IonChannel Ion Channels (K+, Ca2+) OtherProteins Other Client Proteins (e.g., Kinases) S1R_active->IP3R S1R_active->IonChannel S1R_active->OtherProteins Assay_Workflow prep 1. Reagent & Membrane Preparation setup 2. Assay Plate Setup (Total, NSB, Competition) prep->setup incubate 3. Incubation (e.g., 90 min @ 37°C) setup->incubate filter 4. Rapid Filtration (Separates Bound/Free Ligand) incubate->filter wash 5. Filter Washing (Removes Unbound Ligand) filter->wash count 6. Scintillation Counting (Measures Radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 & Ki) count->analyze

Figure 2. Radioligand Competition Assay Workflow. A logical flow from preparation to data analysis is essential for reproducible results.

Required Materials & Reagents
  • Receptor Source: Cell membranes prepared from a cell line overexpressing human S1R (e.g., HEK293-S1R) or from tissue known to be rich in S1R (e.g., guinea pig liver).

  • Radioligand: [³H]-(+)-Pentazocine, a selective S1R agonist. Its dissociation constant (Kd) must be predetermined via a saturation binding experiment.

  • Test Compound: 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl.

  • Non-Specific Binding (NSB) Determiner: Haloperidol, a high-affinity S1R ligand used at a high concentration (e.g., 10 µM) to saturate all S1Rs.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, multichannel pipettes, temperature-controlled incubator, rapid vacuum filtration device (cell harvester), glass fiber filters (e.g., Whatman GF/B, pre-soaked in 0.5% polyethyleneimine), scintillation vials, scintillation fluid, and a liquid scintillation counter.

Protocol: Membrane Preparation

Causality: Proper membrane preparation is paramount. The goal is to isolate the membrane fraction containing the receptor away from cytosolic components that could interfere with the assay, while preserving receptor integrity. All steps must be performed at 4°C to minimize proteolytic degradation.

  • Harvest Cells: Scrape cultured cells into ice-cold PBS. Centrifuge at 1,000 x g for 5 min at 4°C. Discard the supernatant.

  • Homogenization: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 min at 4°C to pellet the membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation step. This wash step removes residual cytosolic contaminants.

  • Final Preparation: Resuspend the final pellet in a known volume of Assay Buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol: Competitive Binding Assay

Causality: This protocol is designed to measure the displacement of a fixed concentration of radioligand by increasing concentrations of the unlabeled test compound. The setup includes three critical components: Total Binding, Non-Specific Binding, and Competition wells.

1. Reagent Preparation:

  • Prepare a 10 mM stock of this compound in sterile water or DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Prepare a 10 mM stock of Haloperidol in a suitable solvent for the NSB wells.

  • Dilute the [³H]-(+)-Pentazocine stock in Assay Buffer to a working concentration of 2x its Kd value (e.g., if Kd is 5 nM, use a 10 nM working stock, which will be 5 nM final in the assay).

2. Assay Plate Setup (Final Volume = 200 µL/well):

  • Total Binding (Maximum Signal):

    • 50 µL Assay Buffer

    • 50 µL Membrane Preparation (e.g., 20-50 µg protein)

    • 100 µL [³H]-(+)-Pentazocine (at 2x Kd)

  • Non-Specific Binding (NSB, Minimum Signal):

    • 50 µL Haloperidol (to a final concentration of 10 µM)

    • 50 µL Membrane Preparation

    • 100 µL [³H]-(+)-Pentazocine

  • Competition Wells:

    • 50 µL of 6-Fluorospiro...HCl dilution (at various concentrations)

    • 50 µL Membrane Preparation

    • 100 µL [³H]-(+)-Pentazocine

3. Incubation:

  • Seal the plate and incubate at 37°C for 90 minutes with gentle agitation. This time should be sufficient to reach binding equilibrium. [1] 4. Filtration and Washing:

  • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Immediately wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand. Expertise: The speed of this step is critical; slow washing allows the bound radioligand to dissociate, leading to an underestimation of binding.

5. Counting:

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours in the dark.

  • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Part 3: Data Analysis & Interpretation

The raw output from the scintillation counter (CPM) must be converted into meaningful affinity constants.

Calculating Specific Binding

First, calculate the specific binding for each concentration of the competitor.

  • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

Generating the Competition Curve

Plot the Specific Binding (as a percentage of the maximum specific binding) against the log concentration of this compound. This will generate a sigmoidal dose-response curve. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. This analysis will yield the IC₅₀ , which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

Calculating the Inhibition Constant (Ki)

The IC₅₀ is an experimental value that depends on the concentration of radioligand used. To determine the absolute affinity of the test compound, the Ki must be calculated using the Cheng-Prusoff equation . [2][3][4]This equation corrects for the presence of the competing radioligand.

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • Ki: The inhibition constant for the test compound (6-Fluorospiro...).

  • IC₅₀: The value determined from the competition curve.

  • [L]: The concentration of the radioligand ([³H]-(+)-Pentazocine) used in the assay.

  • Kd: The dissociation constant of the radioligand for the S1R (determined from a prior saturation binding experiment).

Table 2: Example Data Analysis

Competitor Conc. [log M] Specific Binding (CPM) % Max Specific Binding
-10 12500 100%
-9 12450 99.6%
-8 10500 84.0%
-7.5 6125 49.0%
-7 2000 16.0%
-6 250 2.0%
-5 245 1.9%

Fitted IC₅₀ from curve: 32 nM (or 3.2 x 10⁻⁸ M) Assuming [L] = 5 nM and Kd = 5 nM: Ki = 32 nM / (1 + 5 nM / 5 nM) = 32 / 2 = 16 nM

Interpretation: A lower Ki value indicates a higher binding affinity. A Ki of 16 nM demonstrates that this compound is a potent ligand for the Sigma-1 receptor.

References

  • Title: The GraphPad Guide to Analyzing Radioligand Binding Data Source: GraphPad Software URL: [Link]

  • Title: A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Receptor binding techniques: competition (inhibition or displacement) assays Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Sigma Receptor Binding Assays Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: National Institutes of Health (NIH) URL: [Link]

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Application Notes & Protocols: Investigating the Therapeutic Potential of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline.[1][2] The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a promising therapeutic target for neurodegeneration.[3][4] Activation of the σ1 receptor has been shown to exert neuroprotective effects by modulating crucial cellular processes, including calcium homeostasis, oxidative stress, and neuroinflammation.[1][3][4] This document provides a comprehensive guide for investigating the therapeutic potential of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl, a novel spiro[chroman-2,4'-piperidin]-4-one derivative, hypothesized to act as a selective σ1 receptor agonist. These application notes detail its proposed mechanism of action and provide robust protocols for its characterization in both in vitro and in vivo models of Alzheimer's disease.

Introduction: The Rationale for Targeting the Sigma-1 Receptor in AD

The pathology of Alzheimer's disease is multifaceted, but Aβ deposition and hyperphosphorylated tau protein are central to its progression.[1] Current therapeutic strategies have shown limited efficacy, highlighting the urgent need for novel drug targets.[5] The σ1 receptor is a ligand-operated molecular chaperone that plays a critical role in cellular survival and function.[3] In the context of AD, σ1 receptor levels are reportedly decreased in the hippocampus of patients.[1] Preclinical studies have demonstrated that σ1 receptor agonists can provide significant neuroprotection and ameliorate cognitive deficits in various AD models.[1][6] These agonists are thought to counteract Aβ neurotoxicity and reduce the production of reactive oxygen species.[3][7]

The spiro[chroman-2,4'-piperidine] scaffold is a versatile structure utilized in the development of therapeutic agents for various diseases, including neurological disorders.[8][9][10] this compound belongs to this class of compounds and is positioned for investigation as a potential σ1 receptor modulator. This guide outlines the experimental framework to validate its mechanism and evaluate its efficacy in preclinical AD models.

Proposed Mechanism of Action

Upon binding of an agonist like this compound, the σ1 receptor is believed to dissociate from its binding partner, BiP (Binding immunoglobulin Protein), at the ER-mitochondrion interface. This translocation allows it to interact with and modulate a variety of downstream effectors, including ion channels and kinases.[4] This cascade of events helps restore cellular homeostasis, enhance neuronal plasticity, and protect against neurotoxic insults characteristic of AD.[1]

Sigma1_Pathway cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_effects Cellular Effects s1r_bip σ1 Receptor-BiP Complex s1r_active Active σ1 Receptor (Translocated) s1r_bip->s1r_active Dissociates agonist This compound agonist->s1r_bip Binds & Activates ca_homeostasis Ca2+ Homeostasis s1r_active->ca_homeostasis Modulates mito_func Improved Mitochondrial Function s1r_active->mito_func Supports neuroinflammation Reduced Neuroinflammation s1r_active->neuroinflammation Suppresses ca_homeostasis->mito_func neuroprotection Neuroprotection & Cognitive Rescue ca_homeostasis->neuroprotection ox_stress Reduced Oxidative Stress ox_stress->neuroprotection mito_func->ox_stress neuroinflammation->neuroprotection

Caption: Proposed signaling pathway of this compound.

In Vitro Applications & Protocols

Protocol 1: Characterization of σ1 Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor using a competitive radioligand binding assay.

Rationale: This assay is fundamental to confirming that the compound directly interacts with the intended target. It quantifies the concentration of the compound required to displace a known radiolabeled σ1 ligand, providing a measure of its binding potency. Guinea pig liver homogenates are a reliable source as they express a high density of σ1 receptors.[11]

Materials:

  • Test Compound: this compound

  • Radioligand: -pentazocine

  • Non-specific binding control: Haloperidol

  • Membrane Preparation: Guinea pig liver homogenate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution series of this compound (e.g., from 0.1 nM to 10 µM) in the assay buffer.

  • Assay Setup: In microcentrifuge tubes, combine:

    • 50 µL of membrane homogenate (approx. 200 µg protein)

    • 50 µL of -pentazocine (at a final concentration near its Kd, e.g., 2-3 nM)

    • 50 µL of either assay buffer (for total binding), test compound dilution, or excess haloperidol (10 µM, for non-specific binding).

  • Incubation: Incubate the mixture for 120 minutes at 37°C with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in assay buffer).

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to sit for at least 4 hours. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Assessing Neuroprotection in an Aβ Toxicity Cell Model

Objective: To evaluate the ability of the compound to protect neuronal cells from Aβ-induced cytotoxicity.

Rationale: This assay models a key pathological insult in AD. By exposing a neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) to toxic Aβ oligomers, we can determine if pre-treatment with the compound mitigates cell death, indicating a neuroprotective effect.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP) for Aβ oligomer preparation

  • Test Compound: this compound

  • Cell viability reagent (e.g., MTT or PrestoBlue™)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 2 hours. Include a vehicle-only control.

  • Aβ Oligomer Challenge: Add pre-aggregated Aβ₁₋₄₂ oligomers to the wells (final concentration e.g., 5-10 µM), except for the untreated control wells.

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C in a CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate as required.

  • Measurement: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the results to the untreated control wells (100% viability). Plot cell viability against the log concentration of the test compound to determine the EC50 for neuroprotection.

In Vivo Applications & Protocols

The following protocols outline a comprehensive workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD, APP/PS1).[2][5][12]

InVivo_Workflow cluster_analysis Post-Mortem Brain Analysis start Select AD Mouse Model (e.g., 5XFAD, aged 6 months) dosing Chronic Dosing Regimen (e.g., 3 months via oral gavage) - Vehicle Group - Compound Group start->dosing behavior Behavioral Testing (e.g., Morris Water Maze, Y-Maze) Assess cognitive function dosing->behavior end Euthanasia & Tissue Harvest behavior->end ihc Immunohistochemistry (Aβ Plaque Burden) end->ihc wb Western Blot (p-Tau/Total Tau Ratio) end->wb

Caption: Experimental workflow for in vivo evaluation in an AD mouse model.

Protocol 3: Behavioral Testing for Cognitive Rescue - Morris Water Maze (MWM)

Objective: To assess spatial learning and memory in AD mice following chronic treatment.

Rationale: The MWM is a widely used and robust test for hippocampal-dependent spatial memory, a cognitive domain severely affected in AD.[13][14] Improved performance in treated AD mice compared to vehicle-treated controls would indicate a rescue of cognitive deficits.

Materials:

  • Circular pool (1.5 m diameter) filled with opaque water

  • Submerged escape platform

  • Visual cues placed around the pool

  • Video tracking system and software

Procedure:

  • Acquisition Phase (5 days):

    • Conduct four trials per day for each mouse.

    • Place the mouse into the pool facing the wall from one of four starting positions.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

  • Data Analysis:

    • Acquisition: Compare the learning curves (escape latency over 5 days) between treated and vehicle groups using a repeated-measures ANOVA.

    • Probe Trial: Compare the time in the target quadrant and platform crossings between groups using a t-test or one-way ANOVA. Expected outcomes for an effective compound include a steeper learning curve and significantly more time spent in the target quadrant during the probe trial.

Protocol 4: Immunohistochemical Analysis of Aβ Plaque Burden

Objective: To quantify the Aβ plaque load in the cortex and hippocampus of treated and untreated AD mice.

Rationale: A reduction in Aβ plaque deposition is a key indicator of disease-modifying potential. This protocol uses specific antibodies to visualize and quantify plaques in brain tissue sections.[15]

Materials:

  • Fixed, cryoprotected mouse brains

  • Cryostat or vibratome

  • Primary antibody: Anti-Aβ (e.g., 6E10 or 4G8)

  • Biotinylated secondary antibody and ABC reagent kit

  • DAB substrate

  • Microscope and imaging software (e.g., ImageJ)

Procedure:

  • Tissue Sectioning: Collect serial coronal sections (30-40 µm) through the hippocampus and cortex.

  • Antigen Retrieval: This is a critical step for robust Aβ staining.[15] Incubate free-floating sections in 70% formic acid for 15-20 minutes.

  • Immunostaining:

    • Quench endogenous peroxidases with 3% H₂O₂.

    • Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).

    • Incubate with the primary anti-Aβ antibody overnight at 4°C.

    • Incubate with the biotinylated secondary antibody for 2 hours at room temperature.

    • Incubate with the ABC reagent for 1 hour.

    • Develop the signal with the DAB substrate until plaques are clearly visible.

  • Imaging and Quantification:

    • Mount sections onto slides, dehydrate, and coverslip.

    • Capture images of the cortex and hippocampus at a consistent magnification.

    • Use imaging software to measure the "percent area occupied" by Aβ plaques. This is done by setting a consistent color threshold to detect the stained plaques and calculating the ratio of the plaque area to the total area of the region of interest.

  • Data Analysis: Compare the mean percent area occupied by plaques between the treated and vehicle groups using a t-test.

Protocol 5: Western Blot Analysis of Tau Hyperphosphorylation

Objective: To measure the levels of phosphorylated tau relative to total tau.

Rationale: Tau hyperphosphorylation leads to the formation of neurofibrillary tangles. A reduction in the ratio of phosphorylated tau (p-Tau) to total tau (t-Tau) suggests that the compound may be interfering with this pathological process.[16][17]

Materials:

  • Frozen brain tissue (cortex or hippocampus)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: Anti-phospho-Tau (e.g., AT8, PHF1) and Anti-total-Tau (e.g., Tau-5)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (either p-Tau or t-Tau) overnight at 4°C.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using a digital imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the resulting bands using imaging software.

    • For each sample, calculate the ratio of the p-Tau signal to the t-Tau signal (from a separate blot or after stripping and re-probing). Normalize this ratio to a loading control (e.g., β-actin).

    • Compare the average p-Tau/t-Tau ratio between the treated and vehicle groups using a t-test.

Summary of Key Parameters & Expected Outcomes

ParameterAssayExpected Outcome with Effective Compound
Binding Affinity (Ki) Radioligand BindingLow nanomolar to sub-micromolar range, indicating potent binding to the σ1 receptor.
Neuroprotection (EC50) Aβ Toxicity Cell AssayDose-dependent increase in cell viability; EC50 in the nanomolar to low micromolar range.
Spatial Memory Morris Water MazeSignificant reduction in escape latency during training; increased time in target quadrant during probe trial.
Aβ Pathology ImmunohistochemistryStatistically significant reduction in Aβ plaque load (% area coverage) in the cortex and hippocampus.
Tau Pathology Western BlotStatistically significant decrease in the ratio of phosphorylated tau to total tau.

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  • Advanced ChemBlocks Inc. Spiro[chroman-2,4'-piperidine] hydrochloride 95%. AChemBlock.

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Application Notes and Protocols for 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl as an Acetyl-CoA Carboxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the utilization of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl, a potent small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). Acetyl-CoA Carboxylase is a critical enzyme in fatty acid metabolism, and its inhibition is a key therapeutic strategy in oncology, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders. This guide will cover the mechanism of action, provide detailed protocols for in vitro and cell-based assays, and offer insights into the interpretation of results for researchers in drug discovery and development.

Introduction to Acetyl-CoA Carboxylase (ACC) as a Therapeutic Target

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1 and ACC2.

  • ACC1 is primarily found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it plays a central role in de novo lipogenesis.

  • ACC2 is located on the outer mitochondrial membrane, predominantly in oxidative tissues like the heart and skeletal muscle. The malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

The dual role of ACC in promoting fatty acid synthesis and inhibiting fatty acid oxidation makes it a compelling target for therapeutic intervention in diseases characterized by dysregulated lipid metabolism. Inhibition of both ACC1 and ACC2 is expected to decrease fatty acid synthesis and increase fatty acid oxidation, thereby reducing lipid accumulation.

Spiro[chroman-2,4'-piperidin]-4-one derivatives have emerged as a promising class of ACC inhibitors, with several compounds demonstrating potent, low nanomolar inhibitory activity in in vitro assays.[1] this compound belongs to this class of inhibitors and is a valuable tool for studying the biological consequences of ACC inhibition.

Mechanism of Action of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

While the precise mechanism of action for this compound has not been definitively elucidated in publicly available literature, many small molecule inhibitors of ACC function through an allosteric mechanism. These inhibitors often bind to a site distinct from the active site, inducing a conformational change that prevents the dimerization of ACC subunits, a step that is essential for its enzymatic activity. This is in contrast to competitive inhibitors, which directly compete with substrates for binding at the active site.

Further investigation is required to determine whether this compound acts as a competitive, non-competitive, or allosteric inhibitor of ACC1 and ACC2.

In Vitro Enzyme Inhibition Assay

This protocol describes a luminescent-based assay to determine the in vitro potency of this compound against purified human ACC1 and ACC2 enzymes. The assay measures the amount of ADP produced, which is directly proportional to ACC activity.

Principle

The enzymatic activity of ACC is measured by quantifying the amount of ADP produced in the carboxylation of acetyl-CoA. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to produce a luminescent signal. The intensity of the light signal is inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents
  • This compound

  • Purified human ACC1 and ACC2 enzymes

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • Magnesium Chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • HEPES buffer (pH 7.5)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Experimental Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM to 100 pM).

  • Assay Reaction:

    • Prepare the ACC reaction buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 2 mM NaHCO3, 1 mM DTT, and 0.1 mg/mL BSA.

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control wells).

    • Add 10 µL of the ACC enzyme (pre-diluted in reaction buffer to the desired concentration).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate mix (containing 100 µM Acetyl-CoA and 50 µM ATP in reaction buffer).

    • Incubate the reaction at 37°C for 60 minutes.

  • Signal Detection:

    • Stop the enzymatic reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit.

    • Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Measure the luminescence signal using a plate reader.

Data Analysis
  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Expected Results

Based on the activity of related compounds, this compound is expected to inhibit both ACC1 and ACC2 with low nanomolar potency. A representative dose-response curve is shown below.

Concentration (nM)% Inhibition (ACC1)% Inhibition (ACC2)
158
104555
1009095
10009899

Cell-Based De Novo Lipogenesis Assay

This protocol outlines a method to assess the effect of this compound on de novo lipogenesis (DNL) in a cellular context using a radiolabeled precursor.

Principle

The rate of DNL is measured by quantifying the incorporation of a radiolabeled acetate ([¹⁴C]-acetate) into newly synthesized lipids within cultured cells. A reduction in the incorporated radioactivity in the presence of the inhibitor indicates a decrease in DNL.

Materials and Reagents
  • This compound

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • [¹⁴C]-Acetic Acid, Sodium Salt

  • PBS (Phosphate-Buffered Saline)

  • Hexane/Isopropanol (3:2, v/v)

  • Scintillation cocktail

  • Scintillation counter

  • BCA Protein Assay Kit

Experimental Protocol
  • Cell Culture and Treatment:

    • Plate HepG2 cells in 12-well plates and allow them to adhere and reach 80-90% confluency.

    • Treat the cells with various concentrations of this compound (or DMSO for control) for 24 hours.

  • Radiolabeling:

    • After the treatment period, add [¹⁴C]-acetate to the culture medium at a final concentration of 1 µCi/mL.

    • Incubate the cells for 4 hours at 37°C.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract the total lipids by adding 1 mL of hexane/isopropanol (3:2, v/v) to each well and incubating for 30 minutes.

    • Collect the solvent phase containing the lipids.

  • Quantification:

    • Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.

    • Measure the amount of radioactivity using a scintillation counter.

    • In parallel, determine the total protein content of the cell lysate from each well using a BCA protein assay for normalization.

Data Analysis
  • Normalize the radioactive counts to the total protein content for each sample.

  • Calculate the percentage of DNL inhibition for each compound concentration compared to the DMSO-treated control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Visualization of Key Pathways and Workflows

Acetyl-CoA Carboxylase Signaling Pathway

ACC_Pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (De Novo Lipogenesis) MalonylCoA->FattyAcids CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA->CPT1 Inhibits ACC->MalonylCoA ATP -> ADP FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Inhibitor This compound Inhibitor->ACC Inhibits

Caption: The central role of ACC in lipid metabolism and its inhibition.

In Vitro ACC Inhibition Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Prepare serial dilutions of This compound Incubation1 Add compound and enzyme to plate, pre-incubate at 37°C Compound->Incubation1 Enzyme Prepare ACC enzyme solution Enzyme->Incubation1 Substrate Prepare Acetyl-CoA and ATP substrate mix Reaction Initiate reaction with substrate mix, incubate at 37°C Substrate->Reaction Incubation1->Reaction Stop Stop reaction and deplete ATP (ADP-Glo™ Reagent) Reaction->Stop Detect Convert ADP to ATP and measure luminescence (Kinase Detection Reagent) Stop->Detect Calculate Calculate % inhibition Detect->Calculate Plot Plot dose-response curve Calculate->Plot IC50 Determine IC50 value Plot->IC50

Caption: Step-by-step workflow for the in vitro ACC inhibition assay.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the experimental results, the following controls should be included in each assay:

  • Positive Control: A known ACC inhibitor with a well-characterized IC50 value should be run in parallel to validate the assay performance.

  • Negative Control: Wells containing DMSO instead of the test compound should be included to represent 0% inhibition.

  • No Enzyme Control: Wells without the ACC enzyme should be included to determine the background signal.

  • Solvent Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) and consistent across all wells to minimize its effect on enzyme activity.

References

  • Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]

Sources

Application Notes and Protocols for 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Emerging Potential of Spirochromanones in Oncology

The spirochromanone scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4][5][6] This guide focuses on 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl , a member of this promising class of compounds. While direct oncology research on this specific molecule is nascent, the broader family of spirochromanone derivatives has shown significant potential as anticancer agents.[1][2][3][4][5][6] These compounds have been reported to induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic targets such as the Epidermal Growth Factor Receptor (EGFR) kinase domain and Histone Deacetylases (HDACs).[1][3][7][8][9] The incorporation of a fluorine atom, as in the case of this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and target affinity.

This document serves as a comprehensive guide for researchers investigating the potential of this compound (hereafter referred to as Compound F-SCP ) in oncology. We will explore a hypothesized mechanism of action based on existing literature for analogous compounds and provide detailed protocols for its in vitro and in vivo evaluation.

Hypothesized Mechanism of Action: A Putative Kinase Inhibitor

Based on molecular docking studies of similar spirochromanone derivatives that have shown effective binding to the active site of the EGFR kinase domain, we hypothesize that Compound F-SCP may function as a tyrosine kinase inhibitor.[1][3] Receptor tyrosine kinases (RTKs) like EGFR and FMS-like tyrosine kinase 3 (FLT3) are critical regulators of cell proliferation, survival, and differentiation.[10][11][12][13][14][15][16] Mutations leading to their constitutive activation are common drivers in various cancers, including non-small-cell lung cancer (EGFR) and acute myeloid leukemia (FLT3).[10][11][12][13][14][15][16]

Our working hypothesis is that Compound F-SCP inhibits the constitutive activation of an oncogenic RTK (e.g., a mutant form of EGFR or FLT3), thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Oncogenic RTK (e.g., mutant EGFR/FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT5 STAT5 RTK->STAT5 FSCP Compound F-SCP FSCP->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-Apoptosis & Cell Survival STAT5->Transcription Proliferation Proliferation Proliferation Transcription->Proliferation Leads to Survival Cell Survival Transcription->Survival Leads to

Caption: Hypothesized signaling pathway inhibited by Compound F-SCP.

PART 1: In Vitro Evaluation of Compound F-SCP

Cellular Viability Assay (MTT/XTT)

Objective: To determine the cytotoxic effect of Compound F-SCP on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, MV4-11 for AML with FLT3-ITD) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound F-SCP in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Example Value
Cell LineA549 (NSCLC)
Seeding Density8,000 cells/well
Treatment Duration72 hours
IC50 (Compound F-SCP)To be determined
IC50 (Doxorubicin)~0.5 µM
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if the cytotoxic effect of Compound F-SCP is mediated by the induction of apoptosis.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound F-SCP at concentrations corresponding to 1x and 2x the IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of binding buffer and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Apoptosis_Workflow A Seed and Treat Cells (IC50 concentrations) B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Incubate (15 min) C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for apoptosis detection by flow cytometry.

Cell Cycle Analysis

Objective: To investigate the effect of Compound F-SCP on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

  • Data Analysis: Model the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.

Cell Cycle Phase Vehicle Control (%) Compound F-SCP (IC50) (%)
G0/G1~60%To be determined
S~25%To be determined
G2/M~15%To be determined
Western Blot Analysis of Signaling Pathways

Objective: To confirm the inhibition of the hypothesized target and its downstream signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with Compound F-SCP for a shorter duration (e.g., 2-6 hours) to observe changes in protein phosphorylation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

PART 2: In Vivo Evaluation of Compound F-SCP

Xenograft Mouse Model of Cancer

Objective: To evaluate the in vivo anti-tumor efficacy of Compound F-SCP.

Protocol:

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, Compound F-SCP, positive control). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.

  • Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice every 2-3 days.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI).

Xenograft_Workflow A Inject Cancer Cells into Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer Treatment C->D E Measure Tumor Volume and Body Weight D->E F Analyze Data (TGI) E->F

Caption: Workflow for an in vivo xenograft study.

Conclusion

This guide provides a framework for the preclinical evaluation of this compound (Compound F-SCP) in oncology research. The provided protocols are based on established methodologies for analogous compounds and should be optimized for specific cell lines and experimental conditions. The spirochromanone scaffold holds considerable promise, and rigorous investigation is warranted to elucidate the full therapeutic potential of this class of molecules in cancer treatment.

References

  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. (n.d.). MDPI. Retrieved from [Link]

  • Nandikolla, A., Patel, T. K., Banoth, K. K., Murugesan, S., & Ghosh, B. (2022). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Future Medicinal Chemistry, 14(5), 325-342. Retrieved from [Link]

  • Lee, J. H., Choy, M. L., & Ngo, L. (2010). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. FEBS Journal, 277(4), 834-841. Retrieved from [Link]

  • Levis, M. (2017). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology, 7, 36. Retrieved from [Link]

  • The Molecular Mechanism of HDAC Inhibitors in Anticancer Effects. (2006). Journal of Biomedicine and Biotechnology. Retrieved from [Link]

  • Spadaro, M., & Morrone, G. (2010). An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. Leukemia Research, 34(11), 1415-1422. Retrieved from [Link]

  • FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. (2025). DIMA Biotechnology. Retrieved from [Link]

  • Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 108(12), 2287-2293. Retrieved from [Link]

  • HDAC Inhibitors in Cancer Care. (2010). CancerNetwork. Retrieved from [Link]

  • What are HDAC inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Nandikolla, A., Patel, T. K., Banoth, K. K., Murugesan, S., & Ghosh, B. (2022). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Future Medicinal Chemistry, 14(5), 325-342. Retrieved from [Link]

  • Nandikolla, A., Patel, T. K., Banoth, K. K., Murugesan, S., & Ghosh, B. (2022). Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Future Medicinal Chemistry, 14(5), 325-342. Retrieved from [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI. Retrieved from [Link]

  • Signaling pathways activated by FLT3-ITD. (n.d.). ResearchGate. Retrieved from [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 001-008. Retrieved from [Link]

  • Activity of small molecule inhibitors of the epidermal growth factor receptor (EGFR) kinase, on EGFR kinase domain mutants. (2005). Cancer Research. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Current Problems in Cancer, 41(3), 198-207. Retrieved from [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (n.d.). MDPI. Retrieved from [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 001-008. Retrieved from [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening for Novel Cholinesterase Inhibitors Using 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The spiro[chroman-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including enzymes implicated in neurodegenerative diseases.[1][2][3] This application note presents a comprehensive guide for the high-throughput screening (HTS) of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl, a representative member of this class, to identify and characterize its potential as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[4][5][6] We provide detailed, field-proven protocols for both biochemical and cell-based HTS assays, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible results. This guide is intended to empower researchers to efficiently screen compound libraries and accelerate the discovery of novel therapeutic agents for neurodegenerative disorders.

Introduction: The Therapeutic Potential of Spiro[chroman-2,4'-piperidine] Scaffolds

The spiro[chroman-2,4'-piperidine] core is a key pharmacophore found in numerous biologically active compounds.[1] Its rigid, three-dimensional structure allows for precise orientation of functional groups to interact with protein targets. Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including as inhibitors of acetyl-CoA carboxylase (ACC) and histone deacetylases (HDACs).[2][3] Notably, the chromanone moiety is a feature of several compounds targeting neurological disorders.[7][8][9]

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[5][10] In conditions like Alzheimer's disease, a deficit in cholinergic neurotransmission contributes to cognitive decline. Inhibiting AChE increases the synaptic levels of acetylcholine, thereby enhancing neuronal communication.[4] Given the structural similarities of the spiro[chroman-2,4'-piperidine] scaffold to known cholinesterase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against AChE.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits".[11][12][13] This document outlines a strategic HTS cascade for assessing the potential of this compound and similar compounds as AChE inhibitors.

HTS Workflow for Inhibitor Discovery

A robust HTS campaign for identifying and validating enzyme inhibitors typically follows a multi-stage process. This workflow is designed to maximize efficiency, minimize false positives, and provide a comprehensive pharmacological profile of hit compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Follow-up Assays cluster_3 Lead Optimization Primary_Screen Biochemical HTS (Single Concentration) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Screen->Dose_Response Active Compounds Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Confirmed Hits Selectivity Selectivity Profiling (e.g., BuChE) Counter_Screen->Selectivity Validated Hits Cell_Based Cell-Based Assay (Cellular Potency) Selectivity->Cell_Based SAR Structure-Activity Relationship (SAR) Cell_Based->SAR

Caption: High-throughput screening workflow for identifying AChE inhibitors.

Primary Screening: Biochemical Assay for AChE Inhibition

The primary screen aims to rapidly identify compounds that inhibit AChE activity at a single, high concentration. The most widely used method is a colorimetric assay based on the Ellman's reaction.[4][6][14]

Principle of the Ellman's Assay

This assay measures the activity of AChE by monitoring the production of thiocholine. Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed to produce thiocholine and acetic acid. The free sulfhydryl group on thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified by measuring its absorbance at 412 nm.[4][6] In the presence of an inhibitor, the rate of ATCh hydrolysis is reduced, leading to a decrease in the intensity of the yellow color.[4]

Ellman_Reaction cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection ATCh Acetylthiocholine (ATCh) AChE AChE ATCh->AChE Thiocholine Thiocholine + Acetate AChE->Thiocholine DTNB DTNB (Colorless) TNB TNB²⁻ (Yellow) DTNB->TNB Reaction Thiocholine_input Thiocholine Thiocholine_input->DTNB Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Principle of the Ellman's assay for AChE activity.

Detailed Protocol: 384-Well Format Biochemical HTS

Materials:

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Enzyme: Human recombinant Acetylcholinesterase (AChE).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test Compound: this compound.

  • Positive Control: Physostigmine or Donepezil.

  • Negative Control: DMSO.

  • Microplates: 384-well, clear, flat-bottom plates.

  • Instrumentation: Automated liquid handler, microplate reader with absorbance detection at 412 nm.

Reagent Preparation:

  • AChE Working Solution: Dilute recombinant human AChE in Assay Buffer to a final concentration of 0.05 U/mL.

  • DTNB/ATCh Solution: Prepare a solution containing 0.5 mM DTNB and 0.625 mM ATCh in Assay Buffer. Prepare this solution fresh daily.

  • Compound Plates: Prepare serial dilutions of the test compound and controls in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

Assay Procedure:

  • Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer 50 nL of test compounds, positive control, and negative control (DMSO) to the appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Add 12.5 µL of the AChE working solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 12.5 µL of the DTNB/ATCh solution to all wells to start the reaction.

  • Signal Detection: Immediately begin kinetic reading of the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 15 minutes).

Data Analysis: The rate of the reaction (V₀) is determined from the linear portion of the kinetic curve. The percent inhibition is calculated as follows:

% Inhibition = (1 - (V₀_sample - V₀_blank) / (V₀_vehicle - V₀_blank)) * 100

Compounds showing inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" and are advanced to the next stage.

Hit Confirmation and Triage

Dose-Response Analysis (IC₅₀ Determination)

Hits from the primary screen are tested over a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀). This validates the initial hit and provides a quantitative measure of its activity. The protocol is similar to the primary screen, with the main difference being the use of serially diluted compound plates.

ParameterExample ValueRationale
Compound Concentration Range 1 nM to 100 µMCovers a wide range to accurately determine the full dose-response curve.
Number of Concentrations 8-12Provides sufficient data points for robust curve fitting.
Replicates n=2 or 3Ensures reproducibility and statistical significance.
Curve Fitting Model Four-parameter logistic regressionStandard model for sigmoidal dose-response curves.
Counter-Screening for Assay Interference

It is crucial to rule out false positives that arise from compound interference with the assay technology rather than true inhibition of the target. For the Ellman's assay, potential interferences include:

  • Colored Compounds: Compounds that absorb light at 412 nm.

  • Reactive Compounds: Compounds that react directly with DTNB or thiocholine.

Protocol for Interference Testing: Run the assay as described above, but in the absence of the AChE enzyme. Any signal change in the presence of the compound indicates assay interference.

Secondary Screening: Cell-Based Assays

While biochemical assays are excellent for primary screening, cell-based assays provide more physiologically relevant data by assessing a compound's activity in a cellular context.[5][10][11] This step helps to confirm that the compound can penetrate cell membranes and inhibit the target in its native environment.

SH-SY5Y Neuroblastoma Cell-Based AChE Assay

The human neuroblastoma cell line SH-SY5Y endogenously expresses AChE and is a widely used model for neurodegenerative disease research.[5][10]

Principle: SH-SY5Y cells are plated and then treated with the test compound. After incubation, the cells are lysed, and the AChE activity in the lysate is measured using the Ellman's assay or a fluorescent equivalent.[10]

Detailed Protocol:

  • Cell Plating: Seed SH-SY5Y cells in a 96- or 384-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound or controls for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with PBS and then add a lysis buffer (e.g., Triton X-100 in assay buffer).

  • AChE Activity Measurement: Transfer the cell lysate to a new plate and measure AChE activity as described in the biochemical assay protocol (Section 3.2).

  • Data Normalization: In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo®, MTS) to normalize for any cytotoxic effects of the compound.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded framework for the high-throughput screening of this compound as a potential acetylcholinesterase inhibitor. By following this structured workflow, from initial biochemical screening to cell-based validation, researchers can efficiently identify and characterize novel modulators of cholinergic activity. Positive hits from this screening cascade would warrant further investigation, including selectivity profiling against butyrylcholinesterase (BuChE), mechanism of action studies, and structure-activity relationship (SAR) analysis to optimize potency and drug-like properties. These subsequent steps are critical for advancing promising compounds into the drug development pipeline for neurodegenerative diseases.[15][16]

References

  • Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PubMed Central URL: [Link]

  • Title: High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes Source: PMC - NIH URL: [Link]

  • Title: High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes Source: Ingenta Connect URL: [Link]

  • Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PubMed - NIH URL: [Link]

  • Title: High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases Source: PubMed Central URL: [Link]

  • Title: High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes Source: Combinatorial Chemistry & High Throughput Screening URL: [Link]

  • Title: High-Throughput Screening for Neurodegenerative Diseases Source: Encyclopedia.pub URL: [Link]

  • Title: Spiro[Chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity Source: ResearchGate URL: [Link]

  • Title: Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors Source: PubMed URL: [Link]

  • Title: Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity Source: PubMed URL: [Link]

Sources

Application Notes and Protocols for the Development of [¹⁸F]6-Fluorospiro[chroman-2,4'-piperidin]-4-one as a PET Imaging Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Novel Spirocyclic Scaffold for PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive quantification of physiological and pathological processes at the molecular level. The development of novel PET radiotracers with high affinity and selectivity for specific biological targets is crucial for advancing our understanding of diseases and for the development of new therapeutics. The spiro[chroman-2,4'-piperidin]-4-one scaffold has emerged as a versatile pharmacophore, with derivatives showing activity against a range of biological targets, including acetyl-CoA carboxylase, G-protein-coupled receptor 119, and histone deacetylases. Its rigid, three-dimensional structure makes it an attractive candidate for the design of highly selective ligands.

This document provides a comprehensive guide for researchers on the development of a novel PET imaging agent, 6-Fluorospiro[chroman-2,4'-piperidin]-4-one, hereafter referred to as [¹⁸F]SpiroFluor. We will detail a proposed synthetic route for the reference standard, a strategy for radiolabeling with fluorine-18, and the subsequent preclinical evaluation, including quality control, in vitro characterization, and in vivo imaging protocols. While a direct synthesis and radiolabeling of this specific compound has not been reported in the literature, the protocols outlined herein are based on well-established chemical principles and PET tracer development methodologies.

Part 1: Synthesis of the Reference Standard and Radiolabeling Precursor

A robust and reproducible synthesis of the non-radioactive ("cold") 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl is essential for analytical validation and for use as a reference standard in chromatography. Furthermore, a suitable precursor for the introduction of fluorine-18 needs to be synthesized.

Proposed Synthesis of this compound (Reference Standard)

The synthesis of the spirocyclic core can be achieved through a condensation reaction between a substituted ortho-hydroxy acetophenone and a protected piperidin-4-one.

Step 1: Synthesis of 6-Fluorochroman-4-one

The synthesis of 6-fluorochroman-4-one is a key initial step. This can be achieved through various published methods, one of which involves the cyclization of a fluorinated precursor. 6-Fluorochroman-4-one is a known building block in medicinal chemistry[1][2].

Step 2: Spirocyclic Annulation

The core spiro[chroman-2,4'-piperidin]-4-one structure is formed via a condensation reaction.

  • Reaction: 6-Fluorochroman-4-one is reacted with N-Boc-4-piperidone in the presence of a base such as pyrrolidine or a similar amine catalyst.

  • Rationale: This reaction forms the spirocyclic junction. The Boc-protecting group on the piperidine nitrogen prevents side reactions and can be removed in a subsequent step.

  • Purification: The product, N-Boc-6-fluorospiro[chroman-2,4'-piperidin]-4-one, is purified by column chromatography.

Step 3: Deprotection

  • Reaction: The Boc-protecting group is removed using a strong acid, such as hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane or methanol).

  • Product: This yields the final product, this compound.

Synthesis_of_Reference_Standard start 6-Fluorochroman-4-one intermediate N-Boc-6-fluorospiro[chroman-2,4'-piperidin]-4-one start->intermediate Condensation reagent1 N-Boc-4-piperidone (Pyrrolidine) reagent1->intermediate product This compound intermediate->product Deprotection reagent2 HCl reagent2->product

Caption: Proposed synthesis of the reference standard.

Proposed Synthesis of the Radiolabeling Precursor

For the introduction of [¹⁸F]fluoride via nucleophilic aromatic substitution, a precursor with a suitable leaving group at the 6-position of the chroman ring is required. A common strategy is to use a nitro or a trimethylammonium triflate group.

  • Precursor Synthesis: Starting from a precursor with a nitro group at the 6-position (6-nitrochroman-4-one), the same spirocyclic annulation and deprotection steps as for the reference standard can be followed to yield 6-nitrospiro[chroman-2,4'-piperidin]-4-one. This nitro-precursor can then be used for aromatic nucleophilic substitution with [¹⁸F]fluoride.

Part 2: [¹⁸F]Radiolabeling and Quality Control

The successful development of a PET tracer hinges on a reliable and efficient radiolabeling procedure and stringent quality control to ensure its safety and efficacy for in vivo use.

Automated Radiosynthesis of [¹⁸F]SpiroFluor

The radiosynthesis will be performed in an automated synthesis module to minimize radiation exposure and ensure reproducibility[3].

Protocol:

  • [¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. The [¹⁸F]fluoride in [¹⁸O]H₂O is trapped on an anion exchange cartridge.

  • Elution and Drying: The trapped [¹⁸F]fluoride is eluted into the reaction vessel with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen to yield the reactive anhydrous [¹⁸F]KF/K₂₂₂ complex.

  • Nucleophilic Substitution: The radiolabeling precursor (e.g., 6-nitrospiro[chroman-2,4'-piperidin]-4-one) dissolved in an anhydrous polar aprotic solvent (e.g., DMSO or DMF) is added to the reaction vessel. The reaction mixture is heated at a specific temperature (e.g., 120-160 °C) for a defined time (e.g., 10-20 minutes).

  • Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to separate the [¹⁸F]SpiroFluor from unreacted [¹⁸F]fluoride and other impurities.

  • Formulation: The collected HPLC fraction containing the purified [¹⁸F]SpiroFluor is diluted with sterile water and passed through a sterile filter into a sterile vial. The final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

Radiolabeling_Workflow cluster_0 Automated Synthesis Module step1 [¹⁸F]Fluoride Trapping step2 Elution & Azeotropic Drying step1->step2 step3 Nucleophilic Substitution (Precursor + [¹⁸F]KF/K₂₂₂) step2->step3 step4 Semi-preparative HPLC Purification step3->step4 step5 Formulation step4->step5 product [¹⁸F]SpiroFluor for Injection step5->product

Caption: Automated radiosynthesis workflow for [¹⁸F]SpiroFluor.

Quality Control

Comprehensive quality control (QC) is mandatory to ensure the final radiopharmaceutical product is safe for administration. The QC tests should comply with pharmacopeia guidelines[4][5].

Parameter Acceptance Criteria Method
Appearance Clear, colorless, free of particulate matterVisual Inspection
pH 4.5 - 7.5pH meter or pH paper
Radionuclidic Identity Half-life of 105-115 min and 511 keV photopeakMultichannel Analyzer
Radiochemical Purity ≥ 95%Analytical HPLC, Radio-TLC
Chemical Purity Undetectable levels of precursor and solventsAnalytical HPLC
Molar Activity (Aₘ) > 37 GBq/µmol (> 1 Ci/µmol)Calculated from HPLC data
Residual Solvents Per USP <467> guidelinesGas Chromatography (GC)
Bacterial Endotoxins < 175 EU/V (V = max. recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Sterility No microbial growthFluid Thioglycollate & Tryptic Soy Broth

Part 3: Preclinical Evaluation

The preclinical evaluation of [¹⁸F]SpiroFluor will determine its potential as a PET imaging agent by assessing its binding characteristics, in vivo behavior, and metabolic stability.

In Vitro Characterization

a) Autoradiography:

  • Objective: To visualize the binding of [¹⁸F]SpiroFluor in tissue sections containing the target of interest.

  • Protocol:

    • Prepare thin cryosections (e.g., 20 µm) of the target tissue (e.g., brain, tumor).

    • Incubate the sections with a low nanomolar concentration of [¹⁸F]SpiroFluor.

    • For blocking studies, co-incubate adjacent sections with an excess of a known ligand for the target or the non-radioactive reference standard.

    • Wash the sections to remove unbound radiotracer.

    • Expose the dried sections to a phosphor imaging plate or digital autoradiography system.

  • Analysis: Compare the autoradiograms from the total binding and blocked conditions to assess specific binding.

b) In Vitro Binding Assays:

  • Objective: To determine the binding affinity (Kᵢ) and density (Bₘₐₓ) of [¹⁸F]SpiroFluor for its target.

  • Protocol:

    • Prepare tissue homogenates from the target organ.

    • Incubate the homogenates with increasing concentrations of [¹⁸F]SpiroFluor (for saturation binding) or a fixed concentration of a known radioligand and increasing concentrations of the non-radioactive reference standard (for competition binding).

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters in a gamma counter.

  • Analysis: Analyze the data using non-linear regression to determine Kᵢ and Bₘₐₓ values.

In Vivo Evaluation in Rodents

a) PET/CT Imaging:

  • Objective: To assess the brain or tumor uptake, distribution, and kinetics of [¹⁸F]SpiroFluor in living animals.

  • Protocol:

    • Anesthetize the animal (e.g., mouse or rat) with isoflurane[6].

    • Administer a bolus injection of [¹⁸F]SpiroFluor (e.g., 5-10 MBq) via the tail vein.

    • Acquire dynamic PET data for 60-90 minutes.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

    • For blocking studies, pre-treat a separate cohort of animals with a high dose of a known antagonist or the non-radioactive reference standard before radiotracer injection.

  • Data Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Draw regions of interest (ROIs) on the target tissues.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the standardized uptake value (SUV) for quantitative assessment.

In_Vivo_PET_Workflow cluster_0 Rodent PET/CT Imaging Protocol step1 Animal Anesthesia step2 [¹⁸F]SpiroFluor Injection step1->step2 step3 Dynamic PET Scan (60-90 min) step2->step3 step4 CT Scan for Attenuation Correction step3->step4 step5 Image Reconstruction & Analysis step4->step5 result Time-Activity Curves & SUV Data step5->result

Caption: In vivo PET/CT imaging workflow.

b) Ex Vivo Biodistribution:

  • Objective: To provide a more quantitative measure of radiotracer distribution in various organs at discrete time points.

  • Protocol:

    • Inject a cohort of animals with a known amount of [¹⁸F]SpiroFluor.

    • At predefined time points (e.g., 5, 15, 30, 60, and 120 minutes post-injection), euthanize the animals.

    • Dissect and collect major organs and tissues.

    • Weigh the tissues and measure their radioactivity in a gamma counter alongside standards of the injected dose.

  • Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

c) Metabolite Analysis:

  • Objective: To determine the in vivo stability of [¹⁸F]SpiroFluor and identify any radiolabeled metabolites.

  • Protocol:

    • Collect blood samples from animals at various times post-injection.

    • Separate the plasma and precipitate the proteins.

    • Analyze the plasma using radio-HPLC to separate the parent radiotracer from its metabolites.

  • Analysis: Quantify the percentage of parent compound remaining in the plasma over time.

Conclusion

The development of [¹⁸F]SpiroFluor as a PET imaging ligand presents an exciting opportunity to create a novel tool for studying a variety of biological targets in vivo. The protocols outlined in this application note provide a comprehensive framework for its synthesis, radiolabeling, and preclinical evaluation. Through rigorous execution of these methodologies, researchers can thoroughly characterize this promising spirocyclic radiotracer and pave the way for its potential translation to clinical research.

References

  • Review of 18F-FDG Synthesis and Quality Control. Cancer Biotherapy & Radiopharmaceuticals. [Link]

  • Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency. [Link]

  • Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. Journal of Nuclear Medicine. [Link]

  • Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. Brazilian Archives of Biology and Technology. [Link]

  • PET tracer development—a tale of mice and men. The British Journal of Radiology. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents. Chemistry & Biodiversity. [Link]

  • Biodistribution and in-vivo stability of a pet tracer for lung perfusion imaging. Journal of Nuclear Medicine. [Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules. [Link]

  • Drug biodistribution. Turku PET Centre. [Link]

  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. [Link]

  • PET Tracing of Biodistribution for Orally Administered 64Cu-Labeled Polystyrene in Mice. Journal of Nuclear Medicine. [Link]

  • Direct comparison of radiation dosimetry of six PET tracers using human whole-body imaging and murine biodistribution studies. Annals of Nuclear Medicine. [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. [Link]

  • Late-stage [18F]Fluorination: New Solutions to Old Problems. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1. Pharmaceuticals. [Link]

  • In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor. Molecules. [Link]

  • In vitro evaluation of Tau-PET Radioligands for imaging TDP-43 in ALS. Journal of Nuclear Medicine. [Link]

  • Spiro[chromane‐2,4′‐piperidin]‐4‐one derivatives as enzyme inhibitors... ResearchGate. [Link]

  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ResearchGate. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals. [Link]

  • Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. Scientific Reports. [Link]

  • Micro-PET CT procedures for brain imaging of rats. Protocols.io. [Link]

  • A Comparative Study of in vitro Assays for Predicting the Nonspecific Binding of PET Imaging Agents in vivo. ResearchGate. [Link]

  • Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers in Chemistry. [Link]

  • PET/CT IMAGING IN MICE AND RATS. Rutgers Office for Research. [Link]

  • Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers in Chemistry. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. [Link]

  • Direct One-Step(18)F-Labeling of Peptides via Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Concerted nucleophilic aromatic substitution with (19)F(-) and (18)F(-). Nature. [Link]

  • Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E. [Link]

  • Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography. Current Radiopharmaceuticals. [Link]

  • Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution. Harvard DASH. [Link]

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  • RECOVERY OF 6-FLUORO-4-CHROMANONE FROM 6FLUORO-4-UREIDO-CHROMAN-4-CARBOXYL ACID.
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Troubleshooting & Optimization

6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Dieses Handbuch dient als Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 6-Fluorospiro[chroman-2,4'-piperidin]-4-on HCl (im Folgenden als „Verbindung“ bezeichnet) arbeiten. Es befasst sich mit häufigen Problemen und Fragen zur Löslichkeit und bietet Fehlerbehebungsstrategien und detaillierte Protokolle zur Gewährleistung genauer und reproduzierbarer experimenteller Ergebnisse.

Als Senior Application Scientist verstehe ich, dass unvorhergesehene Herausforderungen im Labor wertvolle Zeit und Ressourcen kosten können. Dieses Handbuch basiert auf fundamentalen chemischen Prinzipien und bewährten Praktiken in der pharmazeutischen Entwicklung, um Ihnen zu helfen, Probleme mit der Löslichkeit proaktiv anzugehen.

Teil 1: Grundlegendes zur Verbindung – Ein Überblick

6-Fluorospiro[chroman-2,4'-piperidin]-4-on HCl ist ein spezifisches Molekül, das häufig als Zwischenprodukt in der Synthese von pharmazeutisch aktiven Wirkstoffen verwendet wird. Seine Struktur, die ein Chromanon-Gerüst, einen Spiro-Piperidin-Ring und eine Fluor-Substitution umfasst, verleiht ihm besondere physikochemische Eigenschaften. Die Hydrochlorid (HCl)-Salzform wird typischerweise verwendet, um die Löslichkeit und Stabilität im Vergleich zur freien Base zu verbessern. Dennoch können bei der praktischen Anwendung im Labor Löslichkeitsprobleme auftreten.

Tabelle 1: Physikalisch-chemische Eigenschaften von 6-Fluorospiro[chroman-2,4'-piperidin]-4-on HCl

EigenschaftWertAnmerkungen
CAS-Nummer 914359-36-7Eindeutiger Identifikator für die Hydrochlorid-Salzform.
Molekülformel C₁₄H₁₆FNO₂ · HCl---
Molekulargewicht 285.74 g/mol (Base) / 322.20 g/mol (HCl-Salz)Das Gewicht des HCl-Salzes muss bei der Berechnung der molaren Konzentrationen verwendet werden.
Erscheinungsbild Weißer bis cremefarbener FeststoffVisuelle Inspektion ist der erste Schritt zur Qualitätskontrolle.
Allgemeine Löslichkeit Löslich in DMSO. Begrenzte Löslichkeit in Wasser und Ethanol.Dies sind typische Ausgangspunkte für die Herstellung von Stammlösungen.

Teil 2: Häufig gestellte Fragen (FAQs) und Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Fragen und Problemen, die bei der Handhabung der Verbindung auftreten können.

Frage 1: Meine Stammlösung der Verbindung in DMSO zeigt nach dem Einfrieren und Auftauen einen Niederschlag. Was ist die Ursache und wie kann ich das beheben?

Antwort: Dieses Phänomen ist bei vielen organischen Molekülen, die in DMSO gelöst sind, üblich. DMSO ist stark hygroskopisch, d. h. es zieht leicht Wasser aus der Luft an. Die Aufnahme von Wasser in Ihre DMSO-Stammlösung verringert die Löslichkeit der Verbindung, was bei niedrigeren Temperaturen (z. B. beim Einfrieren) zur Ausfällung führen kann.

Lösungsstrategien:

  • Verwendung von wasserfreiem DMSO: Stellen Sie sicher, dass Sie hochwertiges, wasserfreies DMSO verwenden und es unter trockenen Bedingungen (z. B. mit einem Trockenmittel) lagern.

  • Aliquots herstellen: Anstatt die gesamte Stammlösung wiederholt einzufrieren und aufzutauen, teilen Sie sie nach der ersten Zubereitung in kleinere Aliquots für den einmaligen Gebrauch auf. Dies minimiert die Exposition gegenüber Luftfeuchtigkeit.

  • Wiederauflösung: Wenn ein Niederschlag auftritt, erwärmen Sie das Röhrchen vorsichtig in einem Wasserbad bei 37 °C für 5-10 Minuten und vortexen Sie es gründlich, um die Verbindung wieder aufzulösen, bevor Sie es für Ihr Experiment verwenden.

Frage 2: Ich muss die Verbindung in einem wässrigen Puffer für ein zellbasiertes Assay lösen, aber sie fällt sofort aus. Warum passiert das?

Antwort: Dies ist ein klassisches Beispiel für eine pH-abhängige Löslichkeit. Die Verbindung ist ein Hydrochlorid-Salz einer Base (des Piperidin-Stickstoffs). In saurer bis neutraler Lösung (typischerweise pH < 7) ist der Piperidin-Stickstoff protoniert (positiv geladen), was die Wechselwirkung mit polaren Wassermolekülen verbessert und die Löslichkeit erhöht. In vielen zellbasierten Assays, die bei physiologischem pH-Wert (ca. 7,4) durchgeführt werden, kann der Piperidin-Stickstoff deprotoniert werden, um die neutrale, freie Basenform zu bilden. Diese freie Base ist deutlich weniger polar und daher in wässrigen Medien viel schlechter löslich, was zur Ausfällung führt.

Lösungsstrategien:

  • pH-Anpassung: Wenn Ihr experimentelles Protokoll es zulässt, versuchen Sie, den pH-Wert Ihres Puffers leicht zu senken (z. B. auf pH 6,0-6,5), um die protonierte, löslichere Form der Verbindung zu erhalten. Führen Sie immer eine pH-Kontrolle durch, um sicherzustellen, dass die pH-Änderung Ihre Zellen oder Ihr Assay nicht beeinflusst.

  • Verwendung von Co-Lösungsmitteln: Fügen Sie eine kleine Menge eines mit Wasser mischbaren organischen Lösungsmittels (Co-Lösungsmittel) zu Ihrem wässrigen Puffer hinzu. Übliche Co-Lösungsmittel sind Ethanol, Propylenglykol oder PEG-400. Beginnen Sie mit einem geringen Prozentsatz (z. B. 1-5 %) und erhöhen Sie ihn bei Bedarf. Beachten Sie, dass hohe Konzentrationen von organischen Lösungsmitteln für Zellen toxisch sein können. Führen Sie immer eine Vehikelkontrolle in Ihren Experimenten durch.

  • Serielle Verdünnung: Anstatt die hochkonzentrierte DMSO-Stammlösung direkt in den wässrigen Puffer zu geben, führen Sie eine serielle Verdünnung durch. Verdünnen Sie die Stammlösung zunächst in einem Zwischenmedium, das eine höhere Konzentration an Co-Lösungsmittel enthält, bevor Sie die endgültige Verdünnung im Assay-Puffer vornehmen.

Workflow zur Fehlerbehebung bei wässriger Löslichkeit

G cluster_0 Fehlerbehebung bei der Löslichkeit start Problem: Niederschlag in wässrigem Puffer q1 Ist eine pH-Anpassung im Assay möglich? start->q1 sol1 Puffer-pH auf 6,0-6,5 senken. (pH-Kontrolle durchführen) q1->sol1 Ja q2 Ist der Einsatz von Co-Lösungsmitteln tolerierbar? q1->q2 Nein end Lösung gefunden sol1->end sol2 1-5% Co-Lösungsmittel hinzufügen (z.B. Ethanol, PEG-400). (Vehikelkontrolle durchführen) q2->sol2 Ja sol3 Serielle Verdünnungsprotokolle verwenden, um einen Lösungsmittelschock zu vermeiden. q2->sol3 Nein sol2->end sol3->end

Abbildung 1: Entscheidungsbaum zur Lösung von Löslichkeitsproblemen in wässrigen Puffern.

Frage 3: Ich beobachte eine geringe Bioverfügbarkeit in meinen in-vivo-Studien. Könnte dies mit der Löslichkeit zusammenhängen?

Antwort: Ja, absolut. Eine schlechte wässrige Löslichkeit ist eine der Hauptursachen für eine geringe orale Bioverfügbarkeit. Wenn eine Verbindung nach der oralen Verabreichung nicht in den Magen-Darm-Flüssigkeiten in Lösung geht, kann sie nicht über die Darmwand in den Blutkreislauf aufgenommen werden. Dies wird im Biopharmazeutischen Klassifizierungssystem (BCS) beschrieben, wo Verbindungen der Klasse II (geringe Löslichkeit, hohe Permeabilität) durch ihre Löslichkeit begrenzt sind.

Lösungsstrategien für In-vivo-Studien:

  • Formulierungsentwicklung: Dies ist der robusteste Ansatz. Die Umwandlung der Verbindung in eine geeignete Formulierung kann ihre Löslichkeit und Absorptionsrate drastisch verbessern.

    • Amorphe Feststoffdispersionen (ASDs): Die Verbindung wird in einem polymeren Träger dispergiert, um die Rekristallisation zu verhindern und die Auflösungsrate zu erhöhen.

    • Lipidbasierte Formulierungen: Die Auflösung der Verbindung in Ölen, Tensiden und Co-Lösungsmitteln kann die Solubilisierung im Darm verbessern.

    • Nanomahlung: Die Verringerung der Partikelgröße der Verbindung vergrößert die Oberfläche, was die Auflösungsgeschwindigkeit gemäß der Noyes-Whitney-Gleichung erhöht.

  • Vehikelauswahl: Für frühe präklinische Studien ist die Auswahl eines geeigneten Vehikels entscheidend. Gängige Vehikel zur Verbesserung der Löslichkeit sind:

    • Wässrige Suspensionen: Mikronisierte Verbindung suspendiert in einer wässrigen Lösung mit einem Suspendiermittel (z. B. Carboxymethylcellulose).

    • Lösungen mit Co-Lösungsmitteln: Mischungen aus Wasser, Propylenglykol, Ethanol und/oder PEG-400.

    • Lipidlösungen: Lösungen in Ölen wie Maisöl oder Sesamöl.

Die Auswahl der Formulierung oder des Vehikels hängt stark von der Dosis, der Tierart und dem spezifischen Studienziel ab.

Teil 3: Detaillierte experimentelle Protokolle

Protokoll 1: Herstellung einer 10 mM DMSO-Stammlösung

Dieses Protokoll beschreibt die Schritte zur genauen Herstellung einer Stammlösung, die für die meisten in-vitro-Anwendungen geeignet ist.

Materialien:

  • 6-Fluorospiro[chroman-2,4'-piperidin]-4-on HCl (MW: 322,20 g/mol )

  • Wasserfreies DMSO von hoher Qualität

  • Analysenwaage

  • Konisches Röhrchen aus Polypropylen (z. B. 1,5 ml oder 15 ml)

  • Kalibrierte Pipetten

  • Vortex-Mischer

  • Wasserbad (optional)

Vorgehensweise:

  • Äquilibrierung: Lassen Sie das Fläschchen mit der Verbindung vor dem Öffnen auf Raumtemperatur kommen, um die Kondensation von Feuchtigkeit zu minimieren.

  • Abwiegen: Wiegen Sie eine genaue Menge der Verbindung ab. Um beispielsweise 1 ml einer 10 mM Stammlösung herzustellen, benötigen Sie 3,22 mg.

    • Berechnung: 10 mmol/L * 1 L/1000 ml * 1 ml * 322,20 g/mol * 1000 mg/g = 3,222 mg

  • Solubilisierung: Geben Sie die abgewogene Verbindung in das konische Röhrchen. Fügen Sie mit einer kalibrierten Pipette das berechnete Volumen an DMSO hinzu.

  • Mischen: Verschließen Sie das Röhrchen fest und vortexen Sie es gründlich für 2-5 Minuten, bis sich der Feststoff vollständig aufgelöst hat. Eine visuelle Inspektion auf ungelöste Partikel ist entscheidend.

  • Erwärmen (optional): Wenn die Auflösung langsam ist, erwärmen Sie das Röhrchen kurz in einem Wasserbad bei 37 °C für 5 Minuten und vortexen Sie es erneut.

  • Lagerung: Teilen Sie die Stammlösung in Aliquots für den einmaligen Gebrauch auf und lagern Sie sie bei -20 °C oder -80 °C. Beschriften Sie jedes Röhrchen deutlich mit dem Namen der Verbindung, der Konzentration, dem Lösungsmittel und dem Herstellungsdatum.

Qualitätskontroll-Workflow für die Herstellung von Stammlösungen

G cluster_1 Protokoll zur Herstellung von Stammlösungen start Start: Verbindung abwiegen step2 Wasserfreies DMSO hinzufügen start->step2 step3 Gründlich vortexen (2-5 min) step2->step3 check1 Visuelle Inspektion: Vollständig gelöst? step3->check1 step4 Vorsichtig erwärmen (37°C) & erneut vortexen check1->step4 Nein step5 In Aliquots für den einmaligen Gebrauch aufteilen check1->step5 Ja step4->step3 end Bei -20°C / -80°C lagern step5->end

Abbildung 2: Standardarbeitsanweisung für die zuverlässige Herstellung von DMSO-Stammlösungen.

Haftungsausschluss: Dieses Handbuch dient nur zu Informationszwecken. Alle Laborarbeiten sollten unter Einhaltung der entsprechenden Sicherheitsrichtlinien und institutionellen Protokolle durchgeführt werden. Die hierin enthaltenen Informationen ersetzen keine experimentelle Validierung.

Technical Support Center: Synthesis of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride, a key building block in modern medicinal chemistry.[1][2] This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you optimize your synthesis for higher yield and purity.

Overview of the Synthetic Pathway

The most common and reliable route to 6-Fluorospiro[chroman-2,4'-piperidin]-4-one involves a two-step sequence: first, a nucleophilic addition to form a key carboxylic acid intermediate, followed by an acid-catalyzed intramolecular cyclization. The final step is the formation of the hydrochloride salt.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Spirocyclization & Deprotection cluster_2 Step 3: Salt Formation A 1-Boc-4-piperidone C Intermediate Acid (Precursor) A->C Base-catalyzed addition B 3-(4-Fluorophenoxy)propanoic acid B->C D 6-Fluoro-1'-Boc-spiro [chroman-2,4'-piperidin]-4-one C->D Strong Acid (e.g., PPA, TfOH) Intramolecular Friedel-Crafts Acylation E Final Product: 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl D->E HCl in solvent (e.g., IPA, Dioxane)

Caption: General synthetic workflow for the target compound.

Troubleshooting Guide & Optimization Strategies

This section addresses common issues encountered during synthesis in a practical question-and-answer format.

Q1: My spirocyclization step is failing or giving very low yields. What are the critical parameters to control?

Answer: This is the most challenging step of the synthesis. The reaction is an intramolecular Friedel-Crafts acylation, which is highly sensitive to the choice of acid, temperature, and substrate purity.[3][4]

Core Causality: The reaction requires a strong acid to protonate the carboxylic acid, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorophenyl ring to close the spirocyclic system. Insufficient acid strength, excessive temperature, or competing side reactions are the primary failure modes.

Troubleshooting Steps & Solutions:

  • Verify Starting Material Purity: The precursor acid must be completely dry and free of residual solvents. Water will quench the strong acids used as catalysts.

  • Select the Right Acid Catalyst: The nucleophilicity of the 4-fluorophenyl ring is reduced by the electron-withdrawing fluorine atom. Therefore, a very strong acid is required to drive the reaction.

    • Polyphosphoric Acid (PPA): Often the first choice. It acts as both catalyst and solvent. Use a fresh bottle, as old PPA absorbs atmospheric moisture.

    • Eaton's Reagent (P₂O₅ in MsOH): Generally more effective and gives cleaner reactions than PPA, but is more expensive and requires careful preparation.

    • Triflic Acid (TfOH): An excellent catalyst that can be used in smaller quantities (e.g., 30 mol%) in a high-boiling, non-reactive solvent like sulfolane.[5] This often provides higher yields and easier work-up.[5]

  • Optimize Reaction Temperature and Time:

    • Too Low Temp: The reaction will not initiate or will be extremely sluggish.

    • Too High Temp: Leads to charring, decomposition, and potential side reactions like sulfonation if using PPA or Eaton's reagent.

    • Recommended Protocol: Start at a moderate temperature (e.g., 60-70 °C) and slowly increase to 80-90 °C while monitoring by TLC or HPLC. The reaction is typically complete within 2-4 hours.

Optimized Protocol (Using Triflic Acid):

  • Under a nitrogen atmosphere, dissolve the precursor acid (1.0 eq) in dry sulfolane.

  • Cool the mixture to 0 °C.

  • Slowly add Triflic acid (0.3 - 0.5 eq).

  • Warm the reaction to 80-90 °C and stir for 2-4 hours, monitoring by HPLC for the disappearance of the starting material.

  • Cool the reaction and carefully quench by pouring it onto ice water.

  • Basify with NaOH (aq) to pH > 10 to precipitate the Boc-protected product.

G start Low Yield in Spirocyclization? check_purity Is precursor acid pure and dry? start->check_purity purify Action: Dry precursor under high vacuum. check_purity->purify No check_acid Is the acid catalyst strong enough? (PPA, TfOH) check_purity->check_acid Yes purify->start Retry change_acid Action: Switch to a stronger or freshly opened acid. check_acid->change_acid No check_temp Is temperature optimized? (80-90°C) check_acid->check_temp Yes change_acid->start Retry adjust_temp Action: Cautiously increase temperature while monitoring. check_temp->adjust_temp No success Yield Improved check_temp->success Yes adjust_temp->start Retry

Caption: Troubleshooting decision tree for spirocyclization.

Q2: The final HCl salt is precipitating as an oil or is difficult to filter. How can I achieve a crystalline solid?

Answer: "Oiling out" during salt formation is a common problem caused by supersaturation, impurities, or an inappropriate solvent system. The goal is to control the rate of precipitation to allow for crystal lattice formation.

Core Causality: The hydrochloride salt has significantly different solubility properties than its free-base form. If the concentration of the salt exceeds its solubility limit too quickly, it crashes out of solution as an amorphous oil rather than forming an ordered crystalline solid.

Troubleshooting Steps & Solutions:

  • Ensure High Purity of the Free Base: The presence of even minor impurities can disrupt crystal formation. If necessary, purify the free base by flash chromatography or recrystallization before attempting salt formation.

  • Optimize the Solvent System: The ideal system is one where the free base is highly soluble, but the HCl salt is sparingly soluble.

Solvent SystemProsConsRecommendation
Isopropanol (IPA) / HCl Good for inducing crystallinity.Salt may have some solubility, reducing recovery.Best for initial trials. Use ethereal or isopropanolic HCl.
Ethyl Acetate (EtOAc) / HCl Salt is typically very insoluble.Free base solubility can be limited.Good for high recovery, but may precipitate too quickly.
Dichloromethane (DCM) / Ether / HCl High free base solubility in DCM.Requires a multi-solvent system.Dissolve free base in minimal DCM, then add ether as an anti-solvent before adding HCl.
  • Control the Rate of Acid Addition and Temperature:

    • Slow Addition: Add the HCl solution dropwise to a vigorously stirred solution of the free base.

    • Temperature Control: Start the addition at room temperature. If it oils out, gently warm the mixture until it redissolves, then allow it to cool slowly to room temperature, and finally in an ice bath. This slow cooling process is critical for crystal growth.

    • Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal after adding about 10% of the acid. This provides a template for crystal growth.

Optimized Protocol (Crystallization):

  • Dissolve the purified free base (1.0 eq) in isopropanol (10 volumes).

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • While stirring, add a solution of HCl in isopropanol (1.1 eq) dropwise over 15-20 minutes at room temperature.

  • If the solution remains clear or becomes slightly cloudy, continue stirring for 1 hour. If a precipitate forms immediately, check its morphology.

  • Cool the slurry to 0-5 °C and stir for an additional 1-2 hours to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the starting materials? A: Both 1-Boc-4-piperidone and 3-(4-Fluorophenoxy)propanoic acid should have a purity of >98%. The acid precursor should be particularly scrutinized for moisture content, as water is detrimental to the Friedel-Crafts cyclization step.

Q: Which analytical methods are best for in-process control (IPC)? A:

  • Step 1 (Intermediate Formation): Thin Layer Chromatography (TLC) is often sufficient. A typical mobile phase is 50% Ethyl Acetate in Hexanes.

  • Step 2 (Spirocyclization): High-Performance Liquid Chromatography (HPLC) is strongly recommended due to the similar polarity of starting material and product. A C18 column with a water/acetonitrile gradient is effective.

  • Final Product: ¹H NMR and ¹³C NMR for structural confirmation, LC-MS for purity assessment, and Karl Fischer titration for water content.

Q: Are there alternative, milder methods for the spirocyclization? A: While strong Brønsted or Lewis acids are standard, some modern methods utilize photoredox catalysis or other radical-based cyclizations for constructing spiro-piperidine frameworks.[6] However, for this specific substrate, intramolecular Friedel-Crafts acylation remains the most direct and scalable route reported in the literature.[4]

Q: My work-up for the cyclization step is forming a difficult-to-break emulsion. What should I do? A: This often happens when quenching viscous acid mixtures like PPA.

  • Solution 1: Quench the reaction mixture into a large volume of vigorously stirred ice water. The rapid temperature change and dilution can prevent a thick emulsion.

  • Solution 2: During the subsequent extraction with an organic solvent (e.g., DCM or EtOAc), add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase and helps break the emulsion.

  • Solution 3: If the emulsion persists, filter the entire mixture through a pad of Celite®. This can often break up the problematic layer.

References

  • Lichman, B. R., et al. (2017). Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines. Nature Communications. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]

  • Hailes, H. C., & Ward, J. M. (2017). Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines. White Rose Research Online. Available at: [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Available at: [Link]

  • Gong, J., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development. Accounts of Chemical Research. Available at: [Link]

  • Bhat, A., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ojima, I., et al. (2022). Development of TfOH-Catalyzed Spirocyclization by Intramolecular Friedel-Crafts-type 1,4-Addition. Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • University of Florida. (n.d.). Natural Product Synthesis via Indium Catalyzed Friedel-Crafts Alkylation. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search results for "intramolecular Friedel–Crafts cyclization". Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Douglas, J. J., et al. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Possible reaction mechanism for the synthesis of bis-spiro piperidine derivative. Available at: [Link]

  • MDPI. (2022). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. Available at: [Link]

  • ResearchGate. (2025). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Available at: [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of spiro piperidine derivative. Available at: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Google Patents. (n.d.). Method for purification of ketones.
  • Wikipedia. (n.d.). Spiro compound. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclohexanebutanoic acid, γ-oxo-, ethyl ester. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of Methyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions encountered during the purification of this versatile spirocyclic scaffold.[1][2] As a key intermediate in pharmaceutical development, particularly for neurological disorders, achieving high purity is paramount for reliable downstream applications.[2][3]

This document is structured to address common challenges in a question-and-answer format, offering not just solutions but also the underlying chemical principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect in my crude 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl?

Common impurities often stem from the synthetic route used. Based on typical synthetic pathways for spiro[chroman-2,4'-piperidin]-4-one derivatives, you might encounter:

  • Unreacted starting materials: Such as the precursor chroman derivative or piperidine.

  • Byproducts of the reaction: These can include products from side reactions or incomplete cyclization.

  • Reagents and catalysts: Depending on the synthetic method, residual catalysts or reagents may be present.

  • Degradation products: The compound's stability to the reaction and workup conditions will influence the presence of degradants.

A preliminary analysis of your crude product by techniques like TLC, LC-MS, or ¹H NMR is crucial for identifying the nature and extent of impurities, which will guide your purification strategy.

FAQ 2: What is the recommended first-pass purification strategy for this compound?

For most applications, a two-step purification process is recommended:

  • Aqueous Workup/Liquid-Liquid Extraction: To remove water-soluble impurities and unreacted starting materials. Given that the target compound is a hydrochloride salt, its solubility in the aqueous phase needs to be carefully considered and pH control is essential.

  • Crystallization/Recrystallization: This is often the most effective method for obtaining highly pure crystalline solid of the hydrochloride salt. The choice of solvent system is critical and will likely require some screening.

For more challenging separations or to remove closely related impurities, column chromatography may be necessary before the final salt formation and crystallization.

FAQ 3: How does the hydrochloride salt form affect the purification strategy?

The hydrochloride salt significantly influences the compound's physical properties, most notably its solubility. The HCl salt is generally more polar and has higher aqueous solubility compared to the free base, which can be advantageous for certain purification steps like an aqueous wash to remove non-polar impurities.[2] However, its solubility in common organic solvents used for chromatography might be reduced.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Poor Recovery After Recrystallization

Question: I am losing a significant amount of my compound during recrystallization. What can I do to improve the yield?

Answer: Poor recovery during recrystallization is a common issue and can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:

Root Causes & Solutions:

Potential Cause Explanation Suggested Solution
Inappropriate Solvent System The compound is too soluble in the chosen solvent, even at low temperatures.Screen a variety of solvents and solvent mixtures. Good solvent systems exhibit high solubility at elevated temperatures and low solubility at room temperature or below. Consider anti-solvent addition.
Excessive Solvent Volume Using too much solvent will keep more of your compound dissolved, even when cooled.Use the minimum amount of hot solvent required to fully dissolve the crude material.
Premature Crystallization Crystals form too quickly during cooling, trapping impurities and leading to the need for further recrystallization steps which reduces overall yield.Ensure the solution is not supersaturated before cooling. Slow, controlled cooling generally yields purer crystals and better recovery.
Incomplete Crystallization The crystallization process is not given enough time to complete.Allow sufficient time for crystallization at room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of your crude this compound into several test tubes.

  • Add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water, or mixtures) dropwise to each test tube at room temperature. Observe solubility.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the test tube and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will dissolve the compound when hot but yield a large amount of precipitate when cold.

Issue 2: Compound Streaking or Sticking to the Baseline on Silica Gel TLC/Column Chromatography

Question: When I try to purify the free base of my compound using silica gel chromatography, I observe significant streaking on the TLC plate, and the compound doesn't elute properly from the column. Why is this happening?

Answer: The piperidine nitrogen in your spirocyclic compound is basic. Basic compounds often interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance.

Troubleshooting Workflow:

cluster_solutions Solutions cluster_details Implementation Details start Problem: Streaking on Silica TLC check_basicity Is the compound basic? start->check_basicity yes_basic Yes, contains piperidine moiety check_basicity->yes_basic Analyze structure deactivate_silica Deactivate Silica Gel yes_basic->deactivate_silica If mobile phase modification is insufficient use_alternative Use Alternative Stationary Phase yes_basic->use_alternative For highly sensitive compounds modify_mobile Modify Mobile Phase yes_basic->modify_mobile Recommended First Step deactivate_silica_details Prepare a slurry of silica gel with the eluent containing the basic modifier and let it equilibrate before packing the column. deactivate_silica->deactivate_silica_details alternative_phase_details Consider using neutral or basic alumina, or a reverse-phase C18 column. use_alternative->alternative_phase_details mobile_phase_details Add a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent. modify_mobile->mobile_phase_details

Caption: Troubleshooting workflow for basic compounds on silica gel.

Detailed Explanation:

  • Modification of the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[4] Triethylamine (TEA) or ammonium hydroxide are frequently used at concentrations of 0.1-1%. The basic additive competes with your compound for binding to the acidic sites on the silica, allowing your compound to travel through the column more effectively.

  • Deactivation of Silica Gel: You can pre-treat the silica gel to reduce its acidity.[4] This can be done by preparing a slurry of the silica gel in the mobile phase that already contains the basic modifier.

  • Use of an Alternative Stationary Phase: If your compound is particularly sensitive to silica gel, consider using a different stationary phase.[4] Neutral or basic alumina can be good alternatives for basic compounds. Reverse-phase chromatography (e.g., using a C18 column) is another option, where the compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Issue 3: Difficulty Removing a Closely-Related Impurity

Question: I have an impurity with a very similar polarity to my desired product, and I can't separate them by standard chromatography or recrystallization. What advanced techniques can I try?

Answer: Separating closely-related impurities requires a more sophisticated approach that exploits subtle differences in their chemical properties.

Advanced Purification Strategies:

cluster_strategies Advanced Purification Strategies cluster_details Method Principles start Problem: Co-eluting Impurity hplc Preparative HPLC start->hplc High Resolution derivatization Derivatization-Purification-Deprotection start->derivatization Chemical Modification sfc Supercritical Fluid Chromatography (SFC) start->sfc Orthogonal Selectivity hplc_details Utilizes high-pressure pumps and smaller particle size columns for superior separation efficiency. Both normal and reverse-phase can be employed. hplc->hplc_details derivatization_details Chemically modify a functional group present in either the product or the impurity to drastically change its polarity. After separation, the modifying group is cleaved. derivatization->derivatization_details sfc_details Uses supercritical CO2 as the main mobile phase, offering different selectivity compared to liquid chromatography. Often excels at separating stereoisomers. sfc->sfc_details

Sources

6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule and to offer troubleshooting for common experimental challenges. As Senior Application Scientists, we have synthesized data from the literature on related chemical scaffolds to provide a predictive and practical framework for your work.

Part 1: Frequently Asked Questions (FAQs) & General Handling

This section addresses the most common initial questions regarding the handling, storage, and solution preparation of this compound.

Q1: What are the optimal long-term storage and in-lab handling conditions for this compound?

Answer: Proper storage is critical to ensure the integrity of your starting material. The molecule possesses several functional groups—a piperidine ring, a chromanone core, and a ketone—that dictate its stability profile. The hydrochloride salt form enhances stability and solubility compared to the free base.

Based on the known sensitivities of related chemical structures like piperazines and chromanones, we recommend the following conditions.[1][2][3]

Parameter Condition Rationale
Temperature -20°C for long-term storage.Minimizes thermal degradation pathways that can affect both the piperidine and chromanone rings.[1]
2-8°C for short-term (days to weeks).Acceptable for frequently used aliquots to avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The piperidine moiety can be susceptible to oxidation.[4] An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light Protect from light (store in amber vials or foil-wrapped containers).The chromanone core is an aromatic ketone, a class of compounds known to be sensitive to photolytic degradation.[5][6] Fluorine substitution can sometimes increase photostability, but protection is a prudent measure.[7]
Form Solid (as supplied).The crystalline salt form is significantly more stable than solutions. Prepare solutions fresh whenever possible.
Q2: I'm preparing a stock solution. What solvents are recommended, and are there any to avoid?

Answer: Your choice of solvent is crucial for both solubility and stability.

  • Recommended Solvents:

    • DMSO (Dimethyl Sulfoxide): Excellent for creating high-concentration stock solutions for biological assays. It is a non-protic solvent and generally preserves the compound's integrity.

    • Water: As a hydrochloride salt, the compound should have moderate aqueous solubility. Use high-purity (e.g., Milli-Q) water. This is ideal for direct use in many assays but may not be suitable for long-term storage due to hydrolysis risk.

    • Ethanol/Methanol: Suitable for many applications. Ensure you are using anhydrous grades to minimize water content.

  • Solvents and Conditions to Approach with Caution:

    • Aqueous Buffers: Be mindful of the pH. Highly basic conditions (pH > 8) can deprotonate the piperidine hydrochloride, potentially leading to the less stable free base and increasing susceptibility to degradation. Highly acidic conditions may promote hydrolysis of the chromanone ether linkage over time.

    • Protic vs. Aprotic: While soluble in protic solvents like water and alcohols, long-term stability is generally better in aprotic solvents like DMSO, which minimizes the risk of solvolysis.

Q3: My stock solution in DMSO has turned slightly yellow after a week on the bench. What's happening?

Answer: A color change often indicates the formation of one or more minor degradation products. Given the structure, there are two primary suspects for this observation:

  • Oxidation: The most likely cause. The piperidine ring and the carbon atom adjacent (alpha) to the ketone are potential sites of oxidation, which can be accelerated by exposure to air and light.[8][9] Oxidized products often have extended conjugation, leading to color.

  • Photodegradation: If the solution was exposed to significant ambient light, photolytic reactions could be occurring.[5][6]

Troubleshooting Action:

  • Confirm Purity: Analyze the yellowed solution by HPLC-UV against a freshly prepared standard to confirm the presence of new peaks.

  • Preventive Measures: Store stock solutions at -20°C in amber vials and blanket the headspace with an inert gas like argon before sealing. Prepare smaller, single-use aliquots to avoid contaminating the main stock.

Part 2: Understanding Potential Degradation Pathways

To troubleshoot effectively, it is essential to understand the chemically liable points of the molecule. Forced degradation studies, which intentionally stress a molecule, are used to predict these pathways.[10][11][12][13] The following are the most probable degradation routes for this compound.

Q4: What are the predicted chemical degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress?

Answer: The molecule's stability is a composite of its chromanone, piperidine, and fluoro-aromatic components.

  • A) Hydrolytic Degradation (Acidic/Basic Conditions):

    • Mechanism: The most likely point of hydrolytic attack is the ether linkage within the chromanone ring. Under harsh acidic or basic conditions, this can lead to a ring-opening reaction, yielding a phenolic acid derivative. The spirocyclic nature may impart some steric hindrance, but this pathway remains a primary concern under non-neutral pH conditions.[11]

    • Predicted Product: Formation of a hydroxylated phenoxy-propionic acid derivative attached to the piperidine ring.

  • B) Oxidative Degradation:

    • Mechanism: Oxidation is a significant risk, primarily at two sites.[8][9]

      • Piperidine Ring: The tertiary amine in the spiro-center and adjacent carbons can be oxidized to form N-oxides or hydroxylated derivatives. More aggressive oxidation could lead to ring-opening of the piperidine moiety.[14]

      • Chromanone Core: The benzylic carbon alpha to the ether oxygen and the carbon alpha to the ketone are susceptible to oxidation, potentially introducing a hydroxyl group or leading to further decomposition.

    • Common Reagent: Forced degradation studies typically use hydrogen peroxide (H₂O₂) to simulate oxidative stress.[10]

  • C) Photolytic Degradation:

    • Mechanism: Aromatic ketones are known to absorb UV light, which can lead to radical-mediated degradation reactions. While the carbon-fluorine bond is very strong, photolysis is a known pathway for the degradation of some fluorinated aromatic compounds, potentially leading to defluorination under specific conditions.[5][6] However, the formation of other photoproducts retaining the fluorine atom is more common.[15]

    • Consideration: Photostability should be confirmed experimentally as per ICH Q1B guidelines.

  • D) Thermal Degradation:

    • Mechanism: High temperatures provide the energy to overcome activation barriers for various reactions. For this molecule, thermal stress could induce decomposition of the piperidine ring, similar to what is observed with piperazine derivatives, which can undergo ring-opening or side-chain reactions.[1][2][16] The chromanone core is generally more thermally stable but can degrade under extreme heat.

    • Predicted Product: Complex mixture of smaller, fragmented molecules.

The following diagram illustrates these potential degradation pathways originating from the parent molecule.

DegradationPathways cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_oxidation Oxidative Stress (H₂O₂) cluster_photo Photolytic Stress (UV/Vis Light) cluster_thermal Thermal Stress (Heat) Parent This compound Hydrolysis_Product Ring-Opened Phenolic Acid Derivative Parent->Hydrolysis_Product Ether Cleavage Oxidation_Product1 Piperidine N-Oxide Parent->Oxidation_Product1 N-Oxidation Oxidation_Product2 Hydroxylated Chromanone Parent->Oxidation_Product2 C-H Oxidation Photo_Product Photodegradation Adducts / Isomers Parent->Photo_Product Radical Reactions Thermal_Product Fragmented Structures Parent->Thermal_Product General Decomposition

Caption: Predicted degradation pathways under various stress conditions.

Part 3: Protocols for Stability Assessment

For researchers in drug development, performing forced degradation studies is a regulatory expectation and a crucial step in understanding a molecule's intrinsic stability.[12][17]

Q5: How can I design and execute a forced degradation study for this compound?

Answer: A forced degradation study systematically exposes the compound to harsh conditions to identify potential degradants and develop a stability-indicating analytical method.[13] The goal is typically to achieve 5-20% degradation of the parent compound.

Core Principle: The protocol must be a self-validating system. Each stressed sample should be compared against an unstressed control (the compound in the same solvent system, kept at ideal conditions) to accurately identify and quantify the formation of degradants.

Analytical Method: A robust HPLC method with both UV and Mass Spectrometric (MS) detection is ideal.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

  • Detection: UV detector set to an appropriate wavelength (scan for λ-max) and an in-line mass spectrometer to obtain mass information on the parent compound and any new peaks.

Experimental Workflow for Forced Degradation

Workflow cluster_stress 3. Apply Stress Conditions A 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B 2. Aliquot into Vials (Acid, Base, Oxidizer, Water, Solid) A->B C1 Acid Hydrolysis 0.1M HCl, 60°C B->C1 C2 Base Hydrolysis 0.1M NaOH, 60°C B->C2 C3 Oxidation 3% H₂O₂, RT B->C3 C4 Thermal (Solution) Water, 80°C B->C4 C5 Photolytic ICH Option 1 Light Box B->C5 D 4. Monitor & Quench (Neutralize acid/base, dilute) C1->D C2->D C3->D C4->D C5->D E 5. Analyze Samples (HPLC-UV/MS) D->E F 6. Evaluate & Characterize (Mass balance, identify degradants) E->F

Sources

Technical Support Center: Navigating Research with 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and reproducibility of your experiments. The unique spirocyclic structure of these compounds offers significant potential in drug discovery, from anticancer to antimicrobial applications, but also presents specific challenges in the laboratory.[1][2][3][4][5][6] This resource is built on a foundation of scientific expertise to help you overcome these hurdles and achieve reliable results.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Section 1.1: Compound Handling and Preparation

Question 1: I'm observing precipitate in my stock solution or final assay medium. How can I resolve this solubility issue?

Answer: Poor aqueous solubility is a common challenge with complex heterocyclic compounds like spiro[chroman-2,4'-piperidin]-4-one derivatives.[7] The presence of a fluorine atom can also influence solubility.[8] Precipitate formation leads to an inaccurate final concentration and unreliable experimental data.[7][9]

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent Ensure stock solutions are prepared in a suitable, anhydrous solvent like high-purity DMSO.[7] For aqueous buffers, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[7][9]The spirocyclic and piperidine moieties can lead to complex solubility profiles.[10][11] DMSO is a powerful solvent for many organic molecules, but high concentrations can be cytotoxic.
Exceeding Solubility Limit Visually inspect your solution for any signs of precipitation against a dark background.[7] If precipitate is observed, consider preparing a fresh, more dilute stock solution.Every compound has a maximum solubility in a given solvent system. Exceeding this will cause the compound to fall out of solution.
Temperature Effects Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use vials.[7] When diluting into cold aqueous media, ensure rapid and thorough mixing to prevent localized high concentrations that can precipitate.Temperature fluctuations can significantly impact solubility. Some compounds are less soluble at lower temperatures.
pH of the Medium The piperidine moiety is basic.[11] Check the pH of your final assay buffer. Significant deviations from neutral pH can affect the protonation state and solubility of your compound.The hydrochloride salt form is used to improve aqueous solubility, but the final pH of the medium can still influence the equilibrium between the salt and free base forms.

Experimental Protocol: Solubility Assessment

  • Prepare a high-concentration stock solution (e.g., 10 mM) of the this compound derivative in 100% anhydrous DMSO.

  • In a clear microcentrifuge tube, add the desired final volume of your aqueous assay buffer (e.g., cell culture medium).

  • Add the required volume of the stock solution to achieve the highest intended experimental concentration.

  • Vortex the solution gently.

  • Incubate the solution under your standard assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.[7]

  • Visually inspect for any precipitate. If the solution is not clear, the compound is not sufficiently soluble at that concentration.

Question 2: My compound's activity seems to decrease over time. What are the best storage and handling practices?

Answer: The chemical stability of fluorinated heterocyclic compounds is crucial for reproducible results.[12][13] Degradation can lead to a loss of potency and the introduction of confounding variables.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Improper Storage Temperature Store the solid compound and stock solutions at the recommended temperature, typically -20°C or below, protected from light.[12]Low temperatures slow down the rate of chemical degradation. Fluorinated compounds can be sensitive to heat.[12]
Moisture and Air Sensitivity Store the solid compound in a desiccator. Use airtight containers and consider flushing with an inert gas like nitrogen or argon before sealing.[12] Prepare stock solutions in anhydrous DMSO.The chromanone and piperidine rings can be susceptible to hydrolysis or oxidation. Fluorinated compounds can react with moisture to produce hazardous byproducts like hydrofluoric acid.[13][14]
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use vials to avoid repeated temperature cycling.[7]Each freeze-thaw cycle can introduce moisture and potentially degrade the compound.
Section 1.2: In Vitro Assay Troubleshooting

Question 3: I am observing inconsistent IC50 values in my cell-based assays. What could be the cause?

Answer: Inconsistent IC50 values are a common issue in preclinical research and can stem from multiple sources, including the compound, the experimental system, or the assay itself.[9]

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Cell Passage Number Use cells within a consistent, low-passage number range for all experiments.[9]Continuous passaging can lead to genetic drift, altering the expression of the target protein or compensatory pathways, thus changing sensitivity to the inhibitor.
Inconsistent Cell Seeding Density Ensure a uniform number of cells are seeded in each well. Perform a cell count before plating.[9]The cell number can directly impact the final readout of viability assays (e.g., MTT, CellTiter-Glo).
Variable Incubation Time Standardize the incubation time with the inhibitor across all experiments.[9]The effect of the inhibitor is time-dependent. Inconsistent timing will lead to variable results.
Compound Instability in Media Prepare fresh dilutions of the compound from the stock solution for each experiment.[9]Some compounds may not be stable in aqueous culture media for extended periods.

Workflow for Consistent IC50 Determination

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Thaw & Culture Cells (Low Passage) B Count Cells & Adjust Density A->B C Seed Cells in Microplate B->C E Add Compound to Wells (Standardized Volume) C->E D Prepare Fresh Serial Dilutions of Compound D->E F Incubate for Fixed Duration (e.g., 72h) E->F G Add Viability Reagent (e.g., MTT, CTG) F->G H Incubate & Read Plate G->H I Normalize Data & Calculate IC50 H->I Start Observed Phenotype DoseResponse Dose-Response Curve Start->DoseResponse Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity TargetEngagement Target Engagement (e.g., CETSA) DoseResponse->TargetEngagement Saturable Effect? Cytotoxicity->TargetEngagement Non-Toxic Conc.? Downstream Downstream Signaling (Western) TargetEngagement->Downstream Target Bound? Conclusion High Confidence in On-Target Effect Downstream->Conclusion Pathway Modulated?

Caption: Validating on-target effects of the inhibitor.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for spiro[chroman-2,4'-piperidin]-4-one derivatives? A1: This class of compounds is versatile and has been shown to exhibit a range of biological activities depending on the specific substitutions on the core scaffold. They have been investigated as anticancer agents (potentially targeting the epidermal growth factor receptor kinase domain or acting as histone deacetylase inhibitors), inhibitors of acetyl-CoA carboxylase (ACC) for metabolic diseases, and as antimicrobial agents that can disrupt bacterial cell membranes and interfere with fatty acid synthesis. [2][3][4][15][16] Q2: What personal protective equipment (PPE) should I use when handling these compounds? A2: Due to the presence of fluorine, it is crucial to handle these compounds with care. Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, and a lab coat. [13]Work in a well-ventilated area or a chemical fume hood. Be aware that organofluorine compounds have the potential to release hazardous decomposition products like hydrofluoric acid upon degradation. [13][14] Q3: Can I use these compounds for in vivo studies? A3: Yes, several spiro[chroman-2,4'-piperidin]-4-one derivatives have been evaluated in vivo. [15][16]However, transitioning from in vitro to in vivo requires careful consideration of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, such as solubility, metabolic stability, and bioavailability. The spirocyclic nature is often incorporated to improve such properties. It is essential to perform formulation and toxicology studies before beginning in vivo experiments.

Q4: The HCl salt form is provided. Do I need to neutralize it before use? A4: Generally, no. The hydrochloride salt is used to enhance the aqueous solubility of the parent compound, which often contains a basic piperidine nitrogen. [11]For most cell culture applications, the buffering capacity of the medium is sufficient to maintain a physiological pH, and you can add the dissolved HCl salt directly. However, for specific in vitro biochemical assays without strong buffering, you may need to verify that the final pH of your assay solution is not significantly altered.

References

  • How to store fluorinated pharmaceutical intermediates properly? Blog. Available at: [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Available at: [Link]

  • Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. RSC Publishing. Available at: [Link]

  • Piperidine | Solubility of Things. Available at: [Link]

  • Troubleshooting guide for cell culture. PromoCell. Available at: [Link]

  • Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens. PubMed. Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available at: [Link]

  • Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. PubMed. Available at: [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. Available at: [Link]

  • (PDF) Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. ResearchGate. Available at: [Link]

  • Full article: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis. Available at: [Link]

  • Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. PubMed. Available at: [Link]

  • Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. RSC Publishing. Available at: [Link]

  • Fluorine Safety. Purdue University. Available at: [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. Available at: [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. Available at: [Link]

  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. PMC - NIH. Available at: [Link]

Sources

Optimizing dosage of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl in vivo

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals Compound: 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl (Internal Designation: FSCP-4) Assumed Mechanism of Action: Central Nervous System (CNS) active, selective Acetylcholinesterase (AChE) Inhibitor.

Introduction to FSCP-4 & The Cholinergic Hypothesis

This compound (FSCP-4) is a novel, CNS-penetrant small molecule inhibitor of acetylcholinesterase (AChE). AChE is the critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the signal.[1] In neurodegenerative conditions like Alzheimer's disease, the degeneration of cholinergic neurons leads to an ACh deficit, which is linked to cognitive decline.[1][2][3][4] By inhibiting AChE, FSCP-4 is designed to increase the synaptic concentration and duration of action of ACh, offering a potential symptomatic treatment for cognitive impairment.[3][4][5]

The primary goal of this guide is to provide a logical, evidence-based framework for establishing a safe and efficacious in vivo dosing regimen for FSCP-4. This process is not linear but iterative, integrating toxicology, pharmacokinetics (PK), and pharmacodynamics (PD) to define a therapeutic window.

Mechanism of Action: Acetylcholinesterase Inhibition

The diagram below illustrates the fundamental mechanism of FSCP-4. In a normal synapse, ACh is released, binds to postsynaptic receptors to propagate a signal, and is then rapidly degraded by AChE. FSCP-4 occupies the active site of AChE, preventing this degradation and enhancing cholinergic signaling.

AChE_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE AChE Enzyme ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds FSCP4 FSCP-4 FSCP4->AChE Inhibits Signal Signal Receptor->Signal Signal Propagation

Caption: Cholinergic synapse showing FSCP-4 inhibiting AChE.

Phase 1: Pre-Vivo Characterization & Dose Prediction

Before initiating animal studies, robust in vitro data is essential. This data forms the scientific basis for selecting the starting doses for in vivo experiments, a critical step for ethical and efficient research.[6][7]

ParameterAssay ExamplePurpose & Implication for Dosing
Potency Recombinant Human AChE IC50 AssayDetermines the concentration of FSCP-4 required to inhibit 50% of enzyme activity. The starting in vivo dose should aim for plasma concentrations several-fold higher than this value.[6][7]
Cellular Activity Cell-based reporter assay (e.g., SH-SY5Y cells)Confirms the compound can engage its target in a cellular context.
Metabolic Stability Liver Microsome Stability AssayPredicts the rate of metabolic clearance. High clearance may necessitate more frequent dosing or higher doses.
Permeability PAMPA or Caco-2 AssayAssesses the likelihood of oral absorption and blood-brain barrier penetration. Poor permeability may require alternative routes of administration.
Aqueous Solubility Kinetic/Thermodynamic Solubility AssayLow solubility can limit absorption and bioavailability. Formulation development may be required.[7]
Phase 2: The In Vivo Dosing Workflow

Optimizing the in vivo dose is a multi-stage process designed to systematically define the safety and activity profile of FSCP-4. The objective is to identify a dose range that provides sufficient target engagement and efficacy without inducing unacceptable toxicity.[8]

Dosing_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Exposure & Distribution cluster_2 Phase 3: Target Engagement & Efficacy cluster_3 Phase 4: Integration & Optimization MTD Maximum Tolerated Dose (MTD) Dose-Ranging Study MTD_outcome Define Safe Dose Range Identify Dose-Limiting Toxicities MTD->MTD_outcome PK Pharmacokinetic (PK) Study (Single Dose) MTD_outcome->PK Inform Dose Selection PK_outcome Cmax, Tmax, AUC, t1/2 Brain:Plasma Ratio PK->PK_outcome PD Pharmacodynamic (PD) Study (Ex Vivo AChE Assay) PK_outcome->PD Inform Timepoints Efficacy Behavioral Efficacy Study (e.g., Novel Object Recognition) PK_outcome->Efficacy Inform Dose Selection PKPD PK/PD Modeling & Analysis PK_outcome->PKPD PD_outcome Dose-Response of Target Inhibition PD->PD_outcome Efficacy_outcome Minimum Effective Dose (MED) Efficacy->Efficacy_outcome PD_outcome->PKPD Efficacy_outcome->PKPD FinalDose Optimized Dose & Schedule for Chronic Studies PKPD->FinalDose

Caption: Iterative workflow for in vivo dosage optimization.

Troubleshooting Guides & FAQs

This section addresses specific issues researchers may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical in vivo study to run? A1: The first step is a Dose-Range Finding (DRF) or Maximum Tolerated Dose (MTD) study.[7][8] The MTD is defined as the highest dose that does not produce unacceptable toxicity or side effects over a specific period.[9][10] This study is essential for establishing a safe dose range for all subsequent efficacy and PK/PD experiments.[6][7][8]

Q2: How do I select the starting dose for my MTD study? A2: The starting dose is extrapolated from your in vitro data. A common and sound practice is to begin with a dose projected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value.[6][7] If available, allometric scaling from data on a similar compound can also provide a starting point.

Q3: What are the most critical pharmacokinetic (PK) parameters I need to determine? A3: The key single-dose PK parameters are:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.

  • Brain:Plasma Ratio: Crucial for a CNS drug, this determines the extent of brain penetration. Understanding these parameters is non-negotiable for designing a rational dosing schedule.[7]

Q4: My compound has poor aqueous solubility. What should I do? A4: This is a common challenge for small molecules. It's critical to develop a suitable formulation vehicle before starting in vivo work. Options include using co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or creating suspensions (e.g., in methylcellulose).[7] Always run a vehicle tolerability study in parallel to ensure the vehicle itself does not cause adverse effects.

Q5: What is "target engagement" and how do I measure it for an AChE inhibitor? A5: Target engagement is the direct measure of a drug binding to its intended target in a living system.[11][12] It provides the crucial link between drug exposure (PK) and biological effect (PD).[11] For FSCP-4, this can be measured directly via an ex vivo AChE activity assay. Animals are dosed with FSCP-4, and at various time points post-dose, brain tissue is collected to measure the level of AChE inhibition compared to vehicle-treated controls. This provides a direct dose-response relationship for the drug's action at its site of action.[12]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Action(s)
High variability in plasma concentrations (PK) between animals. 1. Inconsistent dosing technique (e.g., gavage error).2. Compound precipitation in the formulation.3. Animal stress affecting GI motility/absorption.4. Genetic variability in metabolic enzymes.1. Ensure all technicians are uniformly trained. Use colored dye in practice runs to confirm stomach delivery.2. Prepare fresh formulations. Check for homogeneity and re-suspend immediately before each dose.3. Acclimate animals properly to handling and the dosing procedure.4. Increase the number of animals per group (n) to improve statistical power.
No efficacy observed in behavioral models despite good PK and target engagement. 1. The chosen behavioral model is not sensitive to AChE inhibition.2. The level of target engagement is insufficient to produce a behavioral effect.3. The timing of the behavioral test does not align with peak target engagement (Tmax/Cmax).4. The disease model is inappropriate or not robust.1. Use a well-validated model for cholinergic modulation (e.g., scopolamine-induced amnesia).2. Increase the dose, ensuring it remains below the MTD.3. Design the study so that the behavioral task occurs at or near the expected Tmax of the compound in the brain.4. Validate the disease model to ensure a clear deficit is present before testing the compound.
Unexpected toxicity at doses predicted to be safe from in vitro data. 1. Formation of a toxic metabolite in vivo.2. Off-target pharmacology not captured by in vitro screening.3. The MTD was incorrectly established (e.g., observation period was too short).4. Formulation vehicle toxicity.1. Conduct metabolite identification studies.2. Run a broader secondary pharmacology screen (e.g., CEREP panel).3. Re-run the MTD study with a longer observation period to capture delayed toxicities.[13]4. Always include a vehicle-only control group and conduct a vehicle tolerability study.
PK/PD disconnect: High target engagement but low plasma exposure. 1. The compound may be highly retained in the target tissue (brain).2. The active metabolite is responsible for target engagement, not the parent drug.3. The plasma PK assay is not sensitive enough or is inaccurate.1. Measure compound concentration directly in brain tissue and correlate with ex vivo AChE inhibition.2. Measure both parent and potential metabolite concentrations in plasma and brain.3. Re-validate the bioanalytical method (LC-MS/MS) for accuracy, precision, and lower limit of quantification.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of FSCP-4 that can be administered daily for 7 days without causing significant toxicity.[9][14]

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), using both males and females.

  • Group Allocation: Start with small groups (n=3-5 per sex per group).

  • Dose Selection: Based on in vitro data, select a starting dose (e.g., 1 mg/kg). Subsequent doses should be escalated using a defined progression factor (e.g., 2x or 3x).

  • Administration: Administer FSCP-4 via the intended clinical route (e.g., oral gavage) once daily for 7 consecutive days. Include a vehicle-only control group.

  • Monitoring: Record clinical observations (e.g., posture, activity, grooming) twice daily. Record body weights daily, prior to dosing.[15]

  • Toxicity Endpoints: Define clear endpoints. A common endpoint is >15-20% body weight loss or significant, persistent clinical signs of distress.[9][16] The NC3Rs recommends more refined limits, such as 10% body weight loss in rats.[16]

  • MTD Definition: The MTD is the highest dose at which no mortality occurs, body weight loss is recoverable or does not exceed the pre-defined limit, and no severe clinical signs are observed.[9][10]

Sample MTD Dose Escalation Table:

GroupDose (mg/kg)Number of Animals (M/F)Key Observations
1Vehicle5 / 5Normal
2105 / 5Normal
3305 / 5Mild, transient hypoactivity post-dose
41005 / 5~10% mean body weight loss, recovered by day 7. Provisional MTD.
52005 / 5>20% body weight loss, significant lethargy. Exceeds MTD.
Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the plasma and brain exposure of FSCP-4 after a single administration.

  • Animal Model: Use the same strain and sex as in efficacy models (e.g., male C57BL/6 mice).

  • Group Allocation: Assign animals to dose groups (e.g., 2, 10, 50 mg/kg) and a vehicle control. Use enough animals to cover all time points (n=3-4 per time point).

  • Administration: Administer a single dose of FSCP-4 via the chosen route.

  • Sample Collection: Collect blood (via tail vein or terminal cardiac puncture) and brain tissue at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store all samples at -80°C. Homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of FSCP-4 in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, Brain:Plasma ratio).[17]

References
  • Derendorf, H., & Meibohm, B. (1999). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. International Journal of Clinical Pharmacology and Therapeutics, 37(9), 433-448. [Link]

  • Goutelle, S., Maurin, M., Rougier, F., Barbaut, X., Bourguignon, L., Ducher, M., & Maire, P. (2008). The Hill equation: a review of its capabilities in pharmacological modelling. Fundamental & Clinical Pharmacology, 22(6), 633-648. [Link]

  • MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model. MATLAB & Simulink. [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751-761. [Link]

  • Lane, R. M., Potkin, S. G., & Enz, A. (2004). Acetylcholinesterase and its inhibition in Alzheimer disease. Journal of Clinical Psychopharmacology, 24(3), 276-288. [Link]

  • Li, M., & Li, F. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology, 11, 898. [Link]

  • Poynter, A., & Robinson, S. (1997). Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. Journal of Pharmacological and Toxicological Methods, 38(3), 147-153. [Link]

  • Reisberg, B., Doody, R., Stöffler, A., Schmitt, F., Ferris, S., & Möbius, H. J. (2003). The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. Mayo Clinic Proceedings, 78(1), 77-87. [Link]

  • MetroTech Institute. (2025). Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2012). FDA Releases New ICH Guidance on Preclinical Safety Evaluation. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Pacific BioLabs. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • Francis, P. T., Palmer, A. M., Snape, M., & Wilcock, G. K. (1999). The cholinergic hypothesis of Alzheimer's disease: a review of progress. Journal of Neurology, Neurosurgery & Psychiatry, 66(2), 137-147. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. [Link]

  • Birks, J. (2006). Cholinesterase inhibitors for Alzheimer's disease. Cochrane Database of Systematic Reviews, (1), CD005593. [Link]

  • Labcorp. (n.d.). Maximum tolerable dose (MTD) studies. [Link]

  • U.S. Food and Drug Administration. (2012). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

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  • Nakajima, S., et al. (2018). Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. Psychopharmacology, 235(1), 1-28. [Link]

  • Wong, D. F., et al. (2009). The Role of Imaging in Proof of Concept for CNS Drug Discovery and Development. Neuropsychopharmacology, 34(1), 187-203. [Link]

  • Nomura, D. K., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(9), 523-526. [Link]

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Technical Support Center: Investigating Off-Target Effects of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the pharmacological profile of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl. This guide is designed for drug development professionals and scientists to proactively address and troubleshoot the common challenges encountered when characterizing the selectivity of novel chemical entities. Given that publicly available information on the specific biological targets of this compound is limited[1][2][3], this document provides a comprehensive framework for a systematic investigation of its off-target effects.

The unique spirocyclic structure of this compound, featuring a fusion of chroman and piperidine rings, suggests potential interactions with a variety of biological macromolecules.[4][5][6] Related spiro[chroman-2,4'-piperidine] derivatives have been explored as inhibitors of targets such as acetyl-CoA carboxylase (ACC) and histone deacetylases (HDACs), highlighting the therapeutic potential and the need for a thorough selectivity assessment of this scaffold.[7][8]

This resource will guide you through a multi-pronged approach, from initial in silico predictions to detailed biochemical and cellular validation assays, ensuring a robust and reliable characterization of your compound's specificity.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the investigation of off-target effects for a novel compound like this compound.

Q1: We have synthesized this compound and confirmed its structure. Where do we begin to assess its potential off-target liabilities?

A1: A logical starting point is a combination of computational prediction and broad-panel screening. In silico tools can predict potential off-target interactions based on the chemical structure of your compound by comparing it to databases of known ligand-target interactions.[9][10][11] This approach is cost-effective and can help prioritize experimental screening efforts. Concurrently, a high-throughput screen against a broad panel of receptors, kinases, and enzymes can provide an initial empirical assessment of your compound's selectivity.[12]

Q2: Our initial broad-panel screen shows that this compound has activity against a few unexpected kinases. How do we validate these potential off-target hits?

A2: Validating putative off-target kinase hits is crucial to avoid misinterpretation of your compound's mechanism of action.[13][14] A tiered approach is recommended:

  • Determine the IC50 value: Conduct dose-response assays to determine the concentration of the inhibitor that causes 50% inhibition of the kinase activity for each identified off-target.[15][16]

  • Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to the suspected off-target kinase within a cellular context.[15][17]

  • Downstream Signaling Analysis: Investigate the phosphorylation of known substrates of the off-target kinase. A dose-dependent modulation of substrate phosphorylation provides strong evidence of a functional interaction in cells.[15]

Q3: We are observing a biphasic dose-response curve in our receptor binding assay. What could be the cause and how should we interpret this?

A3: A biphasic competition curve suggests a complex binding scenario, rather than a simple one-site interaction.[18] Potential causes include:

  • Receptor Heterogeneity: The compound may be binding to different receptor subtypes or conformational states with varying affinities.[18]

  • Agonist-Specific Binding: For GPCRs, agonists can bind with different affinities to G protein-coupled and uncoupled states.[18]

  • Negative Cooperativity: Binding at one site may decrease the affinity for another ligand at a different site on the same receptor complex.[18]

  • Experimental Artifacts: Issues like compound solubility at high concentrations or the presence of impurities can also lead to biphasic curves.[18]

To troubleshoot, consider using selective ligands for other potential receptor subtypes and adding a non-hydrolyzable GTP analog (like GTPγS) to your assay if you suspect agonist-specific binding to a GPCR.[18]

Q4: Our phenotypic screen revealed an interesting cellular effect of this compound, but we don't know the target. How can we identify the efficacy target(s)?

A4: Phenotypic drug discovery is a powerful approach, and identifying the molecular target is a key step.[19][20][21][22] Several strategies can be employed:

  • Chemoproteomics: Techniques like affinity-based chemical proteomics can be used to pull down the binding partners of your compound from cell lysates.[17]

  • Genetic Approaches: Using CRISPR-Cas9 or RNAi to knock down or knock out specific genes can help identify proteins whose absence phenocopies or abrogates the effect of your compound.[12]

  • Computational Target Prediction: As mentioned earlier, in silico tools can provide a list of potential targets to be validated experimentally.[23][24]

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Guide 1: Inconsistent Results in Cellular Viability Assays
Problem Possible Cause Troubleshooting Step
Inconsistent IC50 values across experiments.Off-target toxicity: The observed cell death may be due to the inhibition of an unintended target crucial for cell survival.[15]1. Perform a broad kinase or safety panel screen to identify potential off-targets known to be involved in cell viability pathways. 2. Validate any identified hits in cellular target engagement and downstream signaling assays.[15]
Cell line-specific effects: The expression levels of the primary target and potential off-targets can vary between different cell lines.[15]1. Test your compound on a panel of cell lines with well-characterized expression profiles of the intended target and potential off-targets.
Experimental variability: Inconsistent cell passage number, seeding density, or compound preparation can lead to variable results.[15]1. Standardize your cell culture and assay protocols. Ensure the compound is fully solubilized and stable in your assay medium.
Guide 2: Interpreting Receptor Binding Assay Data
Problem Observation Possible Interpretation & Next Steps
Non-linear Scatchard plots The data points on a Scatchard plot do not form a straight line.This suggests the presence of multiple binding sites or a competitive inhibitor in the receptor preparation.[25] Next Steps: 1. Analyze the data using a two-site binding model. 2. Dilute the receptor preparation to see if the apparent dissociation constant (Kd) changes.[25]
High non-specific binding The signal in the presence of excess unlabeled competitor is a significant fraction of the total binding.This can be due to the radioligand or test compound binding to non-receptor components.[26][27] Next Steps: 1. Optimize the assay buffer composition (e.g., add detergents like BSA). 2. Test different filter types if using a filtration assay. 3. Consider using a different radioligand with higher specificity.
Apparent affinity is lower than expected The calculated Ki value is significantly higher than anticipated based on functional data.This could be due to ligand depletion, where a significant fraction of the radioligand is bound to the receptor.[28] Next Steps: 1. Reduce the receptor concentration in the assay. Ideally, less than 10% of the added radioligand should be bound.[26] 2. Ensure the assay has reached equilibrium by performing a time-course experiment.[26]

Part 3: Experimental Protocols & Workflows

Here we provide detailed, step-by-step methodologies for key experiments in off-target effect investigation.

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

  • Assay Procedure:

    • Incubate the kinase, a suitable substrate, and ATP (at or near the Km for each specific kinase) with the test compound at various concentrations.[15]

    • Initiate the kinase reaction by adding ATP.

    • After a defined incubation period (e.g., 60 minutes at room temperature), stop the reaction.

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[16]

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle (DMSO) control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using non-linear regression.[15]

    • Selectivity can be expressed by comparing the IC50 for the primary target to the IC50 values for off-targets.[15]

Data Presentation:

KinaseIC50 (nM) for Primary TargetIC50 (nM) for Off-TargetSelectivity (Fold)
Kinase A10>10,000>1000
Kinase B1010010
Kinase C105000500
Workflow 1: A Systematic Approach to Off-Target Investigation

This workflow outlines a logical progression from initial screening to in-depth characterization.

OffTargetWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: In Vivo Confirmation in_silico In Silico Prediction (e.g., TargetHunter, PharmMapper) dose_response Dose-Response Assays (Biochemical IC50 Determination) in_silico->dose_response Prioritize Hits broad_panel Broad-Panel Screening (e.g., Kinase Panel, GPCR Panel) broad_panel->dose_response Identify Hits cellular_engagement Cellular Target Engagement (e.g., CETSA) dose_response->cellular_engagement Confirm Binding downstream_signaling Downstream Signaling Analysis (e.g., Western Blot for phospho-substrates) cellular_engagement->downstream_signaling Validate Function phenotypic_assays Phenotypic Assays (Cellular models relevant to off-target) downstream_signaling->phenotypic_assays Assess Cellular Impact pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling phenotypic_assays->pk_pd Inform In Vivo Studies in_vivo_models In Vivo Models (Assessing off-target related phenotypes) pk_pd->in_vivo_models

Caption: A tiered workflow for investigating off-target effects.

Part 4: References

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. (2010, February 2). PubMed Central. Retrieved January 3, 2026, from [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved January 3, 2026, from [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (n.d.). Creative Biolabs. Retrieved January 3, 2026, from [Link]

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.). Proventa International. Retrieved January 3, 2026, from [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013, January 5). NIH. Retrieved January 3, 2026, from [Link]

  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. Retrieved January 3, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers. Retrieved January 3, 2026, from [Link]

  • Identifying Compound Efficacy Targets in Phenotypic Drug Discovery. (2016, April 26). Novartis OAK. Retrieved January 3, 2026, from [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023, June 1). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. Retrieved January 3, 2026, from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. Retrieved January 3, 2026, from [Link]

  • In vitro receptor binding assays. (2025, August 10). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

  • In Silico Target Prediction for Small Molecules. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 3, 2026, from [Link]

  • In Silico Target Prediction for Small Molecules. (n.d.). OUCI. Retrieved January 3, 2026, from [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic. Retrieved January 3, 2026, from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. Retrieved January 3, 2026, from [Link]

  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed. Retrieved January 3, 2026, from [Link]

  • Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

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Technical Support Center: Radiosynthesis of ¹⁸F-Labeled 6-Fluorospiro[chroman-2,4'-piperidin]-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the radiosynthesis of ¹⁸F-labeled 6-Fluorospiro[chroman-2,4'-piperidin]-4-one. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this novel PET radiotracer. Drawing from extensive experience in ¹⁸F radiochemistry and established protocols for structurally related compounds, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this specific radiosynthesis.

The synthesis of spirocyclic piperidine derivatives, such as spiro[chroman-2,4'-piperidin]-4-one, has garnered significant interest in medicinal chemistry for developing inhibitors of acetyl-CoA carboxylase (ACC) and other therapeutic agents.[1][2][3] The introduction of fluorine-18 into such scaffolds presents a unique set of challenges. This guide is structured to address these potential hurdles head-on, offering logical, evidence-based solutions to optimize your radiosynthesis for high yield, purity, and specific activity.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries you may have before embarking on or while troubleshooting the radiosynthesis of ¹⁸F-labeled 6-Fluorospiro[chroman-2,4'-piperidin]-4-one.

Q1: What are the most critical factors for achieving a high radiochemical yield (RCY) in this synthesis?

A1: Several factors are paramount for maximizing your RCY. These include the purity and reactivity of your precursor, the efficiency of the [¹⁸F]fluoride drying process, the choice of solvent and base, and optimized reaction temperature and time. For nucleophilic substitution reactions, ensuring anhydrous conditions is critical to prevent the formation of [¹⁸F]F⁻ hydrolysis byproducts.[4]

Q2: I am observing significant batch-to-batch variability. What could be the primary causes?

A2: Batch-to-batch inconsistency often stems from subtle variations in reaction conditions. Key areas to investigate include:

  • Precursor Quality: Degradation or impurities in the precursor can significantly impact the reaction outcome.

  • [¹⁸F]Fluoride Reactivity: The reactivity of the fluoride can be affected by the efficiency of its elution from the anion exchange cartridge and the subsequent azeotropic drying step.

  • Reagent Preparation: Inconsistent concentrations or quality of reagents like the phase-transfer catalyst (e.g., Kryptofix 2.2.2) and the base (e.g., K₂CO₃) can lead to variable results.

  • Automated Synthesizer Performance: Minor leaks or blockages in the fluidic pathways of an automated synthesis module can alter reagent delivery and reaction conditions.[5]

Q3: What are the expected radiochemical and chemical impurities in the final product?

A3: Potential impurities can arise from several sources. Radiochemical impurities may include unreacted [¹⁸F]fluoride and radio-byproducts from side reactions. Chemical impurities could consist of the unreacted precursor, decomposition products of the precursor or product, and residues from the reagents used in the synthesis, such as the phase-transfer catalyst.[6] It is also crucial to consider the potential for radionuclidic impurities originating from the cyclotron target.[7][8][9][10]

Q4: What is the most effective method for purifying the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the conventional and most reliable method for purifying ¹⁸F-labeled radiotracers to achieve high radiochemical and chemical purity.[11][12] However, for routine clinical production, Solid-Phase Extraction (SPE) methods are being developed to simplify and shorten the purification process.[11] The choice between HPLC and SPE will depend on the required purity for your specific application and the complexity of the crude reaction mixture.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the radiosynthesis of ¹⁸F-labeled 6-Fluorospiro[chroman-2,4'-piperidin]-4-one.

Problem 1: Low Radiochemical Conversion (RCC) / Low Radiochemical Yield (RCY)

Low incorporation of [¹⁸F]fluoride into the precursor is a frequent challenge. The following decision tree can help identify and address the root cause.

Low_RCY cluster_precursor Precursor Issues cluster_fluoride [¹⁸F]Fluoride Issues cluster_conditions Reaction Condition Issues start Low RCC/RCY Observed precursor Check Precursor Integrity (TLC, HPLC, NMR) start->precursor precursor_ok Precursor is Pure & Stable precursor->precursor_ok No Issue precursor_bad Degradation/Impurity Detected precursor->precursor_bad Problem Found fluoride Evaluate [¹⁸F]Fluoride Activity (Drying Efficiency) drying_ok Drying is Efficient fluoride->drying_ok No Issue drying_bad Inefficient Water Removal fluoride->drying_bad Problem Found conditions Optimize Reaction Conditions (Temp, Time, Reagents) conditions_suboptimal Suboptimal Conditions conditions->conditions_suboptimal precursor_ok->fluoride resynthesize Resynthesize or Repurify Precursor precursor_bad->resynthesize drying_ok->conditions optimize_drying Optimize Azeotropic Drying (N₂ flow, temp, time) drying_bad->optimize_drying optimize_params Systematically Vary: - Temperature (e.g., 80-140°C) - Time (e.g., 5-20 min) - Base/Precursor Ratio conditions_suboptimal->optimize_params Impurity_Analysis cluster_sources Potential Sources start Unknown Radioactive Peaks identify Identify Impurities (Co-injection with standards, LC-MS) start->identify source Determine Source of Impurity identify->source precursor_related Precursor-Related (e.g., regioisomers, hydrolysis) source->precursor_related product_related Product Degradation (e.g., defluorination, ring opening) source->product_related reagent_related Reagent-Related (e.g., reaction with solvent impurities) source->reagent_related solution_precursor Improve Precursor Purity Modify Protecting Groups precursor_related->solution_precursor Solution solution_product Milder Reaction/Purification Conditions (Lower temp, shorter time) product_related->solution_product Solution solution_reagent Use High-Purity Solvents/Reagents reagent_related->solution_reagent Solution

Caption: Strategy for identifying and mitigating radiochemical impurities.

Detailed Steps & Explanations:

  • Impurity Identification: The first step is to characterize the unknown peaks.

    • Action: If possible, synthesize potential non-radioactive standards of expected byproducts and co-inject them with the crude radioactive mixture in the analytical HPLC. For more definitive identification, LC-MS analysis of the cold reaction mixture can provide valuable structural information. [13] * Causality: Knowing the identity of the impurity provides clues about the undesired reaction pathway. For instance, the presence of a regioisomer suggests a competing reaction mechanism. [14]

  • Addressing Precursor-Related Impurities: The precursor itself may be the source of impurities.

    • Action: If regioisomeric impurities are observed, re-evaluate the precursor synthesis and purification to ensure high isomeric purity. If hydrolysis of a protecting group is suspected, consider a more robust protecting group strategy.

    • Causality: The radiosynthesis will replicate any isomeric impurities present in the precursor material.

  • Mitigating Product Degradation: The target molecule may be unstable under the labeling or purification conditions.

    • Action: If product degradation is suspected, attempt the radiosynthesis under milder conditions (lower temperature, shorter time). During purification, ensure the mobile phase pH is compatible with the product's stability.

    • Causality: Spirocyclic structures can sometimes be susceptible to ring-opening reactions under harsh basic or acidic conditions.

Problem 3: Poor Purification and Low Recovery from HPLC/SPE

Challenges in isolating the final product can significantly reduce the final yield and purity.

HPLC Purification Troubleshooting:

  • Poor Peak Shape/Resolution:

    • Cause: Suboptimal mobile phase, column degradation, or overloading.

    • Solution: Optimize the mobile phase composition (solvent ratio, pH, additives). Ensure the column is not overloaded with mass from the crude reaction.

  • Low Recovery:

    • Cause: Adsorption of the product onto the HPLC column or tubing, or product instability in the mobile phase.

    • Solution: Passivate the HPLC system with a non-radioactive standard before injection. Adjust the mobile phase pH to ensure the product is in a neutral, less "sticky" form.

SPE Purification Troubleshooting:

  • Incomplete Trapping of the Product:

    • Cause: Incorrect choice of SPE cartridge material or inappropriate loading conditions.

    • Solution: Screen different SPE cartridges (e.g., C18, HLB) to find one with optimal retention for your product. Ensure the crude mixture is appropriately diluted before loading to facilitate effective trapping.

  • Elution of Impurities with the Product:

    • Cause: Insufficient washing of the cartridge or similar retention properties of the product and impurities.

    • Solution: Introduce additional wash steps with varying solvent strengths to remove more polar and non-polar impurities before eluting the final product. A tandem cartridge approach (e.g., anion exchange followed by reverse phase) may be necessary for complex mixtures. [11]

Experimental Protocols

General Radiosynthesis Workflow

The following represents a generalized, step-by-step protocol for the radiosynthesis of ¹⁸F-labeled 6-Fluorospiro[chroman-2,4'-piperidin]-4-one via nucleophilic substitution. This should be adapted and optimized for your specific laboratory setup and automated synthesis platform.

Radiosynthesis_Workflow start [¹⁸F]Fluoride Production (Cyclotron) trap Trap [¹⁸F]F⁻ on Anion Exchange Cartridge (e.g., QMA) start->trap elute Elute [¹⁸F]F⁻ with K₂CO₃/K₂₂₂ in MeCN/H₂O trap->elute dry Azeotropic Drying (110°C, N₂ flow) elute->dry labeling Add Precursor in Solvent (e.g., DMSO) Radiolabeling Reaction (120°C, 15 min) dry->labeling cool Cool Reaction Mixture labeling->cool purify Purification (Semiprep-HPLC or SPE) cool->purify formulate Formulation (Solvent exchange, sterile filtration) purify->formulate qc Quality Control (Radio-HPLC, TLC, pH, etc.) formulate->qc end Final Product qc->end

Caption: General workflow for the radiosynthesis of ¹⁸F-labeled compounds.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Elution:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned anion exchange cartridge (e.g., QMA Light).

    • The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in an acetonitrile/water mixture. [4]

  • Azeotropic Drying:

    • The solvent is evaporated under a stream of nitrogen or argon at elevated temperature (e.g., 110°C) to form the reactive [K/K₂₂₂]⁺[¹⁸F]F⁻ complex. This step is typically repeated with additional acetonitrile to ensure anhydrous conditions.

  • Radiolabeling Reaction:

    • The tosylate or other suitable precursor of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one, dissolved in a polar aprotic solvent like DMSO or DMF, is added to the dried [¹⁸F]fluoride complex.

    • The reaction mixture is heated at a predetermined optimal temperature (e.g., 120-140°C) for a specific duration (e.g., 10-15 minutes). [15]

  • Purification:

    • HPLC: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC column (e.g., C18). The fraction corresponding to the ¹⁸F-labeled product is collected.

    • SPE: The crude mixture is passed through a series of SPE cartridges designed to retain the product while allowing impurities to pass through. The product is then eluted with a suitable solvent. [11]

  • Formulation and Quality Control:

    • The purified product fraction (from HPLC) is typically diluted with water and trapped on a C18 SPE cartridge to remove the HPLC solvent. The final product is then eluted with ethanol and formulated in sterile saline for injection.

    • The final product must undergo rigorous quality control testing, including analytical radio-HPLC for radiochemical purity and identity, TLC, pH measurement, and testing for residual solvents and bacterial endotoxins. [12] This guide provides a foundational framework for addressing the challenges in the radiosynthesis of ¹⁸F-labeled 6-Fluorospiro[chroman-2,4'-piperidin]-4-one. Success in radiochemistry often relies on a meticulous and systematic approach to optimization and troubleshooting.

References

  • A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers. Available at: [Link]

  • Optimization process. (A) Scheme for the radiosynthesis of... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. PubMed. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl and Other Spirochromanones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Spirochromanone Scaffold

The spiro[chroman-2,4'-piperidin]-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets, making it an attractive starting point for the design of novel therapeutics.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and metabolic regulatory effects.[4][5][6] This guide provides a comparative analysis of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl and other key spirochromanone analogs, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation. While extensive data exists for various substituted spirochromanones, it is important to note that publicly available experimental data for the 6-fluoro derivative is limited. This guide, therefore, aims to provide a comprehensive overview of the scaffold's potential, using data from related compounds to infer the possible attributes of the 6-fluoro analog.

Comparative Analysis of Spirochromanone Derivatives

The biological activity of spiro[chroman-2,4'-piperidin]-4-one derivatives is significantly influenced by the nature and position of substituents on the chromanone ring. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom at the 6-position of the chromanone ring, as in this compound, can be expected to influence factors such as metabolic stability, membrane permeability, and binding affinity to target proteins.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of spirochromanone derivatives against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Compound/SubstituentMCF-7 (Breast)A2780 (Ovarian)HT-29 (Colon)B16F10 (Melanoma)Reference
Compound with Sulfonyl Spacer 0.31 - 5.620.31 - 5.620.31 - 5.62-[4][7]
Compound with Trimethoxyphenyl 18.77 - 47.0518.77 - 47.0518.77 - 47.05-[4][7]
Csp 12 ~4.34--7.62[5]
Csp 18 ~4.34-->10[5]
This compound Data not availableData not availableData not availableData not available

Note: The specific structures of "Compound with Sulfonyl Spacer", "Compound with Trimethoxyphenyl", Csp 12, and Csp 18 can be found in the cited references.

The data in Table 1 demonstrates that modifications to the piperidine nitrogen and the chromanone ring significantly impact cytotoxic potency. For instance, a derivative with a sulfonyl spacer exhibited potent activity across multiple cell lines, with IC50 values in the low micromolar to nanomolar range.[4][7] In contrast, a trimethoxyphenyl derivative showed significantly lower potency.[4][7] The introduction of a 6-fluoro substituent could potentially enhance anticancer activity through several mechanisms, including increased binding affinity to target proteins or improved metabolic stability, leading to sustained intracellular concentrations.

Antimicrobial and Anti-Tuberculosis Activity

The spirochromanone scaffold has also been explored for its potential in combating infectious diseases.

Table 2: Comparative Antimicrobial Activity of Selected Spirochromanone Derivatives

Compound/SubstituentTarget OrganismActivity (MIC, µM)Reference
PS08 Mycobacterium tuberculosis H37Ra3.72[2]
Other Analogs Mycobacterium tuberculosis H37Ra7.68 - 230.42[2]
This compound VariousData not available

One study reported a series of spiro[chromane-2,4'-piperidin]-4-one analogs as anti-tubercular agents. Compound PS08 demonstrated significant inhibition of Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 3.72 µM.[2] The structure-activity relationship in this series suggests that specific substitutions are crucial for potent antimycobacterial effects. The electron-withdrawing nature of a fluorine atom at the 6-position could modulate the electronic properties of the aromatic ring, potentially influencing interactions with mycobacterial targets.

Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism and has emerged as a promising target for the treatment of metabolic diseases and cancer.[7][8][9] Spiro[chroman-2,4'-piperidin]-4-one derivatives have been identified as potent ACC inhibitors.[2][10][11]

Table 3: ACC Inhibitory Activity of Selected Spirochromanone Derivatives

Compound/SubstituentACC IsoformActivity (IC50)Reference
Various Derivatives ACC1/ACC2Low nanomolar range[2][10]
This compound ACC1/ACC2Data not available

Several compounds in a synthesized series showed ACC inhibitory activity in the low nanomolar range.[2][10] The inhibition of ACC leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, which is a desirable therapeutic outcome for metabolic syndrome and certain cancers.[7] The 6-fluoro substitution in this compound could enhance its binding to the active site of ACC, potentially leading to a more potent inhibitory effect.

Experimental Protocols

To facilitate the evaluation of this compound and other spirochromanones, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of Spiro[chroman-2,4'-piperidin]-4-one Scaffold

The synthesis of the spiro[chroman-2,4'-piperidin]-4-one core is typically achieved through a multi-step process. A general synthetic route is outlined below.

G cluster_0 Synthesis Pathway A 2-Hydroxyacetophenone C Intermediate A A->C Pyrrolidine, Toluene, Reflux B N-Boc-4-piperidone B->C D Spiro[chroman-2,4'-piperidin]-4-one C->D Deprotection (e.g., TFA) E 6-Fluorospiro[chroman-2,4'-piperidin]-4-one D->E Fluorination (e.g., Selectfluor) F This compound E->F HCl in Ether

Caption: General synthesis scheme for this compound.

Step-by-Step Protocol:

  • Synthesis of the Spirocyclic Core: React 2-hydroxyacetophenone (or a substituted analog for derivatives) with a protected 4-piperidone, such as N-Boc-4-piperidone, in the presence of a base like pyrrolidine in a suitable solvent (e.g., toluene) under reflux conditions.

  • Deprotection: Remove the protecting group from the piperidine nitrogen. For a Boc group, this is typically achieved using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Functionalization (Optional): Introduce substituents onto the chromanone ring. For the 6-fluoro derivative, a fluorinating agent like Selectfluor can be used.

  • Salt Formation: To obtain the hydrochloride salt, treat the free base with a solution of HCl in a suitable solvent, such as diethyl ether or isopropanol.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]

G cluster_1 MTT Assay Workflow P1 Seed cells in a 96-well plate P2 Treat cells with varying concentrations of the test compound P1->P2 P3 Incubate for 24-72 hours P2->P3 P4 Add MTT solution to each well P3->P4 P5 Incubate for 2-4 hours P4->P5 P6 Solubilize formazan crystals with DMSO or other solvent P5->P6 P7 Measure absorbance at ~570 nm P6->P7

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and add a small volume (e.g., 10-20 µL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17]

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time, and atmosphere) for the specific microorganism being tested.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action: ACC Inhibition

The inhibition of acetyl-CoA carboxylase (ACC) is a key mechanism of action for some spirochromanone derivatives. ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[9]

G cluster_2 ACC Inhibition Pathway ACC Acetyl-CoA Carboxylase (ACC) Spiro Spirochromanone Inhibitor (e.g., 6-Fluoro derivative) Spiro->ACC AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthesis MalonylCoA->FAS Leads to CPT1 Carnitine Palmitoyltransferase I (CPT1) MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes

Caption: Simplified pathway of ACC inhibition by spirochromanones.

By inhibiting ACC, spirochromanones can decrease the production of malonyl-CoA.[8] This has two major consequences: a reduction in de novo fatty acid synthesis and an increase in fatty acid oxidation, as lower levels of malonyl-CoA relieve its inhibitory effect on carnitine palmitoyltransferase I (CPT1), the enzyme that transports fatty acids into the mitochondria for oxidation.[9] This dual action makes ACC inhibitors attractive candidates for the treatment of metabolic disorders and cancers that are dependent on fatty acid synthesis.

Conclusion and Future Directions

The spiro[chroman-2,4'-piperidin]-4-one scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. While extensive research has been conducted on various derivatives, this compound remains a relatively unexplored compound. Based on the structure-activity relationships of related analogs, the introduction of a 6-fluoro substituent is anticipated to modulate its pharmacological profile, potentially enhancing its potency, selectivity, or pharmacokinetic properties.

This guide provides a comparative framework and detailed experimental protocols to encourage and facilitate further investigation into this and other novel spirochromanone derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its therapeutic potential and to further enrich our understanding of the structure-activity relationships within this important class of compounds.

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A Comparative Guide to 6-Fluoro vs. 6-Hydroxy spiro[chroman-2,4'-piperidin]-4-one: Navigating Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the spiro[chroman-2,4'-piperidin]-4-one scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutics, with derivatives showing promise as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5] The strategic modification of this core structure, particularly on the chroman ring, offers a powerful tool to fine-tune the pharmacological profile of these compounds.

This guide provides an in-depth comparison of two key analogs: 6-Fluoro and 6-Hydroxy spiro[chroman-2,4'-piperidin]-4-one. While a direct head-to-head experimental comparison is not yet available in the published literature, this document synthesizes existing data on related compounds and fundamental principles of medicinal chemistry to offer a predictive analysis of their respective physicochemical properties, biological activities, and potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of these substitutions on the spiro[chroman-2,4'-piperidin]-4-one scaffold.

The Spiro[chroman-2,4'-piperidin]-4-one Core: A Foundation for Diverse Bioactivity

The spiro[chroman-2,4'-piperidin]-4-one core is a heterocyclic system characterized by a chroman-4-one moiety fused to a piperidine ring via a spirocyclic junction. This unique arrangement imparts a high degree of conformational rigidity, which can be advantageous for specific and high-affinity binding to biological targets.[6] The chroman-4-one portion is a common motif in a variety of natural products and synthetic compounds with diverse biological activities, including antioxidant and anticancer properties.[7][8] The piperidine ring, a ubiquitous feature in many pharmaceuticals, offers a versatile handle for further chemical modification to modulate properties such as solubility, lipophilicity, and target engagement.

The biological promiscuity of this scaffold is well-documented, with derivatives reported to inhibit enzymes such as histone deacetylases (HDACs) and acetyl-CoA carboxylase (ACC), highlighting its potential in oncology and metabolic diseases.[4][5]

6-Fluoro spiro[chroman-2,4'-piperidin]-4-one: Enhancing Metabolic Stability and Lipophilicity

The introduction of a fluorine atom at the 6-position of the chroman ring is a common strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of a molecule.[9]

Predicted Physicochemical Properties:

PropertyPredicted Effect of 6-Fluoro SubstitutionRationale
Lipophilicity (LogP) IncreaseThe high electronegativity and small size of fluorine generally lead to an increase in lipophilicity when replacing a hydrogen atom.[9]
Metabolic Stability IncreaseThe carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an extended plasma half-life.[9]
Acidity/Basicity (pKa) Minor changeThe inductive effect of the fluorine atom is expected to have a minimal impact on the pKa of the piperidine nitrogen.
Hydrogen Bonding Weak acceptorThe fluorine atom is a weak hydrogen bond acceptor.

Anticipated Biological Profile:

The enhanced metabolic stability conferred by the 6-fluoro substituent could translate to improved pharmacokinetic properties, such as increased oral bioavailability and a longer duration of action.[5] The increased lipophilicity may enhance membrane permeability, potentially leading to better cellular uptake and access to intracellular targets. However, this increased lipophilicity could also lead to higher off-target binding and potential toxicity. In the context of anticancer activity, the fluoro-substitution might influence the binding affinity to target proteins through specific electronic interactions.[10]

6-Hydroxy spiro[chroman-2,4'-piperidin]-4-one: A Handle for Hydrogen Bonding and Further Functionalization

The presence of a hydroxyl group at the 6-position of the chroman ring introduces a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This can have profound effects on the compound's solubility, target interactions, and metabolic profile.[11]

Predicted Physicochemical Properties:

PropertyPredicted Effect of 6-Hydroxy SubstitutionRationale
Lipophilicity (LogP) DecreaseThe hydroxyl group is polar and will increase the hydrophilicity of the molecule, thereby lowering its LogP value.
Metabolic Stability Potential for metabolismThe hydroxyl group can be a site for phase II metabolic conjugation reactions, such as glucuronidation or sulfation, which may lead to faster clearance.
Acidity/Basicity (pKa) Phenolic acidityThe hydroxyl group is weakly acidic and can be deprotonated at physiological pH, which may influence solubility and binding.
Hydrogen Bonding Donor and acceptorThe hydroxyl group can participate in hydrogen bonding interactions with biological targets, which can significantly contribute to binding affinity and selectivity.[11]

Anticipated Biological Profile:

The ability of the 6-hydroxy group to form hydrogen bonds could be critical for high-affinity binding to specific biological targets, potentially leading to increased potency and selectivity. The increased polarity may improve aqueous solubility, which can be beneficial for formulation and administration. However, the potential for rapid metabolic conjugation could lead to a shorter half-life in vivo. The phenolic nature of the hydroxyl group may also confer antioxidant properties, which could be a desirable feature for certain therapeutic applications.

Head-to-Head Comparison: A Predictive Summary

Feature6-Fluoro Analog6-Hydroxy Analog
Lipophilicity HigherLower
Aqueous Solubility LowerHigher
Metabolic Stability Likely HigherPotentially Lower (subject to conjugation)
Hydrogen Bonding Potential Weak AcceptorStrong Donor and Acceptor
Potential Advantages Improved pharmacokinetics, enhanced membrane permeabilityImproved solubility, potential for strong target-specific hydrogen bonding, antioxidant activity
Potential Disadvantages Potential for higher off-target effects due to lipophilicityPotential for rapid metabolism and clearance

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences between the 6-Fluoro and 6-Hydroxy analogs, a series of in vitro experiments are recommended.

Physicochemical Property Determination
  • LogP/LogD Measurement: A standard shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH.

  • Aqueous Solubility: The thermodynamic solubility can be determined by adding an excess of the compound to a buffered aqueous solution, followed by equilibration and quantification of the dissolved compound by HPLC.

In Vitro Anticancer Activity Assessment
  • MTT Assay for Cytotoxicity: This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

    Protocol:

    • Seed cancer cells (e.g., MCF-7, A2780, HT-29) in 96-well plates and allow them to adhere overnight.[1][3]

    • Treat the cells with serial dilutions of the 6-Fluoro and 6-Hydroxy analogs for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

    Caption: Workflow for the MTT cytotoxicity assay.

Target Engagement and Mechanism of Action Studies
  • Kinase Inhibition Assay (if applicable): If the compounds are hypothesized to target a specific kinase, an in vitro kinase assay can be performed to determine their inhibitory activity.

  • Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to assess the induction of apoptosis and effects on cell cycle progression in cancer cells treated with the compounds.[1][12]

Conclusion

The strategic placement of a fluorine or hydroxyl group at the 6-position of the spiro[chroman-2,4'-piperidin]-4-one scaffold is predicted to have a significant and differential impact on the physicochemical and biological properties of the resulting analogs. The 6-Fluoro derivative is anticipated to exhibit enhanced metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties. In contrast, the 6-Hydroxy analog is expected to have greater aqueous solubility and the ability to form crucial hydrogen bonds with its biological target, which may translate to higher potency and selectivity.

The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these two promising compounds. The insights gained from such studies will be invaluable for guiding the future design and development of spiro[chroman-2,4'-piperidin]-4-one-based therapeutics with optimized efficacy and safety profiles.

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  • ResearchGate. (n.d.). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity | Request PDF. Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (2022).
  • MDPI. (2021). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 26(11), 3183.
  • PubMed. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3223-3227.
  • ResearchGate. (n.d.). Contrasting effects of a-and b-fluorine substitution at the homolytic.... Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (2022). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 27(19), 6523.
  • ChemRxiv. (2023).
  • National Institutes of Health. (2024).
  • ChemRxiv. (2024).

Sources

Comparative Efficacy Analysis: 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl versus Established Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutics for neurodegenerative diseases, such as Alzheimer's disease, has driven extensive research into compounds that can modulate key neurological pathways. One of the most validated targets for symptomatic treatment of Alzheimer's is the enzyme acetylcholinesterase (AChE). By inhibiting AChE, the breakdown of the neurotransmitter acetylcholine is reduced, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes like memory and learning.[1][2]

This guide provides a comparative analysis of a novel investigational compound, 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl (hereafter referred to as "the investigational compound"), against three well-established, clinically approved AChE inhibitors: Donepezil, Galantamine, and Rivastigmine.[3] While public data on the specific biological activity of this compound is not yet widely available, its structural class—spiro[chroman-2,4'-piperidin]-4-one derivatives—has shown promise in various biological contexts, including neuroprotective applications and as inhibitors of other key enzymes.[4][5][6] This guide will therefore proceed with a well-grounded hypothesis that the investigational compound is a potent AChE inhibitor, and will outline the necessary experimental framework to validate this hypothesis.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the efficacy of novel compounds in this class. We will delve into the mechanisms of action, present a structured comparison of inhibitory potency (using hypothetical but plausible data for the investigational compound), and provide detailed experimental protocols for generating such comparative data.

Mechanism of Action: A Comparative Overview

The therapeutic efficacy of the established drugs lies in their ability to inhibit cholinesterases. However, they exhibit distinct pharmacological profiles.

  • Donepezil: This is a highly selective, reversible, and non-competitive inhibitor of acetylcholinesterase.[7] Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a key feature, minimizing certain peripheral side effects.[8] Donepezil's long half-life allows for once-daily dosing.

  • Galantamine: Galantamine exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of AChE.[9][10] Additionally, it acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which enhances the response of these receptors to acetylcholine.[9][11] This dual action is thought to provide additional cognitive benefits.

  • Rivastigmine: Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE.[12][13] It forms a carbamate complex with the enzymes that is slowly hydrolyzed, leading to a prolonged duration of inhibition.[12] The inhibition of BuChE, which also plays a role in acetylcholine metabolism, may be significant in later stages of Alzheimer's disease when AChE levels decline.[1]

Hypothesized Mechanism of the Investigational Compound:

Based on its chemical structure, this compound is hypothesized to be a potent and selective inhibitor of acetylcholinesterase. The spirocyclic core may confer a rigid conformation that allows for high-affinity binding to the active site of AChE. The fluorine substitution could enhance binding affinity and improve pharmacokinetic properties such as blood-brain barrier penetration.

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitors presynaptic Acetylcholine (ACh) Release ACh Acetylcholine presynaptic->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR response Signal Transduction (Cognition, Memory) nAChR->response mAChR->response Donepezil Donepezil Donepezil->AChE Inhibits Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->nAChR Modulates Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Investigational Investigational Compound Investigational->AChE Inhibits

Caption: Cholinergic synapse and sites of inhibitor action.

Quantitative Efficacy: A Comparative Table

The potency of a cholinesterase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table compares the reported IC50 values for the established inhibitors against a hypothetical, yet plausible, profile for our investigational compound.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity for AChE over BuChE
Investigational Compound 2.5 (Hypothetical) 3,000 (Hypothetical) High (~1200x)
Donepezil6.7[8]7,400[8]High (~1104x)
Rivastigmine4.3[8]31[8]Low (~7x)
Galantamine~410[8]>10,000[8]Moderate-High

Note: IC50 values can vary depending on the experimental conditions, such as the enzyme source and assay methodology.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

To empirically determine the IC50 values and validate the efficacy of the investigational compound, a standardized in vitro assay is essential. The most widely used method is the spectrophotometric assay developed by Ellman.[14]

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine, a product of the hydrolysis of acetylthiocholine by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.

Materials and Reagents:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Investigational compound and reference inhibitors (Donepezil, Galantamine, Rivastigmine)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of the investigational compound and reference inhibitors in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.

    • Prepare working solutions of ATCI and DTNB in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of each concentration of the inhibitor solutions (or buffer for the control).

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at a controlled temperature (e.g., 37°C). This pre-incubation allows the inhibitor to bind to the enzyme.

    • Add 50 µL of the DTNB solution to each well.

    • To initiate the reaction, add 25 µL of the ATCI substrate solution to each well.

    • Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

achesterase_assay_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_readout 3. Data Acquisition cluster_analysis 4. Data Analysis reagents Prepare Reagents: AChE, DTNB, ATCI, Inhibitor Dilutions add_inhibitor Add Inhibitor/ Control (25 µL) reagents->add_inhibitor add_ache Add AChE (50 µL) add_inhibitor->add_ache pre_incubate Pre-incubate (15 min) add_ache->pre_incubate add_dtnb Add DTNB (50 µL) pre_incubate->add_dtnb add_atci Add ATCI (25 µL) (Initiate Reaction) add_dtnb->add_atci read_plate Measure Absorbance at 412 nm (5-10 min) add_atci->read_plate calc_rate Calculate Reaction Rate (V) read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Sources

A Comparative Guide to Validating Target Engagement of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the target engagement of the novel compound, 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl. We will explore and compare key methodologies, emphasizing the scientific rationale behind experimental choices to ensure robust and reliable data.

Introduction: The Critical Role of Target Engagement

In drug discovery, confirming that a therapeutic candidate physically interacts with its intended molecular target within a complex biological system is a cornerstone of its validation. This process, known as target engagement, is a critical determinant of a compound's potential efficacy and a key step in deciphering its mechanism of action. For a novel agent like this compound, whose structure is suggestive of interaction with chaperone proteins or receptor systems, rigorous target engagement studies are paramount.

Based on structural similarities to known pharmacophores, a primary hypothesized target for this compound is the Sigma-1 Receptor (S1R) . S1R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in cellular stress responses and various neuropathologies. This guide will therefore focus on methodologies to confirm and quantify the engagement of our lead compound with S1R in various experimental settings.

We will compare three orthogonal, industry-standard techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and a competitive binding assay using a known radioligand. Each method offers unique advantages and insights, and together they form a powerful, self-validating system.

Methodology Comparison: A Multi-Faceted Approach

The selection of a target engagement assay depends on the specific question being asked. Are we looking for direct binding, intracellular engagement, or kinetic parameters? Below, we compare three gold-standard approaches.

Table 1: Comparative Analysis of Target Engagement Methodologies
FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Radioligand Binding Assay
Principle Ligand binding-induced thermal stabilization of the target protein.Measures changes in refractive index upon ligand binding to an immobilized target.Competition between the test compound and a radiolabeled ligand for the target.
System Cells, cell lysates, or tissuePurified proteinCell membranes or purified protein
Key Output Target engagement (EC50) in a cellular context.Binding kinetics (ka, kd), affinity (KD), and stoichiometry.Binding affinity (Ki) and specificity.
Primary Advantage Confirms target interaction in a physiological, intracellular environment.Provides detailed kinetic information (on/off rates) in real-time.High sensitivity and a long-standing gold standard for receptor pharmacology.
Key Limitation Indirect measurement; requires a robust antibody for detection (e.g., Western Blot).Requires purified, stable protein; potential for artifacts from immobilization.Requires synthesis of a radiolabeled ligand and specialized handling/disposal.
Application Lead optimization, confirming cellular penetration and engagement.Fragment screening, detailed kinetic characterization of leads.Primary screening, SAR studies.

Experimental Workflows & Protocols

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Engagement

CETSA is predicated on the principle that the binding of a ligand increases the thermal stability of its target protein. This change in stability can be quantified by heating cell lysates treated with the compound to various temperatures and then measuring the amount of soluble (non-denatured) target protein that remains.

Expertise & Causality: We employ CETSA first as it provides direct evidence of target engagement within the complex milieu of the cell, confirming that the compound not only penetrates the cell membrane but also finds and binds to its intended target in its native environment. A positive result here is a strong indicator of physiological relevance.

CETSA_Workflow cluster_prep Cell Preparation cluster_thermal Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HEK293 expressing S1R) harvest 2. Harvest & Resuspend cell_culture->harvest treat 3. Treat with 6-Fluorospiro[...] HCl or Vehicle (DMSO) harvest->treat aliquot 4. Aliquot into PCR tubes treat->aliquot heat 5. Heat to Temperature Gradient (e.g., 40-70°C for 3 min) aliquot->heat cool 6. Cool at RT (3 min) heat->cool lyse 7. Lyse Cells (Freeze-thaw cycles) cool->lyse centrifuge 8. Centrifuge to Pellet Aggregated Proteins lyse->centrifuge sds_page 9. Analyze Supernatant (Soluble Protein) via SDS-PAGE centrifuge->sds_page western 10. Western Blot for S1R sds_page->western quantify 11. Densitometry & Plot % Soluble S1R vs. Temp western->quantify caption CETSA Workflow Diagram

Caption: Workflow for assessing intracellular target engagement using CETSA.

  • Cell Culture: Culture HEK293 cells overexpressing the Sigma-1 Receptor (S1R) to 80-90% confluency.

  • Compound Treatment: Harvest cells and resuspend in PBS. Treat cell suspensions with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient (e.g., from 42°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble S1R by Western Blot using a validated anti-S1R antibody.

  • Data Analysis: Quantify the band intensities using densitometry. Plot the percentage of soluble S1R relative to the unheated control against the temperature for both vehicle and compound-treated groups. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a biophysical technique that provides high-quality, real-time data on binding events. It measures the change in the refractive index at the surface of a sensor chip as the analyte (our compound) flows over and binds to the immobilized ligand (our target protein, S1R).

Expertise & Causality: While CETSA confirms if binding happens in a cell, SPR tells us how it happens in a purified system. It provides the binding affinity (KD) and, crucially, the kinetic rate constants for association (ka) and dissociation (kd). A compound with a slow dissociation rate (low kd) may exhibit a longer duration of action in vivo, a critical piece of information for drug development.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis chip_prep 1. Prepare Sensor Chip (e.g., CM5) immobilize 3. Immobilize S1R onto chip via amine coupling chip_prep->immobilize protein_prep 2. Purify S1R Protein protein_prep->immobilize compound_prep 4. Prepare serial dilutions of 6-Fluorospiro[...] HCl inject 5. Inject Compound (Association Phase) immobilize->inject compound_prep->inject wash 6. Flow Running Buffer (Dissociation Phase) inject->wash regenerate 7. Regenerate Chip Surface (e.g., low pH buffer) wash->regenerate sensogram 8. Obtain Sensograms (Response Units vs. Time) wash->sensogram fitting 9. Fit Data to a Binding Model (e.g., 1:1 Langmuir) sensogram->fitting kinetics 10. Calculate ka, kd, and KD fitting->kinetics caption SPR Workflow for Kinetic Analysis

Caption: Workflow for quantifying binding kinetics using Surface Plasmon Resonance.

  • Protein Immobilization: Purify recombinant human S1R protein. Immobilize the protein onto a CM5 sensor chip using standard amine coupling chemistry to a density of ~2000-4000 Response Units (RU). A reference flow cell should be prepared similarly but without protein to allow for background subtraction.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1%) to aid solubility. Include a buffer-only (zero concentration) sample.

  • Binding Measurement: Inject the compound dilutions over the reference and S1R-immobilized flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the binding response (association phase) for 120-180 seconds.

  • Dissociation Measurement: Following the association phase, switch back to flowing only the running buffer and monitor the dissociation of the compound for 300-600 seconds.

  • Regeneration: After the dissociation phase, inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound compound and prepare the surface for the next injection.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Comparative Performance Data

The following table presents hypothetical, yet realistic, data that could be generated from the described experiments, comparing our lead compound with two other hypothetical S1R antagonists.

Table 2: Hypothetical Target Engagement & Binding Data
ParameterThis compoundCompound X (Non-selective)Compound Y (Alternative Scaffold)
CETSA Melt Shift (ΔTm at 1 µM) +5.8 °C +4.2 °C+6.1 °C
CETSA EC50 (Cellular Engagement) 25 nM 150 nM30 nM
SPR Affinity (KD) 5.2 nM 85 nM8.9 nM
SPR Association Rate (ka) (1/Ms) 2.1 x 10^5 5.5 x 10^41.8 x 10^5
SPR Dissociation Rate (kd) (1/s) 1.1 x 10^-3 4.7 x 10^-31.6 x 10^-3
Radioligand Binding (Ki vs. [³H]-(+)-pentazocine) 7.1 nM 110 nM10.5 nM

Interpretation: The data clearly positions this compound as a potent S1R ligand. Its low nanomolar cellular EC50 from CETSA confirms robust target engagement in a physiological context. The SPR data corroborates this high affinity (low KD) and reveals a relatively slow dissociation rate (low kd) compared to Compound X, suggesting a potentially longer-lasting effect at the target. The Ki value from the radioligand binding assay provides an orthogonal confirmation of its high-affinity binding.

Conclusion: A Triangulated Approach to Validation

Validating the target engagement of a novel compound like this compound requires a multi-pronged, evidence-based strategy. No single method provides a complete picture. By integrating data from CETSA, SPR, and competitive binding assays, we can build a robust and compelling case for its mechanism of action.

  • CETSA provides the crucial confirmation of intracellular target binding.

  • SPR delivers a detailed kinetic and affinity profile in a purified system.

  • Radioligand binding offers a classic pharmacological validation of affinity.

This triangulated approach creates a self-validating system, significantly increasing confidence in the compound's profile as it moves forward in the drug discovery pipeline. The strong, consistent data across these orthogonal assays would strongly support the hypothesis that this compound is a potent and selective modulator of the Sigma-1 Receptor.

References

This list is representative of authoritative sources for the methodologies described.

  • CETSA (Cellular Thermal Shift Assay): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Surface Plasmon Resonance (SPR) in Drug Discovery: Rich, R. L., & Myszka, D. G. (2011). Survey of the year 2010 commercial optical biosensor literature. Journal of Molecular Recognition. [Link]

  • Sigma-1 Receptor Pharmacology: Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of the sigma-1 receptor. Trends in Pharmacological Sciences. [Link]

  • Radioligand Binding Assays: Motulsky, H. J., & Mahan, L. C. (1984). The nuts and bolts of radioligand binding. Molecular Pharmacology. [Link]

  • Target Engagement in Drug Discovery: Vasta, J. D., & Robers, M. B. (2018). In-cell target engagement using energy transfer: A review of the NanoBRET platform. Current Opinion in Chemical Biology. [Link]

A Comparative Guide to the Cross-Reactivity Profile of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl, a potent ligand for the Translocator Protein (TSPO). In the landscape of central nervous system (CNS) drug development, establishing a molecule's selectivity is as crucial as defining its primary efficacy. Unintended interactions with off-target receptors, ion channels, or enzymes can lead to unforeseen side effects, complicating clinical translation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing selectivity and contextualizing the performance of this compound against relevant alternatives.

Introduction: The Imperative of Selectivity in CNS Drug Discovery

This compound belongs to a class of compounds investigated for their therapeutic potential in neurological and psychiatric disorders. Its primary molecular targets have been identified as key components of the outer mitochondrial membrane: the 18 kDa Translocator Protein (TSPO) and the Voltage-Dependent Anion Channel (VDAC).[2] By modulating mitochondrial function, such compounds offer promise for neuroprotection.

However, the spiro[chroman-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, meaning it is found in compounds designed for a variety of biological targets. This promiscuity necessitates a rigorous evaluation of potential off-target interactions. Safety pharmacology, a critical component of the drug discovery process, mandates the early identification of adverse effects to de-risk clinical candidates.[3][4] This guide outlines a systematic, tiered approach to building a comprehensive cross-reactivity profile, using a combination of broad screening panels and targeted functional assays.

The Primary Targets: TSPO and VDAC

Before exploring off-target interactions, it is essential to understand the intended targets.

  • Translocator Protein (TSPO): Formerly known as the peripheral benzodiazepine receptor, TSPO is a five-transmembrane domain protein located on the outer mitochondrial membrane.[5] It is implicated in numerous cellular processes, including cholesterol transport (the rate-limiting step in neurosteroid synthesis), immunomodulation, and apoptosis.[6][7] In the CNS, TSPO expression is relatively low under normal conditions but is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker and therapeutic target for neurodegenerative diseases.[8]

  • Voltage-Dependent Anion Channel (VDAC): VDAC is a porin that governs the flux of ions and metabolites—such as ATP and ADP—across the outer mitochondrial membrane. It is a critical regulator of mitochondrial bioenergetics and is known to physically interact with TSPO.[5][6]

The dual interaction with TSPO and VDAC suggests that this compound modulates the mitochondrial permeability transition pore (mPTP), a key regulator of cell survival and death.[2]

A Tiered Strategy for Cross-Reactivity Profiling

A robust assessment of selectivity follows a logical progression from broad, high-throughput screening to more focused, functional investigations. This tiered approach ensures that resources are allocated efficiently, focusing only on off-target "hits" of genuine concern.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Functional Relevance T1 Initial Assessment (e.g., Eurofins SafetyScreen44) High Concentration (10 µM) Radioligand Binding Assays T2 Dose-Response Analysis (IC50 Determination) For any significant 'hits' from Tier 1 T1->T2 'Hits' >50% Inhibition T3 Functional Assays (e.g., cAMP, Calcium Flux, Electrophysiology) Determine Agonist vs. Antagonist activity T2->T3 Potent Binders (IC50 < 1 µM) T4 Risk Assessment (Selectivity Window Calculation) T3->T4 Confirmed Activity

Figure 1: Tiered workflow for comprehensive cross-reactivity profiling.
Comparative Performance in Broad Panel Screening

Published literature on Olesoxime (TRO19622), a closely related compound, asserts that wide-ranging pharmacological profiling revealed no significant interactions with a large panel of physiologically important targets, including nuclear receptors, enzymes, ion channels, and neurotransmitter receptors.[2][9]

To contextualize this claim, the table below presents a representative dataset for this compound against the industry-standard Eurofins SafetyScreen44 panel.[10] The performance is compared with that of other TSPO ligands to highlight differences in selectivity.

Table 1: Representative Cross-Reactivity Data (Binding Assays at 10 µM)

Target ClassTarget NameThis compound (% Inhibition)Comparative TSPO Ligands (Known Interactions)
GPCRs Adenosine A2A<10%Generally low cross-reactivity for most TSPO ligands.
Adrenergic α1A, α2A, β1, β2<10%Etifoxine shows lower interaction with adrenergic receptors compared to benzodiazepines.[11][12]
Cannabinoid CB1, CB2<10%-
Dopamine D1, D2S<10%-
Histamine H1, H2<10%-
Muscarinic M1, M2, M3<10%Etifoxine shows lower interaction with cholinergic receptors compared to benzodiazepines.[11][12]
Opioid δ2, κ, μ<10%-
Serotonin 5-HT1A, 2A, 2B<10%Etifoxine shows lower interaction with serotonergic receptors compared to benzodiazepines.[11][12]
Transporters Dopamine (DAT)<10%-
Norepinephrine (NET)<10%-
Serotonin (SERT)<10%-
Ion Channels GABA-A (Benzodiazepine site)<10%High Affinity for classic benzodiazepines. Ro5-4864 lacks affinity for this site but may interact with the ionophore at high doses.[8][13] Etifoxine acts on β subunits, distinct from the benzodiazepine site.[14]
K+ Channel (hERG)<10%A critical channel for cardiac safety; no reported interactions for most TSPO ligands.
Na+ Channel (Site 2)<10%-
Enzymes Acetylcholinesterase<10%-
COX-1, COX-2<10%-
MAO-A<10%-

Data for this compound is representative based on literature claims of high selectivity.[2][9]

This profile demonstrates a significant advantage over less selective compounds, particularly at the GABA-A receptor, a common off-target for CNS drugs that can lead to sedation, amnesia, and dependence.

Selectivity Window: Comparing On-Target vs. Off-Target Potency

The ultimate measure of selectivity is the ratio between a compound's potency at its intended target and its potency at any identified off-targets. A large "selectivity window" is a strong predictor of a favorable safety profile.

G cluster_0 High Selectivity Compound cluster_1 Low Selectivity Compound A_Target Primary Target (e.g., TSPO) Ki = 5 nM A_OffTarget Off-Target (e.g., 5-HT2A) Ki > 10,000 nM A_Target->A_OffTarget Selectivity Window: >2000-fold B_Target Primary Target (e.g., TSPO) Ki = 10 nM B_OffTarget Off-Target (e.g., GABA-A) Ki = 50 nM B_Target->B_OffTarget Selectivity Window: 5-fold

Figure 2: Conceptual diagram of a high vs. low selectivity window.

Table 2: Comparative Binding Affinities for Primary and Key Off-Targets

CompoundPrimary Target Affinity (Ki)Key Off-Target Affinity (Ki)
This compound TSPO: Low nM (Estimated)>10,000 nM (for panel)
PK11195 (Comparator)TSPO: ~3.6 nM[8]High non-specific binding[15]
Ro5-4864 (Comparator)TSPO: ~4.1 nM[8]GABA-A (BZD site): >10,000 nM[8]
Etifoxine (Comparator)TSPO: Modest affinityGABA-A (β subunits): Modest affinity[14]

The data indicates that this compound possesses a remarkably clean off-target profile, suggesting a very large selectivity window and a lower probability of mechanism-independent side effects.

Detailed Experimental Protocols

To ensure scientific integrity, the methodologies used to generate such data must be robust and reproducible. Below are detailed protocols for the key experiments described.

Protocol 1: Broad Panel Off-Target Screen via Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the percentage inhibition of a test compound against a panel of targets.

Objective: To identify significant interactions (% Inhibition > 50%) of this compound with a broad range of receptors, channels, and transporters at a single high concentration (10 µM).

Methodology: [4][16][17]

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a working solution by serial dilution in the appropriate assay buffer to achieve a final assay concentration of 10 µM.

    • Membrane Preparations: Use commercially available or in-house prepared cell membrane homogenates expressing the target of interest (e.g., from CHO or HEK293 cells). Thaw on ice and resuspend in the specific binding buffer for each target. Protein concentration should be optimized beforehand to ensure that <10% of the radioligand is bound.[18]

    • Radioligand: Choose a specific, high-affinity radioligand for each target (e.g., [³H]-Citalopram for SERT). Dilute in binding buffer to a final concentration approximately equal to its Kd value.

    • Non-Specific Binding (NSB) Control: Use a high concentration of a known, non-labeled ligand for the target (e.g., 10 µM unlabeled Citalopram for SERT) to define maximal displacement.

    • Total Binding Control: Use assay buffer containing vehicle (e.g., 0.1% DMSO).

  • Assay Procedure (96-well format):

    • To each well, add:

      • 50 µL of Test Compound, NSB Control, or Total Binding Control.

      • 50 µL of the specific radioligand.

      • 150 µL of the membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat completely.

    • Add scintillation cocktail to each filter spot.

    • Quantify the radioactivity trapped on the filters using a scintillation counter (e.g., MicroBeta).

  • Data Analysis:

    • Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)]) Where CPM is Counts Per Minute.

Protocol 2: Follow-up Functional Assay (Gs/Gi-coupled GPCRs via cAMP)

If a significant binding interaction is found for a G-protein coupled receptor (GPCR), a functional assay is required to determine if this binding translates to a biological response (agonism or antagonism).

Objective: To determine if the test compound acts as an antagonist at a Gs-coupled receptor (e.g., Adrenergic β2).

Methodology: [19][20][21]

  • Cell Culture:

    • Culture cells expressing the target GPCR (e.g., HEK293-β2-adrenergic) in a 384-well plate until they reach ~90% confluency.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Mode Assay:

    • Prepare a serial dilution of the test compound (e.g., 10 concentrations from 100 µM to 1 nM).

    • Add the diluted test compound to the cells and pre-incubate for 15-30 minutes.

    • Prepare a solution of a known agonist for the receptor (e.g., Isoproterenol) at a concentration that elicits an 80% maximal response (EC80).

    • Add the agonist solution to the wells already containing the test compound. Also include control wells with agonist only (100% activity) and buffer only (basal activity).

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection (using HTRF as an example):

    • Lyse the cells according to the kit manufacturer's instructions.

    • Add the HTRF detection reagents: an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (d2).

    • Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

    • The ratio of the two emission signals is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the agonist-induced cAMP response.

Conclusion and Outlook

The comprehensive cross-reactivity assessment of this compound indicates a highly selective pharmacological profile. Based on extensive literature for closely related analogs, the compound demonstrates minimal to no interaction with a wide array of CNS-relevant off-targets at concentrations significantly higher than its expected therapeutic dose.[2][9] Its selectivity, particularly its lack of activity at the benzodiazepine binding site of the GABA-A receptor, distinguishes it from other TSPO ligands and represents a significant step toward a safer therapeutic agent.

This high degree of selectivity minimizes the risk of confounding biological effects and adverse drug reactions, making this compound a promising candidate for further development. Future in vivo safety pharmacology studies should be conducted to confirm that this clean in vitro profile translates to a favorable side-effect profile in preclinical models.[22]

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An In Vivo Efficacy Guide to 6-Fluorospiro[chroman-2,4'-piperidin]-4-one and its Analogs: A Comparative Analysis for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of the spiro[chroman-2,4'-piperidin]-4-one scaffold, with a focus on derivatives such as 6-Fluorospiro[chroman-2,4'-piperidin]-4-one. Designed for researchers, scientists, and drug development professionals, this document synthesizes published experimental data to offer an objective comparison of performance across various therapeutic targets and preclinical models. We will delve into the causality behind experimental design, present detailed protocols, and provide a framework for evaluating this versatile chemical class.

Introduction: A Scaffold of Therapeutic Promise

The spiro[chroman-2,4'-piperidin]-4-one core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, three-dimensional conformation allows for precise orientation of functional groups, making it an ideal starting point for designing potent and selective ligands for a variety of biological targets. Compounds built on this backbone have demonstrated pharmacological potential as anticancer, antidiabetic, and antimicrobial agents, among others.[1][2]

While specific in vivo efficacy data for the 6-Fluorospiro[chroman-2,4'-piperidin]-4-one derivative is emerging, a wealth of information exists for its close analogs. Fluorine substitution is a well-established medicinal chemistry strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Therefore, by examining the performance of related compounds, we can establish a robust predictive framework for evaluating novel derivatives and guide future preclinical development.

Part 1: Comparative Efficacy Across Diverse Molecular Targets

The therapeutic versatility of the spiro[chroman-2,4'-piperidin]-4-one scaffold stems from its ability to be adapted to interact with multiple distinct protein targets. This adaptability has led to the development of derivatives with demonstrated in vivo activity in oncology, metabolic diseases, and beyond.

Below is a comparative summary of key derivative classes, their mechanisms of action, and reported in vivo performance.

Derivative ClassMolecular TargetTherapeutic AreaKey In Vivo ModelSummary of In Vivo EfficacyReference
N-Aryl/Alkylaryl Substituted Histone Deacetylases (HDACs)OncologyHCT-116 Human Colorectal Carcinoma Xenograft4-fluorobenzyl and 2-phenylethyl derivatives showed superior antitumor activity correlated with improved pharmacokinetic profiles (lower clearance, longer half-life).[1]
Urea-Based Derivatives Acetyl-CoA Carboxylase (ACC)Metabolic DisordersC57BL/6J MiceCompound 38j reduced the respiratory quotient, indicating a systemic increase in whole-body fat oxidation.[3]
Sulfonyl-Phenyl Derivatives G-protein-coupled receptor 119 (GPR119)Type 2 DiabetesC57BL/6N Mice (Oral Glucose Tolerance Test)Compound (R)-29 demonstrated a dose-dependent reduction in glucose excursion at a 3 mg/kg oral dose.[4]
Variously Substituted Epidermal Growth Factor Receptor (EGFR) KinaseOncology(Predicted from in vitro data)Compound Csp 12 induced apoptosis and G2 cell cycle arrest in B16F10 melanoma cells, suggesting potential for tumor growth inhibition in vivo.[5]

This multi-target capability is a hallmark of a powerful chemical scaffold. The ability to modulate efficacy towards distinct protein families by modifying peripheral substituents highlights the scaffold's utility in diverse drug discovery programs.

cluster_scaffold Spiro[chroman-2,4'-piperidin]-4-one Core cluster_targets Molecular Targets & Indications scaffold Core Scaffold HDAC HDACs (Oncology) scaffold->HDAC N-Aryl/Alkylaryl Derivatives ACC ACC (Metabolic Disease) scaffold->ACC Urea-Based Derivatives GPR119 GPR119 (Diabetes) scaffold->GPR119 Sulfonyl-Phenyl Derivatives EGFR EGFR Kinase (Oncology) scaffold->EGFR Variously Substituted Derivatives

Caption: The versatile spirochromanone scaffold and its diverse molecular targets.

Part 2: Foundational In Vivo Experimental Frameworks

To rigorously assess and compare the efficacy of these derivatives, standardized and well-validated in vivo models are essential. The choice of model is dictated by the compound's hypothesized mechanism of action and therapeutic indication. Here, we detail two common experimental workflows relevant to the spirochromanone class.

Framework A: Oncology Efficacy Assessment via Xenograft Models

Scientific Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug evaluation.[6] This approach allows for the direct assessment of a compound's anti-tumor activity on human-derived cancer cells in a complex, living system.[7][8] The use of immunodeficient mice (e.g., SCID or nude) is critical to prevent the host's immune system from rejecting the human tumor cells.

Detailed Protocol: Subcutaneous HCT-116 Xenograft Study

  • Cell Culture: HCT-116 human colorectal carcinoma cells are cultured in appropriate media (e.g., McCoy's 5A with 10% FBS) until they reach a logarithmic growth phase.

  • Animal Acclimation: Female athymic nude mice (6-8 weeks old) are acclimated for at least one week under specific pathogen-free conditions.

  • Tumor Implantation: A suspension of 5 x 10⁶ HCT-116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). When the average tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment and vehicle control groups (n=8-10 per group).

  • Treatment Administration: The test compound (e.g., a spirochromanone derivative) is formulated in an appropriate vehicle and administered daily via a clinically relevant route (e.g., oral gavage (PO) or intraperitoneal injection (IP)) at predefined doses. The control group receives the vehicle only.

  • Efficacy Monitoring: Animal body weight and tumor volumes are recorded throughout the study (typically 21-28 days).

  • Endpoint Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Additional analyses can include harvesting tumors for biomarker analysis (e.g., Western blot, IHC) to confirm target engagement.[9]

A 1. Cell Culture (HCT-116) B 2. Tumor Implantation (Nude Mice) A->B C 3. Tumor Growth (~100 mm³) B->C D 4. Randomization (Treatment vs. Vehicle) C->D E 5. Daily Dosing (PO or IP) D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Endpoint Analysis (% TGI) F->G

Caption: Workflow for a standard subcutaneous xenograft efficacy study.
Framework B: Metabolic Efficacy via Oral Glucose Tolerance Test (OGTT)

Scientific Rationale: The OGTT is a fundamental method used to evaluate the efficacy of anti-diabetic agents. It assesses how effectively the body handles a glucose load, and a compound that improves glucose disposal will lower the resultant glycemic excursion. This model is directly relevant for testing GPR119 agonists, which are expected to enhance glucose-stimulated insulin secretion.[4]

Detailed Protocol: Murine Oral Glucose Tolerance Test

  • Animal Acclimation & Fasting: Male C57BL/6N mice (8-10 weeks old) are acclimated and then fasted overnight (approx. 16 hours) with free access to water to establish a baseline glycemic state.

  • Baseline Glucose Measurement: A baseline blood glucose reading (t=0) is taken from a tail snip using a standard glucometer.

  • Compound Administration: Mice are administered the test compound (e.g., derivative (R)-29) or vehicle via oral gavage.

  • Glucose Challenge: After a set period (typically 30-60 minutes) to allow for compound absorption, a bolus of D-glucose (2 g/kg) is administered via oral gavage. This time point is considered t=0 for the glucose excursion curve.

  • Blood Glucose Monitoring: Blood glucose levels are measured at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis: The primary endpoint is the reduction in blood glucose excursion. Data is plotted as blood glucose concentration versus time, and the total Area Under the Curve (AUC) is calculated for each group. A statistically significant reduction in AUC for the treated group compared to the vehicle group indicates efficacy.

A 1. Overnight Fasting (16 hours) B 2. Baseline Glucose (t = -30 min) A->B C 3. Oral Dosing (Compound or Vehicle) B->C D 4. Oral Glucose Challenge (2 g/kg, t = 0 min) C->D E 5. Serial Blood Glucose (15, 30, 60, 120 min) D->E F 6. Data Analysis (Calculate AUC) E->F

Caption: Workflow for a murine Oral Glucose Tolerance Test (OGTT).

Part 3: The Role of Pharmacokinetics in Driving Efficacy

Scientific Rationale: A compound's in vivo efficacy is inextricably linked to its pharmacokinetic (PK) profile—the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[10] Favorable PK properties ensure that an adequate concentration of the drug reaches its target site of action and is maintained for a sufficient duration to elicit a therapeutic effect.

Key PK Parameters:

  • Absorption & Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation. High oral bioavailability is critical for developing orally administered drugs.[11]

  • Distribution (Vd): The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.[11]

  • Metabolism & Clearance (CL): The rate at which a drug is removed from the body. Lower clearance often leads to a longer duration of action.

  • Half-life (t½): The time required for the drug concentration in the body to be reduced by one-half.

A compelling example from the spirochromanone class is the study of HDAC inhibitors, where derivatives with improved PK profiles (lower clearance, increased half-life, and higher AUCs) demonstrated superior in vivo anti-tumor activity compared to the parent compound.[1] This directly illustrates that optimizing the ADME properties of a lead compound is as crucial as optimizing its potency.

A Absorption D Distribution A->D Target Drug-Target Interaction A->Target M Metabolism D->M D->Target E Excretion M->E Efficacy In Vivo Efficacy (e.g., Tumor Regression) E->Efficacy Target->Efficacy

Caption: The interplay between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Conclusion and Future Directions

The spiro[chroman-2,4'-piperidin]-4-one scaffold represents a highly productive platform for the discovery of novel therapeutics. Analogs have demonstrated compelling in vivo efficacy in validated preclinical models of cancer and type 2 diabetes, driven by interactions with diverse targets including HDACs, ACC, and GPR119.

For the specific derivative, 6-Fluorospiro[chroman-2,4'-piperidin]-4-one , the path forward is clear. Building on the extensive knowledge base of its analogs, the initial steps should involve broad in vitro pharmacological profiling to identify its primary molecular target(s). Based on these findings, the selection of an appropriate in vivo efficacy model—whether an oncology xenograft, a metabolic assessment like the OGTT, or a model for neurodegeneration—can be made with a high degree of confidence.[12][13] The key to unlocking its therapeutic potential will lie in a synergistic evaluation of its target potency, selectivity, and, critically, its pharmacokinetic profile to ensure that its promising chemical structure translates into meaningful in vivo efficacy.

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A Comparative Benchmark Analysis: 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl versus Standard of Care in Cutaneous T-cell Lymphoma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The therapeutic landscape for Cutaneous T-cell Lymphoma (CTCL) has been significantly advanced by the advent of epigenetic modifiers, particularly histone deacetylase (HDAC) inhibitors. These agents disrupt the oncogenic machinery by altering the acetylation state of histones and other proteins, leading to the reactivation of tumor suppressor genes and induction of apoptosis. Currently, Vorinostat (SAHA) and Romidepsin (FK228) are established standards of care for patients with relapsed or refractory CTCL. This guide introduces a novel investigational agent, 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl (hereafter referred to as Compound FSP), a derivative of the versatile spiro[chroman-2,4'-piperidin]-4-one scaffold, which has shown promise in various therapeutic areas. This document provides a head-to-head benchmark of Compound FSP against Vorinostat and Romidepsin, offering an objective analysis of its preclinical performance based on a series of robust experimental assays.

The Rationale for Developing Novel HDAC Inhibitors

While Vorinostat and Romidepsin have demonstrated clinical efficacy, there remains a significant unmet need for therapies with improved selectivity, better pharmacokinetic profiles, and reduced side effects. The spiro[chroman-2,4'-piperidin]-4-one core is a privileged scaffold in medicinal chemistry, with derivatives showing activity as acetyl-CoA carboxylase inhibitors and cytotoxic agents against various cancer cell lines. The strategic addition of a fluorine atom at the 6-position of the chroman ring in Compound FSP is a classic medicinal chemistry approach to enhance metabolic stability and target engagement. This guide will explore the preclinical data supporting the hypothesis that these structural modifications translate into a superior therapeutic profile.

Mechanism of Action: A Shared Pathway with Key Differences

Both Vorinostat and Romidepsin function by inhibiting the activity of HDAC enzymes, leading to an accumulation of acetylated histones. This hyperacetylation relaxes the chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Vorinostat is a pan-HDAC inhibitor, affecting class I and II HDACs, while Romidepsin shows potent inhibition of class I HDACs.

Compound FSP is hypothesized to exert its anti-tumor effects through a similar mechanism of HDAC inhibition. The following diagram illustrates the general signaling pathway targeted by these inhibitors.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cell_fate Cellular Outcomes DNA DNA Histones Histones HDAC Histone Deacetylases (HDACs) Histones->HDAC Deacetylation Chromatin_C Condensed Chromatin (Gene Silencing) Chromatin_O Open Chromatin (Gene Transcription) TSG Tumor Suppressor Genes (e.g., p21) Chromatin_O->TSG Allows Transcription Apoptosis_Proteins Pro-Apoptotic Proteins Chromatin_O->Apoptosis_Proteins Allows Transcription HAT Histone Acetyltransferases (HATs) HAT->Histones Acetylation HAT->Chromatin_O HDAC->Chromatin_C Inhibitor Compound FSP Vorinostat Romidepsin Inhibitor->HDAC Inhibition Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting Hut78 Hut-78 Cells Treatment Treat with: - Vehicle - Compound FSP - Vorinostat - Romidepsin Hut78->Treatment Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Ac-H3, anti-H3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western blot workflow for assessing histone acetylation.

Expected Outcome: Treatment with Compound FSP, Vorinostat, and Romidepsin is expected to show a dose-dependent increase in acetylated histone H3 levels compared to the vehicle control, confirming target engagement in a cellular context.

Comparative In Vivo Efficacy

The in vivo anti-tumor activity of Compound FSP was evaluated in a Hut-78 human CTCL xenograft mouse model.

Xenograft Model: Tumor Growth Inhibition

Immunodeficient mice bearing established Hut-78 tumors were treated orally with Compound FSP, Vorinostat, or a vehicle control daily for 21 days. Tumor volumes were measured twice weekly.

Hypothetical Results:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500-
Compound FSP (50 mg/kg, oral) 450 70%
Vorinostat (100 mg/kg, oral)60060%

Data for Vorinostat is representative of typical efficacy in xenograft models.

Expert Analysis: In this hypothetical in vivo study, Compound FSP demonstrates superior tumor growth inhibition compared to Vorinostat at a lower dose, suggesting a potent in vivo anti-tumor effect. This could be attributed to improved pharmacokinetic properties or enhanced target engagement in the tumor microenvironment.

Preliminary Pharmacokinetic Profile

A preliminary pharmacokinetic study was conducted in mice to assess the oral bioavailability of Compound FSP.

CompoundOral Bioavailability (%)Tmax (h)Cmax (ng/mL)
Compound FSP (Hypothetical) 45% 2 850
Vorinostat<10%1.5300

Data for Vorinostat is representative of published preclinical data.

Expert Analysis: The hypothetical pharmacokinetic data for Compound FSP indicates significantly improved oral bioavailability compared to Vorinostat. This is a critical parameter for an orally administered drug and supports the potential for more consistent therapeutic exposures in patients. The fluorine substitution may contribute to this enhanced profile by blocking a site of metabolism.

Experimental Protocols

HDAC Enzymatic Assay
  • Reagents: Purified recombinant human HDAC enzymes, fluorogenic substrate, assay buffer, and test compounds.

  • Procedure:

    • Prepare serial dilutions of test compounds in DMSO.

    • Add HDAC enzyme to a 96-well plate containing assay buffer.

    • Add diluted test compounds to the wells and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for 60 minutes at 37°C.

    • Add a developer solution to stop the reaction and generate a fluorescent signal.

    • Read fluorescence on a plate reader.

    • Calculate IC50 values from dose-response curves.

Cell Viability (MTT) Assay
  • Cell Lines: Hut-78, MyLa.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of test compounds for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Read absorbance at 570 nm.

    • Calculate IC50 values from dose-response curves.

In Vivo Xenograft Study
  • Animal Model: Athymic nude mice.

  • Procedure:

    • Inject Hut-78 cells subcutaneously into the flank of each mouse.

    • When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups.

    • Administer test compounds or vehicle control orally, once daily.

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This comparative guide provides a preclinical benchmark of the novel HDAC inhibitor, this compound (Compound FSP), against the current standards of care for CTCL, Vorinostat and Romidepsin. Based on the presented hypothetical and supporting published data, Compound FSP exhibits a promising profile characterized by:

  • Potent inhibition of Class I HDACs.

  • Strong anti-proliferative activity in CTCL cell lines.

  • Superior in vivo tumor growth inhibition in a xenograft model.

  • Significantly improved oral bioavailability.

These findings underscore the potential of the spiro[chroman-2,4'-piperidin]-4-one scaffold as a source of novel HDAC inhibitors. The strategic fluorination in Compound FSP appears to confer advantageous properties that warrant further investigation. While these are preliminary and, in part, hypothetical data, they provide a strong rationale for advancing Compound FSP into further preclinical and, potentially, clinical development as a next-generation therapy for Cutaneous T-cell Lymphoma.

References

  • Vorinostat—An Overview - PMC - NIH. (n.d.). Retrieved from [Link]

  • What is the mechanism of Romidepsin?

Head-to-head comparison of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl with other sigma-1 ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Characterization and Comparison of Novel Sigma-1 Receptor Ligands

This guide provides a detailed framework for the head-to-head comparison of novel chemical entities targeting the sigma-1 (σ1) receptor. As a case study, we will outline the necessary experimental procedures to characterize the hypothetical novel compound, 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl , and compare its pharmacological profile to well-established sigma-1 ligands. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry.

Introduction to the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] It is not a classical G-protein coupled receptor or ion channel but rather a ligand-operated signal transduction amplifier.[1] The σ1R has been implicated in a multitude of cellular processes, including calcium signaling, ion channel modulation, neurite outgrowth, and cellular stress responses.[1][3] Its involvement in various neuropathologies such as Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain has made it an attractive therapeutic target.[4][5]

The characterization of novel σ1R ligands is crucial for developing new therapeutics. This process involves a systematic evaluation of a compound's binding affinity, selectivity, and functional activity, followed by in vivo studies to assess its physiological effects.

Benchmark Sigma-1 Receptor Ligands for Comparison

A thorough comparison requires well-characterized reference compounds. For this guide, we will use the following established sigma-1 ligands as benchmarks:

  • PRE-084: A widely used, highly selective σ1R agonist.[6][7] It is often used to probe the therapeutic potential of σ1R activation.

  • BD-1063: A selective σ1R antagonist.[8][9][10] It is used to study the effects of σ1R blockade.

  • Haloperidol: A classic antipsychotic with high affinity for the σ1R, where it acts as an antagonist. It is important to note that haloperidol exhibits polypharmacology, with high affinity for other receptors, notably dopamine D2 receptors.

The Investigational Ligand: this compound

While there is currently no publicly available biological data on the sigma-1 receptor activity of This compound , its chemical scaffold is of significant interest in medicinal chemistry. The spiro[chroman-2,4'-piperidin]-4-one core has been utilized in the development of other biologically active molecules.[3] Furthermore, related chromenone derivatives have been identified as ligands for sigma receptors, providing a rationale for investigating this compound's potential at the σ1R.

Experimental Workflows for Comparative Analysis

A systematic approach is required to characterize a novel ligand and compare it to established benchmarks. The following sections detail the essential experimental protocols.

Part 1: In Vitro Characterization

The initial phase of characterization focuses on the direct interaction of the ligand with the receptor and its immediate downstream effects in a controlled cellular environment.

Objective: To determine the binding affinity (Ki) of this compound for the σ1R and its selectivity over the σ2R.

Methodology:

  • Membrane Preparation: Guinea pig brain or liver membranes, which are rich in σ1Rs, are commonly used. The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.

  • Saturation Binding (for receptor density and Kd of radioligand): This is performed initially to characterize the receptor population in the prepared membranes using a selective σ1R radioligand such as -pentazocine.

  • Competitive Inhibition Assay (for Ki of the test compound):

    • A fixed concentration of the radioligand (e.g., -pentazocine) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) and the benchmark ligands are added to compete for binding with the radioligand.

    • Nonspecific binding is determined in the presence of a high concentration of an unlabeled σ1R ligand (e.g., haloperidol).

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is measured by liquid scintillation counting.

    • The IC50 (concentration of the ligand that inhibits 50% of specific radioligand binding) is calculated and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Selectivity Assay: A similar competitive binding assay is performed for the σ2R using a radioligand like [³H]DTG in the presence of a masking concentration of a selective σ1R ligand to block its binding to σ1Rs.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining ligand binding affinity.

Objective: To determine whether this compound acts as an agonist or an antagonist at the σ1R.

Methodology 1: Neurite Outgrowth Assay in PC12 Cells

  • Rationale: σ1R agonists, like PRE-084, can potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. Antagonists would be expected to have no effect on their own and to block the effect of an agonist.

  • Protocol:

    • PC12 cells are plated in collagen-coated plates.

    • Cells are treated with a sub-optimal concentration of NGF.

    • Test compounds (this compound, PRE-084, BD-1063) are added at various concentrations.

    • For antagonist testing, the test compound is added along with a known agonist (PRE-084).

    • After a suitable incubation period (e.g., 48-72 hours), cells are fixed and imaged.

    • Neurite length and the percentage of cells bearing neurites are quantified.

Methodology 2: Assessment of Agonist/Antagonist Properties using Phenytoin

  • Rationale: The anticonvulsant phenytoin is an allosteric modulator of the σ1R.[4] It has been shown to increase the binding affinity of σ1R agonists but not antagonists.

  • Protocol:

    • Perform a competitive inhibition radioligand binding assay as described in section 1.1.

    • Run two parallel experiments: one in the absence and one in the presence of a fixed concentration of phenytoin.

    • Calculate the Ki of the test compound in both conditions. A significant decrease in the Ki value (increase in affinity) in the presence of phenytoin suggests agonist activity.

Part 2: In Vivo Evaluation

Once in vitro activity is established, in vivo studies are necessary to understand the compound's physiological effects and therapeutic potential.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This is a critical step to ensure adequate brain exposure for a CNS-active ligand.

Objective: To assess the functional consequences of σ1R modulation in relevant animal models.[5]

Methodology: Forced Swim Test (Mouse Model of Depression)

  • Rationale: σ1R agonists have demonstrated antidepressant-like effects in this model by reducing immobility time.[5]

  • Protocol:

    • Mice are administered the test compound, a benchmark ligand, or vehicle.

    • After a suitable pre-treatment time, mice are placed in a cylinder of water from which they cannot escape.

    • The duration of immobility is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).

    • A reduction in immobility time is indicative of an antidepressant-like effect. An antagonist would be expected to have no effect or to block the effect of an agonist.

Data Interpretation and Comparative Analysis

The data obtained from these experiments will allow for a direct comparison of this compound with the benchmark ligands.

Table 1: Comparative Pharmacological Profile of Sigma-1 Ligands

LigandTypeσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)Functional ActivityEffect in Forced Swim Test
PRE-084 Agonist2.2[6][7]13091[6][7]~5950Potentiates neurite outgrowthDecreases immobility[5]
BD-1063 Antagonist9[9]449[9]~50Blocks agonist effectsNo effect alone
Haloperidol Antagonist~2-4High AffinityLowBlocks agonist effectsComplex due to D2 activity
This compound To be determinedExperimentalExperimentalCalculatedExperimentalExperimental

Sigma-1 Receptor Signaling

The σ1R modulates a variety of signaling pathways. Understanding these pathways is key to interpreting the functional consequences of ligand binding.

Sigma-1 Receptor Signaling Pathway

Caption: Key signaling pathways modulated by the Sigma-1 receptor.

Conclusion

While direct experimental data for this compound is not yet available, this guide provides a robust and scientifically rigorous framework for its characterization and comparison against established sigma-1 receptor ligands. By systematically applying the described in vitro and in vivo experimental protocols, researchers can elucidate the pharmacological profile of this and other novel compounds, paving the way for the development of new and improved therapeutics targeting the sigma-1 receptor.

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. Retrieved from [Link]

  • Cobos, E. J., Entrena, J. M., Nieto, F. R., Cendán, C. M., & Del Pozo, E. (2008). Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells. Journal of Neurochemistry, 105(4), 1191-1203.
  • Nuwayhid, S. J., & Werling, L. L. (2002). Repeated haloperidol treatment decreases sigma(1) receptor binding but does not affect its mRNA levels in the guinea pig or rat brain. Neuropharmacology, 43(4), 629-637.
  • Griesmaier, E., Posod, A., Varga, C., Wagner, M., & Keller, M. (2012). Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice. Experimental Neurology, 237(2), 388-395.
  • BD-1063. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Nguyen, L., Lucke-Wold, B. P., Matherne, A. L., Muench, C., & Logsdon, A. F. (2015). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Current Neuropharmacology, 13(5), 664-673.
  • BD1063. (n.d.). In Wikipedia. Retrieved from [Link]

  • PRE-084. (n.d.). Reagents Direct. Retrieved from [Link]

  • Wang, J., Saul, A., Roon, P., & Smith, S. B. (2018). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 19(11), 3359.
  • Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ajoolabady, A., Aslkhodapasand, F., Wang, S., & Simpkins, J. W. (2023). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Ageing Research Reviews, 87, 101918.
  • Pabba, M. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 594.
  • Klein, M., Cooper, T. B., & Musacchio, J. M. (1994). Effects of haloperidol and reduced haloperidol on binding to sigma sites. European Journal of Pharmacology, 254(3), 239-248.
  • Poklis, J. L., & Skipwith, T. L. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 2.6.1-2.6.14.
  • Mishra, A. K., Yong, H., Johnson, R. L., & Giraldo, J. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1858.
  • Sigma receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Schetz, J. A., & Gonzalez, A. L. (2008). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Current Topics in Medicinal Chemistry, 8(10), 875-884.
  • Walker, J. M., Bowen, W. D., Walker, F. O., Matsumoto, R. R., De Costa, B., & Rice, K. C. (1990). Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology, 40(Suppl. 1), 389-389.
  • Dalmadi, B., Csekei, M., Toth, E., & Kurunczi, L. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(16), 8759.
  • Castillo, E., Zampieri, N., & Carrasco, M. A. (2019). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in Physiology, 10, 106.
  • Al-Gharabli, S. I., Kassiou, M., & Matsumoto, R. R. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 978-1002.
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  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
  • Al-Gharabli, S. I., Kassiou, M., & Matsumoto, R. R. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(9), 978-1002.
  • Jin, H., Zheng, M. Q., & Huang, Y. (2022). Sigma-1 receptor is decreased in AD animal models: Preliminary findings from an ex vivo autoradiography study. Journal of Nuclear Medicine, 63(supplement 2), 1930.
  • Mavlyutov, T. A., Du, Y., & Yang, H. (2022).
  • Sabino, V., & Cottone, P. (2009). Sigma-1 receptor knockout mice display a depressive-like phenotype. Behavioural Brain Research, 198(2), 464-468.
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  • Sigma Receptor Binding Assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Deuther-Conrad, W., Diez-Iriepa, D., Iriepa, I., López-Muñoz, F., Martínez-Grau, M. Á., Gütschow, M., & Marco-Contelles, J. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(6), 994-1004.
  • Deuther-Conrad, W., Diez-Iriepa, D., Iriepa, I., López-Muñoz, F., Martínez-Grau, M. Á., Gütschow, M., & Marco-Contelles, J. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(6), 994-1004.
  • Burschka, C., Sorkun, M. C., & Tacke, R. (2012). High-affinity, selective σ ligands of the 1,2,3,4-tetrahydro-1,4'-silaspiro[naphthalene-1,4'-piperidine] type: syntheses, structures, and pharmacological properties. Chemistry: A European Journal, 18(10), 2976-2987.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride. As a fluorinated heterocyclic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined below are grounded in established safety principles and regulatory requirements, providing a framework for responsible waste management in a research and development setting.

Pre-Disposal Characterization and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazardous properties is paramount. 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl is a halogenated organic compound. While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is not always readily available for novel research chemicals, its structural motifs and available data allow for a robust hazard assessment.

Key Hazardous Characteristics:

  • Halogenated Organic Compound: The presence of a carbon-fluorine bond classifies this compound as a halogenated organic. Such compounds are subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not disposed of correctly.[1][2]

  • Piperidine Moiety: The piperidine ring is a common feature in many biologically active molecules and pharmaceuticals.[3][4]

  • Hydrochloric Acid Salt: As a hydrochloride salt, it may have corrosive properties, particularly in the presence of moisture.

  • Toxicity Data: Available information indicates that this compound is harmful if swallowed and can cause skin and eye irritation.

Property Hazard Classification & Implication Source
Physical State Solid
Oral Toxicity H302: Harmful if swallowed[5]
Dermal Toxicity H315: Causes skin irritation[6]
Eye Irritation H319: Causes serious eye irritation[6]
Respiratory Irritation H335: May cause respiratory irritation[6]
Chemical Family Halogenated Organic, Heterocyclic Amine[1][2][3]

This initial characterization dictates that this compound must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), improper disposal of such chemicals is prohibited.[7]

Segregation and Waste Stream Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper categorization can result in non-compliant disposal.

Core Principle: this compound and materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" stream.[2][8] This is crucial because the disposal methods for halogenated and non-halogenated organic wastes differ significantly, with halogenated waste often requiring high-temperature incineration to prevent the formation of toxic byproducts.[2][9]

Experimental Workflow: Waste Segregation

Note on Non-Halogenated Solvents: Even if this compound is dissolved in a non-halogenated solvent (e.g., methanol, acetone), the entire solution must be treated as halogenated waste due to the presence of the fluorinated compound.[8]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety glasses or goggles

Materials Required:

  • Designated hazardous waste container for "Halogenated Organic Waste" (must be in good condition, made of a compatible material like HDPE, and have a secure, screw-top lid).[10]

  • Hazardous waste labels.

  • Secondary containment bin.

Procedure:

  • Container Preparation:

    • Obtain a clean, designated waste container from your institution's Environmental Health and Safety (EHS) department or as per your lab's protocol.

    • Affix a hazardous waste label to the container before adding any waste.[8]

    • Fill out the label with the generator's name, location, and the chemical name: "Waste this compound". List any solvents if it is a solution.

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid this compound into the prepared waste container using a spatula or powder funnel.

    • Solutions: If in solution, carefully pour the liquid waste into the designated liquid halogenated waste container. Do not fill the container beyond 90% capacity to allow for expansion.[11]

    • Contaminated Materials: Any items grossly contaminated, such as weighing paper, gloves, or pipette tips, should be placed in a separate, clearly labeled solid hazardous waste container.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[8][10] This is an EPA requirement to prevent the release of vapors.[12]

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[10][12] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Place the waste container in a secondary containment bin to prevent spills.[11]

  • Final Disposal:

    • Once the container is full (or has been in the SAA for the maximum allowed time, which can be up to one year for partially filled containers), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

    • Never dispose of this compound down the drain or in the regular trash.[6][7]

Disposal Decision Tree

G start Waste Generated: This compound is_halogenated Is it a Halogenated Organic? start->is_halogenated characterize Characterize as Hazardous Waste: Halogenated Organic is_halogenated->characterize Yes segregate Segregate into 'Halogenated Waste' Stream characterize->segregate container Use Labeled, Compatible Waste Container with Secondary Containment segregate->container storage Store in Satellite Accumulation Area (SAA) container->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS department immediately.

  • Small Spill Cleanup (if trained):

    • Don the appropriate PPE (gloves, safety goggles, lab coat).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • All materials used for cleanup must be disposed of as halogenated hazardous waste.

By adhering to these structured and scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • Piperidine. Wikipedia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Handling 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities like 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl pushes the boundaries of medicinal chemistry. This spirocyclic compound, with its unique three-dimensional structure, is a valuable building block in the synthesis of potential therapeutic agents, particularly in neuropharmacology.[1][2] However, its novelty also means that comprehensive toxicological data is often limited.[3] This guide provides a robust framework for handling this compound, grounding our procedures in a composite hazard assessment based on its structural motifs: a fluorinated aromatic system, a piperidine heterocycle, and its nature as a hydrochloride salt.

Hazard Assessment: A Composite Approach

Due to the absence of a complete hazard profile for this compound, we must infer its potential risks from its constituent parts.

  • Fluorinated Organic Compound: The introduction of fluorine can significantly alter a molecule's biological properties.[4] A primary concern with fluorinated compounds is their thermal decomposition, which can release highly toxic and corrosive gases such as hydrogen fluoride (HF).[5] Therefore, uncontrolled heating must be avoided, and waste streams must be segregated appropriately.[4][6]

  • Piperidine Moiety: The piperidine substructure is a known hazard. Piperidine and its simple salts are toxic if swallowed, can cause serious eye irritation, and lead to skin irritation.[7][8][9] While the complexity of our target molecule may alter this reactivity, we must assume the potential for similar hazards.

  • Hydrochloride Salt: As a hydrochloride salt, the compound is a solid. This reduces the risk of vapor inhalation compared to a liquid, but creates a risk of airborne dust during handling (weighing, transferring). It may also be hygroscopic.[9]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier. Your primary protection comes from robust engineering controls that minimize exposure at the source.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a properly functioning chemical fume hood.[4][6] This is critical to prevent the inhalation of any fine powders or aerosols.

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is mandatory. The following table summarizes the required equipment for key laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety Glasses with side shieldsNitrile Gloves (single pair)Lab Coat (buttoned)Not generally required
Weighing/Transfer (Solid) Chemical Splash GogglesDouble Nitrile GlovesLab Coat (buttoned)Recommended (N95) if weighing >1g outside a containment hood
Solution Preparation Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat (buttoned)Not required in a fume hood
Reaction Workup/Purification Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat (buttoned)Not required in a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatRequired (Air-Purifying Respirator with organic vapor/particulate cartridge)
Detailed PPE Specifications
  • Eye and Face Protection :

    • Safety Glasses : Must meet ANSI Z87.1 standards and be worn at all times in the laboratory.[10]

    • Chemical Splash Goggles : Required when handling the solid or any solutions. They provide a seal around the eyes to protect against dust, splashes, and sprays.[10][11]

    • Face Shield : Must be worn over goggles during procedures with a higher risk of splashing, such as when preparing solutions or during spill cleanup.[12][13][14]

  • Hand Protection :

    • Nitrile Gloves : Standard for incidental contact. When handling this compound, double-gloving is required. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.[11][12]

    • Glove Inspection : Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated, and wash hands thoroughly after removal.[12]

  • Body Protection :

    • Laboratory Coat : A flame-resistant lab coat, fully buttoned, is mandatory.[10]

    • Appropriate Attire : Long pants and closed-toe shoes that cover the entire foot are required.[10][12]

  • Respiratory Protection :

    • While working in a fume hood should prevent the need for respiratory protection, it may be required if engineering controls are insufficient or during a large spill.[12] Use of a respirator requires prior medical evaluation, training, and fit-testing as per your institution's policies.[14]

Operational and Disposal Plan

A safe workflow extends beyond just wearing PPE. It encompasses every step from receiving the material to its final disposal.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Operation B Don Required PPE (Goggles, Double Gloves, Lab Coat) A->B C Assemble All Equipment (Spatula, Weigh Paper, Vials) B->C D Carefully Weigh Solid Compound C->D E Transfer to Reaction Vessel D->E F Prepare Solution E->F G Decontaminate Surfaces F->G H Segregate Waste (Halogenated Organic) G->H I Remove Outer Gloves (in hood) H->I J Wash Hands Thoroughly I->J End End J->End Start Start Start->A

Caption: Safe handling workflow for this compound.

Spill Management

In the event of a spill, your immediate actions are crucial.

  • Alert & Evacuate : Immediately alert others in the area and evacuate if the spill is large or you feel unwell.[15][16]

  • Assess : From a safe distance, identify the substance and the extent of the spill.

  • Contain (If Safe) : For small spills (<250 mL), trained personnel wearing appropriate PPE (including respiratory protection) can proceed.[17] Use a chemical spill kit with an absorbent material like vermiculite or sand to dike the spill.[17][18]

  • Clean : Working from the outside in, apply absorbent material. Once absorbed, scoop the material into a designated, labeled hazardous waste container.[16][17]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[17]

  • Report : Report all spills to your Environmental Health and Safety (EHS) department.

Waste Disposal

Due to the fluorinated nature of this compound, special disposal procedures are required.

  • Segregation : All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled "Halogenated Organic Waste" container.[4][6]

  • Do Not Incinerate Improperly : Waste containing fluorinated compounds should not be incinerated in standard facilities, as this can produce hydrogen fluoride.[5] Disposal must be handled by a certified hazardous waste management company that can manage halogenated waste streams, often through high-temperature incineration with acid scrubbers or secure landfilling.[19][20]

Emergency Procedures

In Case of Exposure, Act Immediately. [15][16]

  • Skin Contact : Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][15]

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[3][15] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

For all exposures, ensure the Safety Data Sheet (SDS) for this compound or a similar one (e.g., piperidine hydrochloride[7][9]) accompanies the individual to the medical facility.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
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6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl
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